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2-(1-Phenyl-2,3-dihydro-1H-isoindol-2-YL)ethanol Documentation Hub

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  • Product: 2-(1-Phenyl-2,3-dihydro-1H-isoindol-2-YL)ethanol
  • CAS: 18409-76-2

Core Science & Biosynthesis

Foundational

Pharmacological potential of N-substituted 1-phenylisoindoline derivatives

An In-Depth Technical Guide to the Pharmacological Potential of N-Substituted 1-Phenylisoindoline Derivatives Foreword: Unlocking the Therapeutic Promise of the Isoindoline Scaffold The isoindoline core, a bicyclic heter...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Pharmacological Potential of N-Substituted 1-Phenylisoindoline Derivatives

Foreword: Unlocking the Therapeutic Promise of the Isoindoline Scaffold

The isoindoline core, a bicyclic heterocyclic system, represents a privileged scaffold in medicinal chemistry. Its derivatives have consistently demonstrated a wide spectrum of biological activities, leading to the development of notable drugs.[1][2][3] This guide focuses specifically on the N-substituted 1-phenylisoindoline class and its closely related isoindoline-1,3-dione analogs. The introduction of a phenyl group at the 1-position and various substituents on the nitrogen atom creates a rich chemical space for exploring diverse pharmacological applications. This document synthesizes current research to provide an in-depth analysis of their potential as anticancer, neuroprotective, anti-inflammatory, and antimicrobial agents, grounded in mechanistic insights and structure-activity relationships (SAR).

Chapter 1: The Isoindoline Core - Synthesis and Structural Significance

The versatility of the isoindoline scaffold stems from its synthetic accessibility and the ease with which its structure can be modified. The most common synthetic routes involve the condensation of phthalic anhydride or its derivatives with primary amines or anilines.[3][4] This straightforward approach allows for the introduction of a wide array of substituents at the N-position, which is a critical determinant of the resulting compound's pharmacological profile.

A generalized synthetic workflow is outlined below. The choice of solvent, temperature, and catalysts can be optimized to improve yields and purity.

G cluster_start Starting Materials A Phthalic Anhydride Derivative C Condensation Reaction (e.g., Reflux in Acetic Acid or Benzene) A->C B Primary Amine / Aniline (R-NH2) B->C D Intermediate (Phthalamic Acid) C->D Formation E Cyclization / Dehydration D->E Heating F N-Substituted Isoindoline-1,3-dione (Target Compound) E->F Final Product

Caption: General synthetic route for N-substituted isoindoline-1,3-diones.

Chapter 2: Anticancer Potential: Targeting Cell Viability and Proliferation

Isoindoline-1,3-dione derivatives have emerged as a promising class of cytotoxic agents against various cancer cell lines.[1][5][6] The mechanism often involves inducing programmed cell death (apoptosis) and interfering with cellular processes essential for tumor growth.[7][8]

Mechanism of Action & Structure-Activity Relationship (SAR)

The anticancer activity of these compounds is highly dependent on the nature of the substituents.[5][6] Studies have shown that the introduction of specific functional groups can significantly enhance cytotoxicity. For instance, compounds bearing both silyl ether and bromo groups have demonstrated higher anticancer activity than the chemotherapeutic drug cisplatin in certain cell lines.[6] Similarly, the presence of azido and hydroxyl groups has also been linked to potent cytotoxic effects.[5]

Some derivatives exert their effect by binding to DNA, acting as intercalators, and inducing mitotic catastrophe, while others trigger apoptosis without directly targeting DNA.[8] This diversity in mechanisms highlights the scaffold's tunability for developing selective anticancer agents.

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the inhibitory concentrations (IC₅₀) of representative N-substituted isoindoline derivatives against various cancer cell lines.

Compound IDN-SubstituentTested Cell LineIC₅₀ (µM)Reference
Compound 13 Contains -OTBDMS & -BrCaco-2< Cisplatin[6]
Compound 16 Contains -OTBDMS & -BrMCF-7< Cisplatin[6]
Compound 3a Phenyl-substitutedHepG2Selective µM range[8]
Compound 3b Phenyl-substitutedHepG2Selective µM range[8]
2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione 4-(2-Bromoacetyl)phenylRaji0.26 µg/mL[7]
2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione 4-(2-Bromoacetyl)phenylK5623.81 µg/mL[7]
Experimental Protocol: MTT Assay for Cell Viability

This protocol describes a standard method for assessing the cytotoxic effects of isoindoline derivatives on cancer cells.

  • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Cisplatin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Chapter 3: Neuroprotective Applications: Modulating Key CNS Targets

The structural features of N-substituted isoindolines make them excellent candidates for targeting enzymes and receptors within the central nervous system (CNS). Research has focused on their potential in treating neurodegenerative diseases like Parkinson's and Alzheimer's disease.

Monoamine Oxidase B (MAO-B) Inhibition

Inhibition of MAO-B is a validated strategy for treating Parkinson's disease, as it increases dopamine levels and reduces oxidative stress in the brain.[9][10] A series of 1,3-dioxo-N-phenylisoindoline-5-carboxamide derivatives have been identified as potent, reversible, and highly selective inhibitors of human MAO-B (hMAO-B).[9][10]

The phthalimide moiety is essential for this inhibitory activity.[9] Structure-activity relationship studies have revealed that substitutions on the N-phenyl ring significantly influence potency. For example, compound 16 from one study, with a 3-chloro-4-fluorophenyl group, exhibited an IC₅₀ value of 0.011 µM for hMAO-B.[10]

G cluster_pathway Dopamine Metabolism Dopamine Dopamine MAOB MAO-B Enzyme Dopamine->MAOB Metabolized by DOPAC DOPAC (Inactive Metabolite) MAOB->DOPAC Produces H2O2 Hydrogen Peroxide (Oxidative Stress) MAOB->H2O2 Produces Neuron Dopaminergic Neuron H2O2->Neuron Causes Damage Inhibitor Isoindoline Derivative Inhibitor->MAOB Inhibits

Caption: Inhibition of MAO-B by isoindoline derivatives.

Cholinesterase Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors are used to manage the symptoms of Alzheimer's disease. Certain phenylisoindoline-1,3-dione derivatives have shown considerable inhibitory activity against both enzymes, making them promising candidates for further development.[11][12]

Quantitative Data: Enzyme Inhibition
Compound IDTarget EnzymeIC₅₀Reference
Compound 16 hMAO-B0.011 µM[10]
Compound 1 hMAO-B3.25 µM[9]
Compound 6 Acetylcholinesterase30 ± 3 µg/mL[11][12]
Compound 4 Butyrylcholinesterase102 ± 10 µg/mL[11][12]

Chapter 4: Anti-inflammatory and Analgesic Effects

Inflammation is a key pathological process in many diseases. Isoindoline derivatives have demonstrated significant anti-inflammatory and analgesic properties, often linked to the modulation of inflammatory mediators like cytokines and enzymes such as cyclooxygenase (COX).[2][3][13]

Mechanism of Action: COX and Cytokine Modulation

The anti-inflammatory activity of these compounds can be attributed to several mechanisms. Some derivatives are effective inhibitors of COX-1 and COX-2 enzymes, which are central to the synthesis of prostaglandins, key mediators of inflammation and pain.[3][13] Molecular docking studies suggest that these compounds bind effectively within the active site of COX-2.[14]

Furthermore, potent derivatives can significantly reduce the production of pro-inflammatory mediators like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated cells.[9][10] This dual action on both enzymatic pathways and cytokine signaling underscores their therapeutic potential. Certain compounds have shown analgesic activity 1.6 times higher than the reference drug metamizole sodium in in-vivo models.[4]

G cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cell Macrophage LPS LPS COX2 COX-2 Enzyme LPS->COX2 Induces iNOS iNOS LPS->iNOS Induces Prostaglandins Prostaglandins (Inflammation, Pain) COX2->Prostaglandins NO Nitric Oxide (Inflammation) iNOS->NO Inhibitor Isoindoline Derivative Inhibitor->COX2 Inhibits Inhibitor->iNOS Inhibits (Downstream Effect)

Caption: Anti-inflammatory mechanism via COX-2 and NO pathway inhibition.

Chapter 5: Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. N-substituted isoindolin-1-ones and their dione counterparts have been investigated for their potential to combat a range of microbial pathogens.[15][16]

Spectrum of Activity

These compounds have shown activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[15][17] The specific N-substituent plays a crucial role in determining the spectrum and potency of antimicrobial action. For example, derivatives incorporating chalcone and pyrazoline moieties have demonstrated significant antibacterial and antifungal properties.[17] One study found that (ZE)-2-[4-(1-Hydrazono-ethyl) phenyl]isoindoline-1,3-dione showed remarkable activity against Bacillus subtilis, exceeding that of standard antibiotics like ampicillin.[14]

Experimental Protocol: Broth Microdilution for MIC Determination
  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Add the standardized microbial suspension to each well. Include a positive control (broth + inoculum) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

N-substituted 1-phenylisoindoline derivatives and their analogs represent a highly versatile and pharmacologically significant class of compounds. The research synthesized in this guide demonstrates their potent activities across several therapeutic areas, including oncology, neurodegeneration, inflammation, and infectious diseases. The key to their potential lies in the tunability of the N-substituent, which allows for the fine-tuning of activity and selectivity towards specific biological targets.

Future research should focus on comprehensive in-vivo efficacy and toxicity studies for the most promising lead compounds. Further exploration of the structure-activity relationships through computational modeling and the synthesis of new, diverse libraries will undoubtedly uncover novel candidates with improved therapeutic profiles, paving the way for the next generation of isoindoline-based medicines.

References

  • The Synthesis, Anticancer Activity, Structure-Activity Relationships and Molecular Modelling Studies of Novel Isoindole-1,3(2H)-dione Compounds Containing Different Functional Groups. (n.d.). Google Scholar.
  • Synthesis and antimicrobial activity of some isoindolin-1-ones derivatives. (2000). PubMed.
  • Synthesis and Evaluation of Novel Isoindoline-1,3-dione Derivatives as Anticancer Agents. (2020). ResearchGate.
  • The Synthesis, Anticancer Activity, Structure-Activity Relationships and Molecular Modelling Studies of Novel Isoindole-1,3(2H)-dione Compounds Containing Different Functional Groups. (2020). MDPI.
  • Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. (2025). PMC.
  • Isoindole Derivatives: Propitious Anticancer Structural Motifs. (n.d.). PubMed.
  • Synthesis and antimicrobial activity of some isoindolin-1-ones derivatives. (2026). Request PDF.
  • In vitro Antimicrobial Activity of Some Synthetic Isoindolinone and Isoquinolinone Derivatives. (n.d.). Dhaka University Journal of Pharmaceutical Sciences.
  • Design, synthesis, and evaluation of 1, 3-dioxo-N-phenylisoindoline-5-carboxamide derivatives as potent reversible inhibitors of human monoamine oxidase B with neuroprotective properties. (2025). PMC.
  • Synthesis of Some Phenylisoindoline-1,3-Diones and their Acetylcholinesterase and Butyryl Cholinesterase Inhibitory Activities. (2025). ResearchGate.
  • Synthesis of Some Phenylisoindoline-1,3-Diones and their Acetylcholinesterase and Butyryl Cholinesterase Inhibitory Activities. (2025). Open Archive Press.
  • Design, synthesis, and evaluation of 1, 3-dioxo- N- phenylisoindoline-5-carboxamide derivatives as potent reversible inhibitors of human monoamine oxidase B with neuroprotective properties. (n.d.). PubMed.
  • Evaluation of analgesic and anti-inflammatory activities of a new isoindoline-1,3-dione derivative. (n.d.). Farmaciya (Pharmacy).
  • Synthesis and Antimicrobial Activity of some Novel Isoindoline-1,3-Dione Derivatives. (2008). Iraqi National Journal of Chemistry.
  • Synthesis and antimicrobial activity of some isoindole derivatives. (2025). Request PDF.
  • Novel phenyl and pyridyl substituted derivatives of isoindolines: Synthesis, antitumor activity and DNA binding features. (2014). PubMed.
  • A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. (2021). PMC.
  • Design, Synthesis and Evaluation of Novel Phthalimide Derivatives as in Vitro Anti-Microbial, Anti-Oxidant and Anti-Inflammatory Agents. (2015). MDPI.
  • Phthalimides as anti-inflammatory agents. (n.d.). PMC.
  • Synthesis of N-substituted phthalimides via Pd-catalyzed [4+1] cycloaddition reaction. (n.d.). Rsc.org.
  • Synthesis and biological activity of new derivatives of isoindo- line-1,3-diones as non-steroidal analgesics. (2021). Sciforum.

Sources

Exploratory

An In-depth Technical Guide to the Solubility Profile of 2-(1-Phenyl-2,3-dihydro-1H-isoindol-2-YL)ethanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals Abstract The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. Poor solubility ca...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. Poor solubility can impede formulation, limit therapeutic efficacy, and lead to costly late-stage development failures.[1][2] This guide provides a comprehensive framework for characterizing the solubility profile of 2-(1-Phenyl-2,3-dihydro-1H-isoindol-2-YL)ethanol, a molecule of interest in pharmaceutical research. By integrating theoretical principles with robust, field-proven experimental methodologies, this document serves as a practical resource for scientists seeking to understand and optimize the solubility of this and structurally related compounds. We will explore the foundational concepts of solubility, detail gold-standard and high-throughput experimental protocols, and discuss the analytical techniques required for accurate quantification, ensuring a self-validating and scientifically rigorous approach.

Introduction: The Critical Role of Solubility

In pharmaceutical sciences, solubility is defined as the maximum amount of a substance that can be dissolved in a given amount of solvent at a specific temperature to form a saturated solution.[3] This fundamental physicochemical property governs a drug's journey from its dosage form to its site of action. For orally administered drugs, an API must first dissolve in gastrointestinal fluids before it can be absorbed into the systemic circulation.[1][3] Consequently, low solubility is a major hurdle in drug development, with over 40% of new chemical entities exhibiting poor aqueous solubility.[1]

1.1 Molecular Profile: 2-(1-Phenyl-2,3-dihydro-1H-isoindol-2-YL)ethanol

The subject of this guide is 2-(1-Phenyl-2,3-dihydro-1H-isoindol-2-YL)ethanol. Its structure combines several key functional groups that dictate its solubility behavior:

  • A Phenyl-isoindoline Core: This large, fused aromatic system is predominantly non-polar and hydrophobic, contributing to poor solubility in aqueous media but favorable interactions with non-polar organic solvents.

  • A Hydroxyl (-OH) Group: This group can act as both a hydrogen bond donor and acceptor, promoting solubility in polar protic solvents like alcohols.

  • A Tertiary Amine: The isoindoline nitrogen is a tertiary amine, which can act as a hydrogen bond acceptor.

Understanding the interplay of these features is essential for predicting and experimentally determining the compound's solubility across a spectrum of organic solvents, a critical step for process chemistry, formulation, and preclinical development.

1.2 Objective

The objective of this guide is to provide a detailed, authoritative framework for:

  • Understanding the theoretical drivers of solubility for the target molecule.

  • Executing reliable experimental protocols for solubility determination.

  • Accurately quantifying solubility using validated analytical methods.

  • Interpreting and presenting solubility data for informed decision-making in drug development.

Theoretical Framework for Solubility

A robust experimental plan is built upon a solid theoretical foundation. The principle of "like dissolves like" is the cornerstone, suggesting that substances with similar intermolecular forces are likely to be miscible.

2.1 Hansen Solubility Parameters (HSP)

A more quantitative approach is the use of Hansen Solubility Parameters (HSP), which deconstruct the total cohesive energy density of a substance into three components:

  • δd (Dispersion): Energy from atomic forces.

  • δp (Polar): Energy from dipolar intermolecular forces.

  • δh (Hydrogen Bonding): Energy from hydrogen bonds.[4][5]

The principle states that materials with similar HSP values are likely to be soluble in one another.[5][6] By calculating or experimentally determining the HSP for 2-(1-Phenyl-2,3-dihydro-1H-isoindol-2-YL)ethanol, one can rationally select solvents for screening, significantly streamlining the development process.[6][7] The distance (Ra) between the HSP of a solute and a solvent in this 3D space can predict miscibility.[4][8]

Experimental Determination of Thermodynamic Solubility

While high-throughput kinetic assays are useful for early screening, determining the thermodynamic solubility is crucial for lead optimization and formulation.[9][10] This value represents the true equilibrium solubility of the most stable crystalline form of the compound. The "gold standard" for this measurement is the Shake-Flask Method .[11][12]

3.1 The Equilibrium Shake-Flask Protocol

This method measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.[11] It is considered the most reliable method for determining thermodynamic solubility.[12]

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid 2-(1-Phenyl-2,3-dihydro-1H-isoindol-2-YL)ethanol to a series of vials, each containing a different organic solvent of interest. It is crucial to ensure undissolved solid remains to guarantee saturation.[11]

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker or rotator (e.g., at 25°C and 37°C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[10][13]

  • Phase Separation: After equilibration, allow the suspensions to settle. Separate the saturated supernatant from the excess solid. This is a critical step and can be achieved via:

    • Centrifugation: Spin the vials at high speed to pellet the undissolved solid.

    • Filtration: Use a chemically inert syringe filter (e.g., PTFE) to separate the liquid phase. Care must be taken to avoid adsorption of the compound onto the filter material.[14]

  • Sample Preparation: Carefully aspirate an aliquot of the clear supernatant.

  • Dilution: Dilute the aliquot with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the calibrated range of the quantification assay.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV, to determine the compound's concentration.[13][15]

Workflow for Shake-Flask Solubility Determination

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification prep1 Add excess solid API to solvent vial prep2 Seal vial prep1->prep2 equil1 Agitate at constant temperature (24-72h) prep2->equil1 sep_choice Centrifuge or Filter? equil1->sep_choice sep1 Centrifuge to pellet solid sep_choice->sep1 sep2 Filter with inert syringe filter sep_choice->sep2 quant1 Aspirate clear supernatant sep1->quant1 sep2->quant1 quant2 Dilute sample into calibrated range quant1->quant2 quant3 Analyze via validated HPLC-UV method quant2->quant3

Caption: Workflow of the Shake-Flask Method.

Analytical Quantification: HPLC-UV Method

Accurate determination of the dissolved concentration is paramount. High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is the most common and reliable technique for this purpose.[14][15]

4.1 HPLC Method Development and Validation

A robust HPLC method must be developed and validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[16][17][18]

Key Validation Characteristics:

  • Specificity: The method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradants.[16][19]

  • Linearity: The method should demonstrate a linear relationship between the detector response and the analyte concentration over a specified range.[16]

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[16]

Example Protocol: Generic HPLC-UV Method

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Acetonitrile and water (with 0.1% formic acid) is a good starting point for a molecule with the polarity of 2-(1-Phenyl-2,3-dihydro-1H-isoindol-2-YL)ethanol.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by measuring the UV absorbance spectrum of the compound and selecting the λmax.

  • Standard Curve: Prepare a series of at least five standard solutions of known concentrations from a stock solution.[20] Plot the peak area versus concentration to generate a calibration curve. The R² value should be >0.999.

  • Sample Analysis: Inject the diluted, filtered supernatant from the shake-flask experiment.

  • Calculation: Determine the concentration of the unknown sample by interpolating its peak area from the standard curve.[20] Remember to account for the dilution factor used during sample preparation.

Logic for Analytical Method Validation

G cluster_params Key Validation Parameters Validation ICH Q2(R1) Validation Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Result Reliable & Trustworthy Solubility Data Specificity->Result Linearity->Result Accuracy->Result Precision->Result

Sources

Foundational

A Roadmap for Investigating the CNS Bioactivity of the Novel Compound: 2-(1-Phenyl-2,3-dihydro-1H-isoindol-2-YL)ethanol

An in-depth technical guide by a Senior Application Scientist Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Therapeutic Potential of the Isoindoline Scaffold and the Unexplore...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide by a Senior Application Scientist

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the Isoindoline Scaffold and the Unexplored Frontier of 2-(1-Phenyl-2,3-dihydro-1H-isoindol-2-YL)ethanol

The isoindoline heterocyclic core is a recognized "privileged structure" in medicinal chemistry, forming the backbone of numerous commercial drugs with diverse biological activities.[1] Its derivatives have been successfully developed for a range of indications including cancer, inflammation, and hypertension.[1] In the realm of central nervous system (CNS) research, derivatives such as isoindoline-1,3-diones have been investigated as potential therapies for neurodegenerative diseases like Alzheimer's, showing promising activity as cholinesterase inhibitors.[2]

This guide focuses on a novel, yet uncharacterized, molecule: 2-(1-Phenyl-2,3-dihydro-1H-isoindol-2-YL)ethanol . Given the therapeutic precedent of its core scaffold, this compound represents an intriguing candidate for CNS drug discovery. As no public data on its biological activity currently exists, this document serves as a comprehensive technical roadmap for its preclinical investigation. We will outline a logical, multi-stage research program, from initial in-silico predictions to detailed in-vivo studies, to systematically uncover its potential as a CNS-active agent. The methodologies presented are grounded in established practices and draw parallels from successful investigations into structurally related compounds.

Part 1: Foundational Analysis - Synthesis, Physicochemical Characterization, and In Silico Screening

Before embarking on biological assays, a foundational understanding of the molecule's properties is paramount. This initial phase ensures the purity of the test compound and provides early indicators of its drug-like potential.

Chemical Synthesis and Characterization

The synthesis of 2-(1-Phenyl-2,3-dihydro-1H-isoindol-2-YL)ethanol would likely involve a multi-step process, potentially starting from phthalimide or related precursors. The synthetic route would need to be meticulously documented, with the final product's identity and purity confirmed through a battery of analytical techniques.

Exemplary Protocol for Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To determine the number and environment of protons, confirming the presence of the phenyl, isoindoline, and ethanol moieties.

    • ¹³C NMR: To identify all carbon atoms in the molecule, ensuring the correct carbon skeleton.

  • Mass Spectrometry (MS):

    • To confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) is preferred for determining the exact molecular formula.

  • Purity Assessment:

    • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound, which should ideally be >98% for use in biological assays.

    • Melting Point: A sharp melting point range can be an indicator of high purity.

In Silico Prediction of CNS Activity and Drug-Likeness

Computational tools can provide valuable, cost-effective insights into the potential biological targets and pharmacokinetic properties of a novel compound before any wet lab experiments are conducted.

Key In Silico Analyses:

  • ADME (Absorption, Distribution, Metabolism, Excretion) Prediction:

    • Blood-Brain Barrier (BBB) Permeability: Essential for any CNS-active drug. Models based on physicochemical properties (e.g., LogP, polar surface area) can predict the likelihood of the compound crossing the BBB.

    • Lipinski's Rule of Five: To assess general drug-likeness and the potential for oral bioavailability.

  • Molecular Docking:

    • Based on the activities of related isoindoline derivatives, docking studies can be performed against key CNS targets.[2]

    • Potential Targets:

      • Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE)[2]

      • G Protein-Coupled Receptors (GPCRs) relevant to CNS disorders.

      • Enzymes involved in oxidative stress pathways.

Part 2: In Vitro Evaluation - Uncovering Biological Activity and Mechanism of Action

This phase involves a tiered screening approach to identify the compound's biological effects at the molecular and cellular levels.

Primary Screening: Broad-Spectrum CNS Target Engagement

The initial screening should cover a range of targets implicated in major CNS pathologies.

Recommended Primary Assays:

  • Cholinesterase Inhibition Assay:

    • Objective: To determine if the compound inhibits AChE or BuChE, enzymes critical in Alzheimer's disease pathology.

    • Methodology: A well-established colorimetric assay using Ellman's reagent. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is the primary endpoint.

  • Receptor Binding Assays:

    • A panel of radioligand binding assays for key CNS receptors (e.g., dopamine, serotonin, GABA, NMDA receptors) can identify potential interactions.[3]

  • Antioxidant Activity Assays:

    • Objective: To assess the compound's ability to scavenge free radicals, a key mechanism in neuroprotection against ischemic injury and other neurodegenerative conditions.[4][5]

    • Methodology:

      • DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: Measures general free radical scavenging capacity.

      • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: Another common method to evaluate antioxidant capacity.

Secondary Screening: Cell-Based Assays for Neuroprotection and Cytotoxicity

Positive hits from the primary screen should be further investigated in cell-based models to assess their effects in a more biologically relevant context.

Neuroprotection Assays:

  • Objective: To determine if the compound can protect neuronal cells from common insults.

  • Cell Line: HT22 murine hippocampal cells are an excellent model for studying oxidative glutamate toxicity.[6]

  • Exemplary Protocol:

    • Plate HT22 cells in 96-well plates.

    • Pre-treat cells with varying concentrations of 2-(1-Phenyl-2,3-dihydro-1H-isoindol-2-YL)ethanol for a specified time (e.g., 2 hours).

    • Induce cytotoxicity by adding a high concentration of glutamate (e.g., 5 mM).

    • After an incubation period (e.g., 24 hours), assess cell viability using an MTT or similar colorimetric assay.

    • A significant increase in cell viability in the treated groups compared to the glutamate-only control indicates a neuroprotective effect.[6]

Cytotoxicity Assay:

  • Objective: To determine the compound's intrinsic toxicity to neuronal cells.

  • Methodology: Treat neuronal cell lines (e.g., SH-SY5Y, PC12) with a range of concentrations of the compound alone for 24-48 hours and assess cell viability. This is crucial to ensure that any observed neuroprotective effects are not confounded by the compound's own toxicity.

Mechanistic Studies: Elucidating the "How"

Once a biological activity is confirmed, the next step is to understand its underlying mechanism.

Investigating Signaling Pathways:

If the compound shows neuroprotective effects, Western blotting or ELISA can be used to investigate its impact on key signaling pathways, such as:

  • MAPK (Mitogen-Activated Protein Kinase) pathways: Often involved in cellular stress responses.[6]

  • Apoptosis-related proteins: Such as Bcl-2, Bax, and cleaved caspase-3, to determine if the compound prevents programmed cell death.

  • Markers of Oxidative Stress: Measurement of intracellular Reactive Oxygen Species (ROS) using fluorescent probes like DCFDA.[6]

Part 3: In Vivo Validation - From Bench to Preclinical Models

Promising in vitro results must be validated in living organisms to assess pharmacokinetics and efficacy in a complex physiological system.

Pharmacokinetic (PK) Studies
  • Objective: To understand how the compound is absorbed, distributed, metabolized, and excreted by the body, and critically, whether it reaches its target organ, the brain.

  • Methodology:

    • Administer the compound to rodents (e.g., Sprague-Dawley rats) via intravenous (IV) and oral (PO) routes.

    • Collect blood and brain tissue samples at various time points.

    • Quantify the concentration of the compound in plasma and brain homogenates using LC-MS/MS.

  • Key Parameters:

    • Bioavailability: The fraction of the oral dose that reaches systemic circulation.

    • Half-life (t½): The time it takes for the plasma concentration to reduce by half.

    • Brain-to-Plasma Ratio: A key indicator of BBB penetration. A high ratio is desirable for a CNS drug.[4][5]

Animal Models of CNS Disease

The choice of animal model depends on the in vitro findings.

  • For Antioxidant and Anti-platelet Activity: Ischemic Stroke Model

    • Model: Middle Cerebral Artery Occlusion (MCAO) in rats or mice is the gold standard for mimicking human ischemic stroke.[4][5]

    • Protocol:

      • Induce ischemia by occluding the MCA for a set period (e.g., 90 minutes), followed by reperfusion.

      • Administer the test compound either before or after the ischemic insult.

      • Evaluate outcomes after 24-48 hours.

    • Endpoints:

      • Infarct Volume: Measured by TTC staining of brain slices. A reduction in infarct size is a primary indicator of neuroprotection.[4]

      • Neurological Deficit Score: Behavioral tests to assess motor and sensory function.[4]

      • Histology: H&E or Nissl staining to assess neuronal damage and preservation.[7]

  • For Cholinesterase Inhibition: Cognitive Impairment Model

    • Model: Scopolamine-induced amnesia in rodents. Scopolamine is a muscarinic antagonist that causes transient cognitive deficits.

    • Endpoints:

      • Morris Water Maze: To assess spatial learning and memory.

      • Y-Maze or T-Maze: To evaluate short-term working memory.

Data Presentation and Visualization

Clear presentation of data is crucial for interpretation and communication.

Table 1: Example Data Summary for In Vitro Assays

AssayEndpointResult (for Compound X)Positive Control
AChE InhibitionIC505.2 µMDonepezil (10 nM)
DPPH Radical ScavengingIC5015.8 µMAscorbic Acid (5 µM)
HT22 NeuroprotectionEC502.5 µMEdaravone (1 µM)
SH-SY5Y CytotoxicityCC50> 100 µM-

Table 2: Example Data Summary for In Vivo MCAO Study

Treatment GroupDose (mg/kg)Infarct Volume (% of hemisphere)Neurological Score (0-5)
Vehicle Control-45.2 ± 5.13.8 ± 0.5
Compound X1028.7 ± 4.32.5 ± 0.4
Compound X2019.5 ± 3.9 1.8 ± 0.6
Positive Control (Eda)322.1 ± 4.0 2.0 ± 0.5

*p < 0.05, *p < 0.01 vs. Vehicle Control

Diagrams

experimental_workflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: In Vitro cluster_2 Phase 3: In Vivo synthesis Synthesis & Characterization insilico In Silico Screening (ADME, Docking) primary Primary Screening (Enzyme/Receptor Assays) insilico->primary secondary Secondary Screening (Neuroprotection, Cytotoxicity) primary->secondary moa Mechanism of Action (Signaling Pathways) secondary->moa pk Pharmacokinetics (PK) moa->pk efficacy Efficacy Models (e.g., MCAO) pk->efficacy

Caption: High-level experimental workflow for CNS drug discovery.

signaling_pathway Glutamate Glutamate Insult ROS ↑ ROS Production Glutamate->ROS MAPK MAPK Pathway (p38, JNK) ROS->MAPK CompoundX 2-(1-Phenyl-2,3-dihydro- 1H-isoindol-2-YL)ethanol CompoundX->ROS Inhibits CompoundX->MAPK Inhibits Apoptosis Apoptosis MAPK->Apoptosis CellDeath Neuronal Cell Death Apoptosis->CellDeath

Caption: Hypothetical neuroprotective mechanism of action.

References

  • Pharm 101: Ethanol - LITFL. (2020, July 26).
  • Tinney, F. J., Sánchez, J., & Nogas, J. A. (1974). Synthesis and pharmacological evaluation of 2,3-dihydro-1H-thieno(2,3-e)(1,4)diazepines. Journal of Medicinal Chemistry.
  • A Novel ALDH2 Inhibitor for the Treatment of Alcohol Use Disorder: Preclinical Findings. (2026, January 9). MDPI.
  • Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives. (2023, July 18). ResearchGate.
  • Discovery of 3-n-butyl-2,3-dihydro-1H-isoindol-1-one as a potential anti-ischemic stroke agent. (2015, June 30). Dovepress.
  • SYNTHESIS AND BIOLOGICAL EVALUATION OF 2-PHENYL-2,3-DIHYDRO-1,3,5-THIAZOLINES AND THEIR OXIDATION DERIVATIVES AS NEURONAL AND INDUCIBLE NITRIC OXIDE SYNTHASE INHIBITORS. (2025, August 7). ResearchGate.
  • A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. (2024, July 26). MDPI.
  • 2,3-DIHYDRO-2-PHENYL-1H-ISOINDOL-1-OXO-ISOINDOLINE. ChemicalBook.
  • 2-oxo-2,3-dihydro-indoles for the treatment of cns disorders. (2010, February 1). Google Patents.
  • The Neuroprotective Effect of Ethanol Intoxication in Traumatic Brain Injury Is Associated with the Suppression of ErbB Signaling in Parvalbumin-Positive Interneurons. (2018, November 15). PubMed.
  • 3-Substituted 2-phenyl-indoles: privileged structures for medicinal chemistry. RSC Publishing.
  • Synthesis, characterization and pharmacological evaluation of novel Indole derivatives. (2018, August 28). Pharmacy Journal.
  • Histological Insights into the Neuroprotective Effects of Antioxidant Peptides and Small Molecules in Cerebral Ischemia. (2025, November 24). MDPI.
  • Discovery of 3-n-butyl-2,3-dihydro-1H-isoindol-1-one as a potential anti-ischemic stroke agent. (2015, June 30). PubMed.
  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (2024, November 20). Preprints.org.
  • Ethanol inhibits retinal and CNS differentiation due to failure of cell cycle exit via an apoptosis-independent pathway. (2013, May 25). PubMed.
  • Mechanism of action of phenethyl alcohol: breakdown of the cellular permeability barrier. (1967, February). PubMed.
  • Neuroprotective Effects of Ethanol Extract Polyscias guilfoylei (EEPG) Against Glutamate Induced Neurotoxicity in HT22 Cells. (2024, November 12). MDPI.
  • (PDF) 2-(1-Hexyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)propanedinitrile. (2017, May). ResearchGate.
  • In Vitro Characterization of 6-Methyl-3-(2-nitro-1-(thiophen-2-yl)ethyl)-2-phenyl-1H-indole (ZCZ011) at the Type 1 Cannabinoid Receptor. PMC.

Sources

Exploratory

Molecular Profiling of 1-Phenylisoindoline Derivatives: Physicochemical &amp; Pharmacological Analysis

Executive Summary The 1-phenylisoindoline scaffold represents a privileged bicyclic structure in medicinal chemistry, characterized by a benzene ring fused to a five-membered nitrogen-containing pyrrolidine ring, with a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1-phenylisoindoline scaffold represents a privileged bicyclic structure in medicinal chemistry, characterized by a benzene ring fused to a five-membered nitrogen-containing pyrrolidine ring, with a phenyl substituent at the C1 position. This architecture offers a unique three-dimensional chemical space due to the chiral center at C1 , distinguishing it from the achiral, planar N-phenylisoindoline-1,3-dione (phthalimide) derivatives often conflated in broad literature searches.

This technical guide provides a rigorous analysis of the physicochemical properties, synthesis pathways, and pharmacological potential of 1-phenylisoindoline derivatives. Unlike the widely known phthalimide class (e.g., thalidomide analogs) which primarily targets immunomodulation and COX enzymes, the C1-substituted 1-phenylisoindolines are emerging as critical scaffolds for CNS-penetrant agents (NMDA antagonists) and chiral precursors for antitumor alkaloids (e.g., crispine A).

Chemical Architecture & Stereochemistry

The core distinction in this chemical class lies in the position of the phenyl ring and the oxidation state of the pyrrolidine ring.

Structural Classification[1]
  • 1-Phenylisoindoline (Target Scaffold): Contains a chiral carbon at position 1.[1] The nitrogen is typically secondary (basic) or substituted.[1]

  • N-Phenylisoindoline (2-Phenylisoindoline): Achiral if C1/C3 are symmetric.[1]

  • N-Phenylphthalimide (1,3-Dioxo-N-phenylisoindoline): Oxidized, planar, non-basic, achiral.

Visualization of Structural Logic

Isoindoline_Scaffolds Core Isoindoline Core (C8H9N) C1_Sub 1-Phenylisoindoline (Chiral C1 Center) Target: CNS/Antitumor Core->C1_Sub C1-Arylation N_Sub N-Phenylisoindoline (2-Phenylisoindoline) Target: General Scaffold Core->N_Sub N-Arylation Phthalimide N-Phenylphthalimide (1,3-Dioxo) Target: COX/MAO-B N_Sub->Phthalimide Oxidation

Figure 1: Structural hierarchy distinguishing the chiral 1-phenylisoindoline scaffold from N-substituted variants.

Physicochemical Characteristics

The physicochemical profile of 1-phenylisoindoline derivatives dictates their ADME (Absorption, Distribution, Metabolism, Excretion) behavior, particularly their ability to cross the Blood-Brain Barrier (BBB).

Comparative Physicochemical Profile[1]
Property1-Phenylisoindoline (C1-Substituted)N-Phenylphthalimide (1,3-Dioxo)Impact on Drug Design
Molecular Weight ~195 g/mol (Parent) 250–400 g/mol (Derivatives)~223 g/mol (Parent) 300–500 g/mol (Derivatives)Ideal range for CNS penetration (<450 Da).
pKa (Basic N) 8.5 – 9.5 (Secondary Amine)Neutral / Weakly AcidicC1-derivatives can form salts (solubility); Phthalimides have poor aqueous solubility.[1]
LogP (Lipophilicity) 2.5 – 3.52.0 – 3.0High lipophilicity aids membrane crossing but requires formulation strategies.[1]
Chirality Yes (C1) No (Planar)C1-derivatives require enantioseparation; offer higher selectivity.[1]
H-Bond Donors 1 (if NH is free)0Free NH allows for salt formation and H-bonding with receptors.[1]
TPSA ~12 Ų~37 ŲLow TPSA of C1-scaffold favors BBB permeability.[1]
Solubility & Basicity

The 1-phenylisoindoline core possesses a basic nitrogen (pKa ~9), allowing it to exist as a cation at physiological pH. This is a critical advantage over the neutral phthalimide derivatives, as it permits:

  • Salt Formation: Hydrochloride or mesylate salts can be generated to enhance aqueous solubility for oral dosing.[1]

  • Lysosomal Trapping: Basic amines often accumulate in acidic cellular compartments, affecting volume of distribution (Vd).[1]

Synthesis Methodologies

Standard synthesis of the chiral 1-phenylisoindoline core is more complex than the condensation used for phthalimides.[1] Two primary routes are recommended based on the desired enantiopurity.

Route A: Grignard Addition & Reduction (Racemic/Diastereoselective)

This route involves the addition of a phenyl Grignard reagent to a phthalimide or isoindolinone precursor, followed by reduction.

  • Nucleophilic Addition: Reaction of N-protected phthalimide with Phenylmagnesium bromide (PhMgBr) yields the hydroxy-lactam intermediate.[1]

  • Reduction: Treatment with Triethylsilane (Et3SiH) and Trifluoroacetic acid (TFA) or Lithium Aluminum Hydride (LiAlH4) reduces the lactam/hydroxyl group to the amine.[1]

  • Deprotection: Removal of the N-protecting group yields 1-phenylisoindoline.[1]

Route B: Biocatalytic C-H Amination (Enantioselective)

For high optical purity (>99% ee), recent advances utilize engineered heme enzymes (e.g., cytochrome P411 variants) to catalyze intramolecular C(sp3)-H amination.

  • Substrate: Aryl sulfonyl azides.[1]

  • Mechanism: Nitrene transfer followed by C-H insertion.[1]

  • Advantage: Direct access to chiral 1-substituted isoindolines without heavy metal catalysts.[1]

Synthesis Workflow Diagram

Synthesis_Pathways Start Phthalimide / Isoindolinone RouteA Route A: Organometallic (PhMgBr Addition) Start->RouteA RouteB Route B: Biocatalytic (P411 Nitrene Transfer) Start->RouteB Precursor Modification Intermed Hydroxy-Lactam Intermediate RouteA->Intermed Reduct Reduction (Et3SiH/TFA) Intermed->Reduct Product_Rac Racemic 1-Phenylisoindoline Reduct->Product_Rac Product_Chi Chiral (S)-1-Phenylisoindoline (>99% ee) RouteB->Product_Chi

Figure 2: Synthetic pathways contrasting traditional organometallic reduction (Route A) with modern biocatalytic methods (Route B).

Pharmacological Applications[1][2][3][4][5]

The 1-phenylisoindoline scaffold is distinct from the immunomodulatory phthalimides (e.g., lenalidomide). Its pharmacological profile is dominated by CNS activity due to its structural similarity to other psychoactive phenethylamines.[1]

CNS Activity: NMDA & PCP Receptors

Research indicates that 1-phenylisoindoline acts as a conformational analog of phencyclidine (PCP) derivatives.[1]

  • Mechanism: Antagonism of the N-methyl-D-aspartate (NMDA) receptor.[1]

  • Therapeutic Potential: Neuroprotection in stroke (ischemia) and potential antidepressant effects.[1]

  • Key Insight: The rigid bicyclic structure constrains the phenyl ring, potentially increasing selectivity compared to flexible benzylamines.

Antitumor Activity: Crispine A Precursors

The 1-phenylisoindoline core is a key intermediate in the synthesis of Crispine A , an alkaloid with potent antitumor activity against human cancer cell lines (HeLa, HepG2).

  • Mechanism: Cytotoxicity via DNA intercalation or topoisomerase inhibition (structure-dependent).[1]

MAO-B Inhibition (N-Phenyl Derivatives)

While this guide focuses on C1-derivatives, it is noted that N-phenylisoindoline-1,3-diones (phthalimides) are potent, reversible inhibitors of Monoamine Oxidase B (MAO-B), used in Parkinson's disease therapy.

Experimental Protocols

Protocol: Chiral HPLC Separation

Because the biological activity of 1-phenylisoindoline is often stereospecific (e.g., (S)-isomer for specific receptor binding), chiral separation is mandatory.

  • Column: Chiralpak IA or OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).[1]

  • Mobile Phase: Hexane : Isopropanol (90:10 to 98:[1]2) with 0.1% Diethylamine (DEA).[1]

    • Note: DEA is essential to sharpen the peak of the basic amine. Without it, peak tailing will occur due to interaction with silanol groups.[1]

  • Flow Rate: 0.5 – 1.0 mL/min.[1]

  • Detection: UV at 254 nm.[1]

  • Validation: Calculate Resolution (

    
    ). Target 
    
    
    
    for baseline separation.[1]
Protocol: PAMPA-BBB (Permeability Assay)

To validate CNS penetration potential.[1]

  • Donor Plate: 96-well filter plate (PVDF, 0.45 µm) coated with 4 µL of porcine brain lipid extract (20 mg/mL in dodecane).

  • Solutions:

    • Donor: Compound (10 µM) in PBS (pH 7.4).[1]

    • Acceptor: PBS (pH 7.4).[1]

  • Incubation: 18 hours at 25°C in a humidity-saturated chamber.

  • Analysis: Quantify concentration in Donor and Acceptor wells via LC-MS/MS.

  • Calculation: Determine Effective Permeability (

    
    ).
    
    • High Permeability:

      
       cm/s.[1]
      
    • Expectation: 1-phenylisoindoline derivatives typically show high

      
       due to lipophilicity and moderate MW.[1]
      

References

  • Design, synthesis, and evaluation of 1,3-dioxo-N-phenylisoindoline-5-carboxamide derivatives as potent reversible inhibitors of human monoamine oxidase B. Journal of Enzyme Inhibition and Medicinal Chemistry, 2025. Link

  • Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. ACS Central Science, 2023.[1] Link

  • Phencyclidine-like Effects of Tetrahydroisoquinolines and Related Compounds (1-Phenylisoindoline). Journal of Medicinal Chemistry, 1989.[1] Link

  • Synthesis and biological activity of new derivatives of isoindoline-1,3-diones as non-steroidal analgesics. Sciforum, 2021.[1] Link

  • Design, Synthesis, Evaluation, and SAR of 5-Phenylisoindoline Derivatives Targeting PD-1/PD-L1. Journal of Medicinal Chemistry, 2025. Link

Sources

Foundational

History and discovery of isoindoline-based pharmaceutical intermediates

Executive Summary The isoindoline core (1,3-dihydro-2H-isoindole) represents one of the most versatile privileged structures in medicinal chemistry.[1][2] Historically utilized in the dye industry as the structural ancho...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The isoindoline core (1,3-dihydro-2H-isoindole) represents one of the most versatile privileged structures in medicinal chemistry.[1][2] Historically utilized in the dye industry as the structural anchor for phthalocyanines, this bicyclic system has evolved into a cornerstone of modern oncology. This guide analyzes the transition of isoindoline-based intermediates from simple chemical building blocks to complex immunomodulatory drugs (IMiDs) like Lenalidomide and Pomalidomide.[1] We provide a technical deep-dive into the synthetic evolution, mechanistic pharmacology, and a validated experimental protocol for the critical reduction step in Lenalidomide synthesis.

Part 1: The Pharmacophore Genesis

The isoindoline scaffold consists of a benzene ring fused to a five-membered nitrogen-containing pyrroline ring.[1] In pharmaceutical applications, this core exists primarily in three oxidation states, each conferring distinct biological properties:

Structure TypeChemical NameKey FeaturePharmaceutical Application
Isoindoline 1,3-dihydro-2H-isoindoleFully reducedLinker in antipsychotics (e.g., Tezampanel)
Isoindolin-1-one PhthalimidineMono-carbonylIMiDs (Lenalidomide) , Kinase inhibitors
Isoindoline-1,3-dione PhthalimideDi-carbonylThalidomide , Pomalidomide, Apremilast
The Structural "Butterfly Effect"

The shift from the isoindoline-1,3-dione (phthalimide) found in Thalidomide to the isoindolin-1-one (phthalimidine) found in Lenalidomide represents a subtle but profound structural modification.[1] Removal of a single carbonyl oxygen atom dramatically alters the physicochemical profile:

  • Increased Basicity: The nitrogen in the isoindolinone ring is less electron-deficient than the imide nitrogen, altering hydrogen bond donor/acceptor capabilities.

  • Hydrolytic Stability: Isoindolinones are significantly more resistant to hydrolytic ring-opening than their phthalimide counterparts, a critical factor in oral bioavailability and plasma half-life.[1]

  • Target Selectivity: This reduction enhances potency against TNF-α and increases affinity for the Cereblon (CRBN) E3 ligase complex.[1]

Part 2: The IMiD Revolution

The discovery of isoindoline-based Immunomodulatory Imide Drugs (IMiDs) is a case study in rational drug design born from historical tragedy.[1]

From Sedative to Anti-Myeloma Agent

Thalidomide, originally marketed as a sedative, was withdrawn due to teratogenicity.[3] However, its potent anti-angiogenic properties led to its repurposing for Multiple Myeloma. Researchers at Celgene (now BMS) sought to separate the anti-inflammatory efficacy from the side-effect profile, leading to the synthesis of amino-substituted analogs.

  • Thalidomide: The parent phthalimide.[1][4]

  • Lenalidomide (CC-5013): An amino-isoindolinone.[1][5] It is 50,000 times more potent than thalidomide in inhibiting TNF-α in vitro.[1]

  • Pomalidomide (CC-4047): An amino-phthalimide.[1] Structurally closer to thalidomide but with the amino group of lenalidomide, offering a distinct potency profile for relapsed/refractory cases.

Diagram 1: Structural Evolution of IMiDs

IMiD_Evolution cluster_0 Generation 1 cluster_1 Generation 2 (Structural Divergence) Thalidomide Thalidomide (Isoindoline-1,3-dione) Lenalidomide Lenalidomide (Isoindolin-1-one) Removed C=O, Added -NH2 Thalidomide->Lenalidomide  Reduction & Amination   Pomalidomide Pomalidomide (Isoindoline-1,3-dione) Retained C=O, Added -NH2 Thalidomide->Pomalidomide  Direct Amination  

Caption: The structural divergence from the parent Thalidomide scaffold to the potent IMiDs Lenalidomide and Pomalidomide.[1][3]

Part 3: Synthetic Architectures

The synthesis of the isoindolin-1-one core is more challenging than the classical phthalimide condensation.[1] The "Muller Synthesis" (named after George Muller's team at Celgene) is the industrial benchmark.[1]

The Muller Route (Lenalidomide)

This pathway overcomes the difficulty of selectively reducing one carbonyl of a phthalimide by building the reduced ring de novo.

  • Bromination: Radical bromination of methyl 2-methyl-3-nitrobenzoate.[1]

  • Cyclization: Reaction with 3-aminopiperidine-2,6-dione (glutamine derivative).[1][3] This forms the nitro-isoindolinone intermediate.[1][3]

  • Global Reduction: Catalytic hydrogenation reduces the nitro group to an amine, yielding the final API.

Diagram 2: The Muller Synthesis Pathway

Muller_Synthesis SM1 Methyl 2-methyl-3-nitrobenzoate Inter1 Methyl 2-(bromomethyl)-3-nitrobenzoate (Benzylic Bromide) SM1->Inter1 NBS, AIBN, CCl4/MeOAc Inter2 3-(4-nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione (Nitro Intermediate) Inter1->Inter2 + Reagent, Et3N, DMF, Heat Reagent 3-Aminopiperidine-2,6-dione (Glutamine derivative) Reagent->Inter2 Product Lenalidomide (API) Inter2->Product H2 (50 psi), Pd/C, MsOH

Caption: The Muller synthesis route for Lenalidomide, highlighting the critical cyclization and reduction steps.

Part 4: Experimental Protocol (Self-Validating System)

Objective: Synthesis of Lenalidomide via catalytic hydrogenation of the nitro-intermediate. Target Molecule: 3-(4-amino-1-oxo-1,3-dihydro-2H-isoindol-2-yl)piperidine-2,6-dione.[1][5] Source Validation: Adapted from US Patent 6,281,230 and Bioorg. Med. Chem. Lett. 1999, 9, 1625.[3]

Reagents & Equipment
  • Substrate: 3-(4-nitro-1-oxo-1,3-dihydro-2H-isoindol-2-yl)piperidine-2,6-dione (10.0 g, 34.5 mmol).

  • Catalyst: 10% Pd/C (Type 87L or equivalent, 50% wet recommended for safety, 1.0 g dry weight equivalent).

  • Solvent: N,N-Dimethylformamide (DMF) or 1,4-Dioxane (200 mL). Note: DMF improves solubility of the nitro intermediate.

  • Acid Additive: Methanesulfonic acid (MsOH) (2.6 mL) or 4N HCl. Acid protonates the amine product, preventing catalyst poisoning.

  • Equipment: Parr Hydrogenator (Parr Instrument Co.), High-pressure vessel.[1]

Step-by-Step Methodology
  • Loading: In a 500 mL Parr hydrogenation bottle, charge the nitro-intermediate (10.0 g) and solvent (200 mL).

  • Catalyst Addition: Carefully add the Pd/C catalyst (1.0 g) under an inert nitrogen blanket.[1] Caution: Dry Pd/C is pyrophoric.

  • Acidification: Add Methanesulfonic acid (2.6 mL). This step is critical to solubilize the product and drive the reaction to completion.

  • Hydrogenation:

    • Seal the vessel and purge with Nitrogen (3x).[1]

    • Purge with Hydrogen (3x).[1]

    • Pressurize to 50 psi (3.4 bar) .

    • Agitate at room temperature (20-25°C) for 6.5 to 24 hours . Monitor H2 uptake.

  • Workup (The Validation Step):

    • TLC/HPLC Check: Confirm disappearance of the nitro starting material (yellow) and appearance of the amine product (fluorescent blue under UV).

    • Filtration: Filter the reaction mixture through a Celite pad to remove Pd/C. Wash the pad with anhydrous DMF (20 mL).

    • Isolation: Concentrate the filtrate in vacuo (< 45°C) to remove DMF.[1]

    • Crystallization: Dissolve the residue in refluxing Ethanol or Methanol/CH2Cl2.[1] Cool to 0°C to precipitate the product.

    • Drying: Dry the solid in a vacuum oven at 40°C for 24 hours.

Quality Control (Self-Validation)
  • Expected Yield: 60-70% (recrystallized).[1]

  • Appearance: Off-white to pale yellow solid.[1]

  • Melting Point: 269-271°C.[1]

  • 1H NMR (DMSO-d6): Diagnostic peaks at δ 11.0 (s, 1H, imide NH), 7.1-6.8 (m, 3H, aromatic), 5.1 (dd, 1H, chiral CH), 4.2 (q, 2H, benzylic CH2).

Part 5: Mechanism of Action

The therapeutic efficacy of isoindoline-based IMiDs relies on their ability to hijack the ubiquitin-proteasome system.[1]

The Cereblon Pathway

Lenalidomide acts as a "molecular glue."[1] It binds to Cereblon (CRBN) , the substrate-recognition component of the E3 ubiquitin ligase complex CRL4^CRBN. This binding alters the surface of CRBN, creating a neomorphic interface that recruits non-native substrates, specifically the lymphoid transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos) .

Ubiquitination of IKZF1/3 leads to their proteasomal degradation, resulting in:

  • IL-2 Upregulation: Activation of T-cells and NK cells.[1]

  • IRF4 Downregulation: Inhibition of myeloma cell survival.[1]

Diagram 3: The Molecular Glue Mechanism

CRBN_Mechanism cluster_complex E3 Ligase Complex CRBN Cereblon (CRBN) Lenalidomide Lenalidomide (Ligand) CRBN->Lenalidomide Binding Substrates IKZF1 / IKZF3 (Transcription Factors) Lenalidomide->Substrates Recruits Ubiquitin Ubiquitin Chain Substrates->Ubiquitin Poly-ubiquitination Proteasome 26S Proteasome Ubiquitin->Proteasome Degradation Result1 Result1 Proteasome->Result1 T-Cell Activation Result2 Result2 Proteasome->Result2 Myeloma Cell Death

Caption: Lenalidomide acts as a molecular glue, recruiting IKZF1/3 to the CRBN complex for ubiquitination and degradation.

References

  • Muller, G. W., et al. (1999). Amino-substituted thalidomide analogs: potent inhibitors of TNF-alpha production.[1] Bioorganic & Medicinal Chemistry Letters, 9(11), 1625–1630. Link

  • Muller, G. W., et al. (1997). Substituted 2-(2,6-dioxopiperidin-3-yl) phthalimides and -1-oxoisoindolines and method of reducing TNF-alpha levels.[1] U.S. Patent No.[1] 5,635,517.[1][3] Washington, DC: U.S. Patent and Trademark Office. Link

  • Muller, G. W., et al. (2001). Isoindoline derivatives.[1][3][4][6][7][8][9][10][11] U.S. Patent No.[1] 6,281,230.[1] Washington, DC: U.S. Patent and Trademark Office. Link

  • Ponomaryov, Y., et al. (2015).[6][12] Scalable and green process for the synthesis of anticancer drug lenalidomide.[6][12] Chemistry of Heterocyclic Compounds, 51(2), 133-138. Link[1]

  • Ito, T., et al. (2010). Identification of a primary target of thalidomide teratogenicity. Science, 327(5971), 1345-1350.[1] Link[1]

  • BenchChem. (2025).[1] The Isoindoline-1,3-dione Scaffold: A Privileged Core in Modern Medicinal Chemistry.[1]Link[1]

Sources

Exploratory

Tox properties and safety data sheet (SDS) for 2-(1-Phenyl-2,3-dihydro-1H-isoindol-2-YL)ethanol

An In-depth Technical Guide to the Toxicological Properties and Safety Data for 2-(1-Phenyl-2,3-dihydro-1H-isoindol-2-YL)ethanol Introduction 2-(1-Phenyl-2,3-dihydro-1H-isoindol-2-YL)ethanol is a heterocyclic organic com...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Toxicological Properties and Safety Data for 2-(1-Phenyl-2,3-dihydro-1H-isoindol-2-YL)ethanol

Introduction

2-(1-Phenyl-2,3-dihydro-1H-isoindol-2-YL)ethanol is a heterocyclic organic compound featuring an isoindoline core. The isoindoline scaffold is a significant bicyclic framework present in numerous biologically active molecules and approved pharmaceutical agents.[1] Derivatives of this core have demonstrated a wide range of medicinal properties, making them valuable intermediates in drug discovery and development.[1][2] This guide provides a comprehensive analysis of the available toxicological data and safety information for 2-(1-Phenyl-2,3-dihydro-1H-isoindol-2-YL)ethanol.

Given the limited direct toxicological data for this specific molecule, this document incorporates data from structurally related compounds, such as 2-phenylethanol and other isoindoline derivatives, to construct a predictive toxicological profile. This approach is essential for providing a thorough safety assessment for researchers and drug development professionals handling this compound. The information is structured to deliver not just data, but also the scientific rationale behind safety protocols and toxicological testing methodologies.

Chemical and Physical Properties

PropertyValue / InformationSource / Rationale
IUPAC Name 2-(1-Phenyl-2,3-dihydro-1H-isoindol-2-yl)ethanol-
Synonyms N/A-
CAS Number Data not available-
Molecular Formula C₁₆H₁₇NO-
Molecular Weight 239.31 g/mol -
Appearance Expected to be a solid or liquidBased on related structures[3][4]
Boiling Point Data not availableLikely high due to molecular weight and polar groups
Melting Point Data not available-
Solubility Expected to have limited water solubilityBased on the hydrophobicity of the phenyl and isoindoline rings

Comprehensive Toxicological Profile

The toxicological profile of a novel compound is assessed across several endpoints to understand its potential adverse effects on biological systems. Due to the absence of specific studies on 2-(1-Phenyl-2,3-dihydro-1H-isoindol-2-YL)ethanol, this section draws upon data from its core components (phenylethanol) and related heterocyclic structures.

Acute Toxicity

Acute toxicity assesses the adverse effects of a substance after a single exposure or multiple exposures within a 24-hour period.

  • Oral: For the related compound 2-phenylethanol, oral acute toxicity is categorized as harmful if swallowed (Category 4).[5][6]

  • Dermal: 2-phenylethanol is classified as toxic in contact with skin (Category 3).[5]

  • Inhalation: Inhalation of vapors or mists may cause irritation to the respiratory tract.[7]

Based on these analogs, it is prudent to handle 2-(1-Phenyl-2,3-dihydro-1H-isoindol-2-YL)ethanol with precautions to avoid ingestion, skin contact, and inhalation.

Skin and Eye Irritation
  • Skin Irritation: Many organic chemicals, including analogs like 2-phenylethanol, can cause skin irritation.[5] Prolonged contact may lead to defatting of the skin.[8]

  • Eye Irritation: Direct contact with the eyes is likely to cause serious irritation.[5] Safety goggles are mandatory when handling the substance.

Genotoxicity and Mutagenicity

Genotoxicity refers to the ability of a chemical to damage genetic information within a cell, potentially leading to mutations (mutagenicity) and cancer.[9] Standard testing for genotoxicity is a critical step in safety assessment.[9]

  • Ames Test: There is no specific data for 2-(1-Phenyl-2,3-dihydro-1H-isoindol-2-YL)ethanol. However, the related substance ethanol is not considered a bacterial mutagen in standard assays.[10]

  • Chromosomal Aberrations: While some in vitro assays for ethanol have shown mixed results, in vivo tests for chromosomal aberration induction are generally negative.[10] The metabolite of ethanol, acetaldehyde, is considered genotoxic and can form DNA adducts.[11]

Given the presence of the ethanol moiety, the potential for metabolic activation to reactive species should be considered.

Conceptual Experimental Protocol: Ames Test for Mutagenicity

The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.

  • Strain Selection: Use several strains of Salmonella typhimurium with pre-existing mutations in the histidine operon, rendering them unable to synthesize histidine (His-). These strains also have other mutations that increase their sensitivity to mutagens.

  • Metabolic Activation: Test the compound with and without a mixture of liver enzymes (S9 fraction). This is crucial because some chemicals only become mutagenic after being metabolized.

  • Exposure: Add the test compound at various concentrations to a minimal agar plate containing a trace amount of histidine (to allow for initial cell divisions) and the selected bacterial strain.

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • Analysis: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine). A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates that the substance is mutagenic.

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis bacterium Select Salmonella (His- auxotrophs) plate_s9_plus Plate Bacteria + Compound + S9 Mix bacterium->plate_s9_plus plate_s9_minus Plate Bacteria + Compound - S9 Mix bacterium->plate_s9_minus s9_mix Prepare S9 Mix (Metabolic Activation) s9_mix->plate_s9_plus test_compound Prepare Test Compound (Various Concentrations) test_compound->plate_s9_plus test_compound->plate_s9_minus incubate Incubate Plates (37°C, 48-72h) plate_s9_plus->incubate plate_s9_minus->incubate count Count Revertant Colonies (His+) incubate->count result Compare to Control (Dose-Response) count->result

Workflow for assessing mutagenicity using the Ames test.
Carcinogenicity

Carcinogenicity is the potential of a substance to cause cancer. Long-term animal studies are typically required to assess this endpoint.

  • There is no carcinogenicity data available for 2-(1-Phenyl-2,3-dihydro-1H-isoindol-2-YL)ethanol.

  • The International Agency for Research on Cancer (IARC) classifies alcoholic beverages as a Group 1 carcinogen, "carcinogenic to humans".[12] This is primarily linked to the chronic consumption of ethanol and its metabolite, acetaldehyde, which can cause DNA damage.[11][13]

  • It is important to note that classification of a substance as a carcinogen does not automatically mean it will cause cancer in all circumstances; factors like dose, route of exposure, and duration are critical.[14] For industrial chemicals, the risk is evaluated based on potential exposure scenarios in the workplace, which differ significantly from dietary consumption.[15]

Reproductive and Developmental Toxicity

This area examines the potential effects of a substance on sexual function, fertility, and development of the offspring.

  • No specific data exists for the target compound.

  • Chronic, high-dose consumption of ethanol is a well-established teratogen, causing fetal alcohol syndrome.[16] However, this is not considered relevant for low-level occupational exposure via inhalation or dermal contact.[15]

  • For many industrial chemicals, a No Observed Adverse Effect Level (NOAEL) for developmental toxicity is established through animal studies.[17] Without such data, it is advisable for individuals who are pregnant or planning to become pregnant to avoid exposure.

Safety Data Sheet (SDS) Analysis

An SDS is the primary source of safety and handling information. While a specific SDS for this compound is not available, a composite profile can be created based on the hazards of flammable, irritant organic compounds.

Hazard Identification and GHS Classification

The following table summarizes the likely GHS classifications based on analogous compounds.

Hazard ClassCategoryHazard Statement
Flammable LiquidsCategory 3 / 4H226: Flammable liquid and vapour.
Acute Toxicity (Dermal)Category 4H312: Harmful in contact with skin.
Acute Toxicity (Inhalation)Category 4H332: Harmful if inhaled.
Skin IrritationCategory 2H315: Causes skin irritation.
Eye IrritationCategory 2AH319: Causes serious eye irritation.
Safe Handling and Personal Protective Equipment (PPE)

Safe laboratory practice is paramount when handling chemicals of unknown toxicity.

PrecautionRationale and Details
Ventilation Use only outdoors or in a well-ventilated area, such as a chemical fume hood, to avoid breathing vapors.
Ignition Sources Keep away from heat, sparks, open flames, and hot surfaces. Use explosion-proof electrical equipment.[18] Vapors may form explosive mixtures with air.[7]
Grounding Ground and bond container and receiving equipment to prevent static discharge.[7]
Hand Protection Wear suitable chemical-resistant gloves (e.g., nitrile rubber).
Eye Protection Use safety goggles with side-shields or a face shield.[6]
Skin/Body Protection Wear a lab coat. For larger quantities, flame-retardant antistatic protective clothing may be necessary.
Hygiene Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[8]
First Aid and Emergency Procedures
Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air and keep comfortable for breathing. If feeling unwell, call a poison center or doctor.[7]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with plenty of water. If skin irritation occurs, get medical advice.[18]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[18]
Ingestion Rinse mouth. Call a poison center or doctor if you feel unwell.[5]
Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂).[18]

  • Specific Hazards: The substance is likely flammable. Vapors may travel to a source of ignition and flash back.[7] Containers may explode when heated.[18]

  • Hazardous Combustion Products: Thermal decomposition can produce carbon monoxide (CO) and carbon dioxide (CO₂).[7]

Hazard_Mitigation_Flow cluster_assessment Risk Assessment cluster_controls Control Measures (Hierarchy) cluster_response Emergency Response compound 2-(1-Phenyl-2,3-dihydro-1H-isoindol-2-YL)ethanol hazards {Potential Hazards|• Flammable • Skin/Eye Irritant • Acutely Toxic • Unknown Chronic Effects } compound:f0->hazards engineering {Engineering Controls|• Chemical Fume Hood • Proper Ventilation } hazards->engineering:h admin {Administrative Controls|• Standard Operating Procedures (SOPs) • Restricted Access • Training } engineering->admin:h spill Spill Kit (Inert Absorbent) engineering->spill fire Fire Extinguisher (CO₂, Dry Chemical) engineering->fire first_aid First Aid Station (Eyewash, Shower) engineering->first_aid ppe {Personal Protective Equipment (PPE)|• Safety Goggles • Nitrile Gloves • Lab Coat } admin->ppe:h admin->spill admin->fire admin->first_aid ppe->spill ppe->fire ppe->first_aid

Hierarchy of controls for mitigating laboratory chemical hazards.

Conclusion

While specific toxicological data for 2-(1-Phenyl-2,3-dihydro-1H-isoindol-2-YL)ethanol are not publicly available, a robust safety and handling protocol can be established by analyzing its structural components and related molecules. The compound should be treated as a flammable liquid that is harmful if inhaled or absorbed through the skin, and is a serious irritant to the eyes and skin. All handling should be performed in a well-ventilated chemical fume hood with appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Long-term toxicological endpoints such as carcinogenicity and reproductive toxicity are unknown, and therefore exposure should be minimized as a matter of prudent practice. The methodologies and safety frameworks presented in this guide provide the necessary foundation for researchers to handle this and other novel chemical entities with a high degree of scientific rigor and personal safety.

References

  • U.S. Food and Drug Administration. (n.d.). appendix 6. toxicological data for class 3 solvents. FDA.
  • American Elements. (n.d.). 2-(2,3-dihydro-1H-isoindol-2-yl)ethan-1-ol hydrochloride.
  • MilliporeSigma. (2025). Safety Data Sheet.
  • Thermo Fisher Scientific. (n.d.). Safety Data Sheet.
  • Fisher Scientific. (2009). Safety Data Sheet.
  • BP. (2025). Safety Data Sheet.
  • Flinn Scientific. (2016). 2-Phenylethanol SDS (Safety Data Sheet).
  • MDPI. (2025). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core.
  • LookChem. (n.d.). Cas 835-18-7, 3-phenyl-2,3-dihydro-1H-isoindol-1-one.
  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Phenylethanol.
  • Nelson, P. R. (2003). Relevance of the developmental toxicity of ethanol in the occupational setting: a review. PubMed.
  • World Health Organization (WHO). (n.d.). Section 4.5 Genotoxicity.
  • American Cancer Society. (2024). Known and Probable Human Carcinogens.
  • Phillips, B. J., & Jenkinson, P. (2001). Is ethanol genotoxic? A review of the published data. PubMed.
  • Pérez-Méndez, A., et al. (2010). Synthesis and nootropic activity of some 2,3-dihydro-1H-isoindol-1-one derivatives structurally related with piracetam. PubMed.
  • European Chemicals Agency (ECHA). (n.d.). (2-(2-hydroxyethoxy)ethyl) oxo(phenyl)acetate;reaction mass of - Registration Dossier.
  • Van Hees, S., et al. (2021). Ethanol-Induced Cell Damage Can Result in the Development of Oral Tumors. MDPI.
  • Seitz, H. K., & Al-Masoudi, M. (2017). Alcohol and Cancer: An Overview with Special Emphasis on the Role of Acetaldehyde and Cytochrome P450 2E1. Oncohema Key.
  • International Agency for Research on Cancer. (2009). IARC strengthens its findings on several carcinogenic personal habits and household exposures.
  • Echemi. (n.d.). 2,3-dihydro-2-phenyl-1h-isoindol-1-oxo-isoindoline.
  • McGraw Hill Medical. (n.d.). ETHANOL | Poisoning & Drug Overdose, 7e. AccessMedicine.

Sources

Foundational

Stereochemistry and Chirality of 1-Substituted Isoindoline Derivatives: A Guide to Asymmetric Synthesis and Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The isoindoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous natural...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The isoindoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents.[1][2][3] When substituted at the C1 position, the isoindoline ring becomes chiral, introducing a layer of stereochemical complexity that is critical to its biological activity and pharmacological profile.[2] It is well-established that enantiomers of a chiral drug can exhibit vastly different efficacy, metabolism, and toxicity.[4] Therefore, precise control over the stereochemistry of 1-substituted isoindoline derivatives is paramount in drug discovery and development. This guide provides a comprehensive overview of the principles and field-proven methodologies for the asymmetric synthesis, separation, and analysis of these chiral molecules, offering both foundational knowledge and actionable protocols for professionals in the field.

The Stereochemical Landscape of 1-Substituted Isoindolines

The core of our discussion lies at the C1 position of the isoindoline nucleus. Substitution at this carbon with any group other than hydrogen creates a stereogenic center, resulting in two non-superimposable mirror images known as enantiomers (R and S).

The biological implications of this chirality are profound. For example, the differential binding of enantiomers to chiral biological targets like enzymes and receptors often leads to one enantiomer being therapeutically active (the eutomer) while the other may be less active, inactive, or even responsible for adverse effects (the distomer).[4] Consequently, the synthesis of enantiomerically pure 1-substituted isoindolines is not merely an academic challenge but a regulatory and safety imperative in modern drug development.

Strategies for Asymmetric Synthesis: Controlling the Stereocenter

The controlled synthesis of a single enantiomer can be achieved through several strategic approaches. The choice of method often depends on factors like substrate scope, desired scale, and economic viability. We will explore the three principal strategies: chiral auxiliary-mediated synthesis, chiral catalyst-controlled reactions, and chiral pool-based approaches.

Chiral Auxiliary-Mediated Synthesis

This classic and robust strategy involves temporarily attaching a chiral molecule (the auxiliary) to the substrate.[5] The auxiliary's inherent chirality sterically directs the approach of a reactant to one face of the molecule, leading to the preferential formation of one diastereomer. The auxiliary is then cleaved to yield the desired enantiomerically enriched product.

Commonly Used Chiral Auxiliaries:

  • (R)- or (S)-Phenylglycinol: Condensation with 2-formylbenzoic acid creates a tricyclic lactam where the stereocenter on the auxiliary directs subsequent reactions.

  • trans-2-(α-cumyl)cyclohexanol (TCC): A highly effective but often expensive auxiliary.[6]

  • tert-Butanesulfinamide (Ellman's Auxiliary): A versatile and highly effective auxiliary. It is condensed with a suitable precursor to form a sulfinylimine, which is then cyclized. The bulky tert-butylsulfinyl group effectively shields one face of the molecule, directing nucleophilic additions with high diastereoselectivity.[6][7]

Experimental Protocol: Asymmetric Alkylation using an N-tert-Butylsulfinyl Auxiliary [6]

This protocol outlines the diastereoselective alkylation of an N-tert-butylsulfinyl-isoindolinone, a key intermediate for accessing chiral 1-substituted isoindolines.

Step 1: Synthesis of (S)-2-(tert-butylsulfinyl)-isoindolin-1-one

  • To a solution of methyl 2-formylbenzoate and (S)-tert-butylsulfinamide in a suitable solvent like CH₂Cl₂, add a Lewis acid catalyst (e.g., titanium ethoxide).

  • Stir the reaction at room temperature for 4-6 hours to facilitate the formation of the sulfinylimine.

  • Cool the reaction to 0°C and add a reducing agent, such as sodium borohydride (NaBH₄), in methanol. The in-situ reduction and subsequent intramolecular cyclization yield the desired N-tert-butylsulfinyl-isoindolinone.

  • Purify the product using column chromatography.

Step 2: Diastereoselective Alkylation

  • In an inert atmosphere (N₂ or Ar), dissolve the N-tert-butylsulfinyl-isoindolinone in anhydrous THF and cool to -78°C.

  • Slowly add a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to deprotonate the C3 position, forming a chiral carbanion. The addition of an additive like HMPA can improve conversion.[6]

  • After stirring for 30 minutes, add the desired alkylating agent (e.g., benzyl bromide).

  • Allow the reaction to proceed at -78°C for 1.5-2 hours.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl and extract the product.

  • Purify via column chromatography to isolate the 3-substituted product with high diastereoselectivity.

Step 3: Cleavage of the Chiral Auxiliary

  • Dissolve the alkylated product in a suitable solvent such as dichloromethane (DCM).

  • Add a solution of HCl in dioxane (e.g., 4 N) and stir at room temperature for 1 hour.

  • This cleaves the sulfinyl group, yielding the primary amine-containing isoindolinone, which can be further functionalized or used directly. This cleavage typically proceeds without isomerization at the newly formed stereocenter.[6]

Causality Insight: The high diastereoselectivity in Step 2 arises from the chelation of the lithium cation by the sulfinyl oxygen and the lactam carbonyl, creating a rigid six-membered ring intermediate. This conformation forces the bulky tert-butyl group to occupy a pseudo-equatorial position, sterically hindering the approach of the alkylating agent from one face and directing it to the opposite, less-hindered face.

Diagram: Workflow for Chiral Auxiliary-Mediated Synthesis

G cluster_0 Chiral Auxiliary Strategy A Achiral Substrate (e.g., Methyl 2-formylbenzoate) C Couple Substrate & Auxiliary A->C B Chiral Auxiliary (e.g., (S)-tert-butylsulfinamide) B->C D Diastereoselective Reaction (e.g., Alkylation) C->D Forms chiral intermediate E Separation of Diastereomers (If necessary) D->E Creates new stereocenter F Cleavage of Auxiliary E->F G Enantiomerically Enriched 1-Substituted Isoindoline F->G Recycle Auxiliary

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Enantioselective Catalysis

The development of chiral catalysts that can transfer stereochemical information to a substrate represents a more elegant and atom-economical approach. Tiny amounts of a chiral catalyst can generate large quantities of an enantiomerically enriched product.

Chiral complexes of transition metals like palladium, rhodium, and nickel are powerful tools for asymmetric synthesis.[8][9] The stereochemical outcome is dictated by the chiral ligand coordinated to the metal center.

  • Palladium-Catalyzed Reactions: Palladium catalysis is particularly prominent for isoindoline synthesis.

    • Asymmetric Allylic C-H Amination: This method allows for the direct construction of the chiral isoindoline ring from readily available o-allylbenzylamines. A chiral phosphoramidite ligand is often used to induce high enantioselectivity (up to 98% ee).[10]

    • Intramolecular Aminoacetoxylation: Using triazole-oxazoline ligands, this Pd-catalyzed reaction constructs chiral isoindolines with adjacent stereocenters from unsaturated amine substrates.[11][12]

    • Kinetic Resolution: A Pd catalyst paired with a chiral phosphoric acid can selectively cyclize one enantiomer of a racemic amine mixture, yielding an enantioenriched 1,3-disubstituted isoindoline and recovering the unreacted, enantioenriched amine starting material.[13]

Diagram: Catalytic Cycle for Pd-Catalyzed Asymmetric C-H Amination

G cluster_1 Pd-Catalyzed Asymmetric C-H Amination Pd0 Pd(0)L* PdII_1 Pd(II) Complex Pd0->PdII_1 Oxidation PdII_2 Allyl-Pd(II) Intermediate PdII_1->PdII_2 C-H Activation PdII_3 Aminopalladation Intermediate PdII_2->PdII_3 Intramolecular Aminopalladation (Enantio-determining) Product Chiral Isoindoline PdII_3->Product Reductive Elimination Product->Pd0 Substrate o-allylbenzylamine Substrate->PdII_2 Oxidant Oxidant (e.g., Quinone) Oxidant->Pd0

Caption: Simplified catalytic cycle for enantioselective C-H amination.

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations. This approach avoids potentially toxic or expensive heavy metals.

  • Chiral Phosphoric Acids (CPAs): These Brønsted acids can protonate substrates and create a highly organized, chiral environment through hydrogen bonding, enabling reactions like atroposelective [4+1] annulation to form isoindolinones with both central and axial chirality.[14]

  • Phase-Transfer Catalysis: Chiral phase-transfer catalysts, such as cinchonidinium salts, are used to shuttle anions from an aqueous or solid phase into an organic phase. They form a chiral ion pair with the reactant, directing its subsequent reaction, such as in intramolecular aza-Michael reactions to form 3-substituted isoindolinones.[15]

  • Bifunctional Catalysts: Molecules like Takemoto's catalyst (a chiral thiourea) can activate both the nucleophile and the electrophile simultaneously through hydrogen bonding, facilitating highly enantioselective Mannich-type reactions to produce complex isoindolinone hybrids.[16]

Table 1: Comparison of Asymmetric Synthesis Strategies

StrategyAdvantagesDisadvantagesTypical Stereoselectivity
Chiral Auxiliary Robust, reliable, high diastereoselectivity.Not atom-economical (stoichiometric use), requires extra steps for attachment/removal.dr > 95:5 is common.[6]
Metal Catalysis High turnover, excellent enantioselectivity, atom-economical.Catalyst cost, potential for metal contamination in final product, requires ligand screening.ee > 90% is frequently achieved.[10]
Organocatalysis Metal-free, generally lower toxicity, catalysts often stable to air/moisture.Can require higher catalyst loading, may have narrower substrate scope than metal catalysts.ee > 85% is common.[16]

Analytical and Preparative Separation of Enantiomers

Whether a synthesis is asymmetric or produces a racemic mixture, the ability to accurately determine the enantiomeric composition and separate the enantiomers is crucial.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric excess (ee) of a chiral compound. The principle relies on a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, causing them to travel through the column at different rates and thus elute at different times.

Experimental Protocol: Determination of Enantiomeric Excess (ee) by Chiral HPLC [16]

  • Column Selection: Choose a suitable chiral column. Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak IA/IB/IC) are broadly applicable.

  • Mobile Phase Preparation: Prepare a mobile phase, typically a mixture of a nonpolar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The ratio is critical for achieving separation and must be optimized.

  • Sample Preparation: Dissolve a small amount of the purified isoindoline derivative in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm filter.

  • Analysis:

    • Equilibrate the column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min).

    • Inject a small volume (5-10 µL) of the sample.

    • Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 220 or 254 nm).

  • Calculation of ee: Two separate peaks corresponding to the two enantiomers will be observed. The enantiomeric excess is calculated from the integrated peak areas (A1 and A2) using the formula: ee (%) = |(A1 - A2) / (A1 + A2)| * 100

  • Racemic Standard: To confirm peak identity, it is essential to first inject a sample of the racemic mixture to establish the retention times of both enantiomers.

Chiral Resolution

When an asymmetric synthesis is not feasible, a racemic mixture can be separated into its constituent enantiomers through a process called resolution.

  • Diastereomeric Salt Formation: This classical method involves reacting the racemic isoindoline (if it's basic) with an enantiomerically pure chiral acid (e.g., tartaric acid, mandelic acid). This forms a pair of diastereomeric salts which have different physical properties (like solubility) and can be separated by fractional crystallization. The desired enantiomer is then recovered by treating the isolated salt with a base.[4]

  • Kinetic Resolution: As mentioned earlier, this is a dynamic process where a chiral catalyst or reagent reacts faster with one enantiomer of a racemic mixture than the other, allowing for the separation of the unreacted, enantioenriched starting material from the product.[13]

Diagram: Workflow for Chiral Resolution via Diastereomeric Salts

G cluster_2 Chiral Resolution Workflow Racemate Racemic Mixture (R-Isoindoline & S-Isoindoline) Mix Form Diastereomeric Salts Racemate->Mix Agent Chiral Resolving Agent (e.g., (+)-Tartaric Acid) Agent->Mix Salts Mixture of Salts (R,+) and (S,+) Mix->Salts Separate Separation (e.g., Fractional Crystallization) Salts->Separate Different solubility Salt1 Isolated Salt (R,+) Separate->Salt1 Salt2 Isolated Salt (S,+) Separate->Salt2 Liberate1 Liberate Amine (Base Treatment) Salt1->Liberate1 Liberate2 Liberate Amine (Base Treatment) Salt2->Liberate2 Enantiomer1 Pure R-Enantiomer Liberate1->Enantiomer1 Enantiomer2 Pure S-Enantiomer Liberate2->Enantiomer2

Caption: Separation of enantiomers through diastereomeric salt formation.

Conclusion and Future Directions

The stereocontrolled synthesis of 1-substituted isoindoline derivatives is a dynamic and evolving field, driven by the constant demand for enantiopure compounds in drug discovery. While traditional chiral auxiliary methods remain reliable, the field is increasingly dominated by catalytic asymmetric strategies. Palladium-catalyzed C-H functionalization and organocatalytic reactions, in particular, offer powerful, efficient, and sustainable routes to these valuable molecules.[10][16]

Future research will likely focus on the development of novel catalytic systems using earth-abundant, non-toxic metals, further expanding the scope of organocatalysis, and designing more complex one-pot tandem reactions that build molecular complexity with stereochemical control in a single operation. For professionals in drug development, a deep understanding of these synthetic strategies and analytical techniques is essential for the efficient and safe development of next-generation therapeutics based on the chiral isoindoline scaffold.

References

  • Enantioselective Synthesis of Chiral Isoindolines via Palladium-Catalyzed Asymmetric Allylic C–H Amination. CCS Chemistry - Chinese Chemical Society.
  • Asymmetric synthesis of isoindolines via a palladium-catalyzed enantioselective intramolecular oxidative aminoacetoxylation reaction. RSC Publishing.
  • Kinetic Resolution of Racemic Amines via Palladium/Chiral Phosphoric Acid-Catalyzed Intramolecular Allylation: Stereodivergent Access to Chiral 1,3-Disubstituted Isoindolines. PMC.
  • Synthesis of isoindolinones. Organic Chemistry Portal.
  • Asymmetric Synthesis of 3-Substituted Isoindolinones by Direct Alkylation of Chiral N-tert-Butylsulfinyl-isoindolinones. The Journal of Organic Chemistry - ACS Publications.
  • The chemistry of isoindole natural products. PMC - NIH.
  • AN OVERVIEW ON ASYMMETRIC SYNTHESIS OF 3-SUBSTITUTED ISOINDOLINONES. Unknown Source.
  • Isoindoline - Wikipedia. Wikipedia.
  • Regio- and Stereoselective Synthesis of Isoindolin-1-ones via Electrophilic Cyclization. Unknown Source.
  • The chemistry of isoindole natural products. Beilstein Journals.
  • Asymmetric Organocatalytic Mannich Reaction in the Synthesis of Hybrid Isoindolinone-Pyrazole and Isoindolinone-Aminal from Functionalized α-Amidosulfone. MDPI.
  • Enantioselective synthesis of 3-substituted isoindolinones via chiral phase-transfer catalyzed intramolecular aza-Michael reactions. ResearchGate.
  • Catalytic Asymmetric Synthesis of Isoindolinones. Request PDF - ResearchGate.
  • Asymmetric Alkylation of N-Acylisoindolin-1-ones via α-Bromoimides: A Novel Route to 1-Substituted Isoindolines. Request PDF - ResearchGate.
  • Asymmetric synthesis of isoindolines via a palladium-catalyzed enantioselective intramolecular oxidative aminoacetoxylation reaction. PubMed.
  • Catalytic Asymmetric Synthesis of Isoindolinones. PubMed.
  • Chiral auxiliary - Wikipedia. Wikipedia.
  • Asymmetric Synthesis of Isoindoline and Isoquinoline Derivatives Using Nickel(0)-Catalyzed [2 + 2 + 2] Cocyclization. The Journal of Organic Chemistry - ACS Publications.
  • Base-Dependent Stereodivergent Intramolecular Aza-Michael Reaction: Asymmetric Synthesis of 1,3-Disubstituted Isoindolines. Academia.edu.
  • Atroposelective [4+1] annulation for the synthesis of isotopic isoindolinones bearing both central and axial chirality. Chemical Science (RSC Publishing).
  • The importance of chiral isoindolinones and their synthesis via enantioselective C−H activation/annulation reactions. PA, picolinamide.. ResearchGate.
  • CN108409731B - Chiral Resolution of Aryl-Substituted Methyl 1H-Pyridin[3,4-b]indole-3-carboxylate - Google Patents. Google Patents.
  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Unknown Source.

Sources

Protocols & Analytical Methods

Method

Application Note and Protocol for the Synthesis of 2-(1-Phenyl-2,3-dihydro-1H-isoindol-2-YL)ethanol

Introduction and Significance The isoindoline scaffold is a privileged heterocyclic motif present in numerous biologically active compounds and approved pharmaceuticals.[1] The introduction of diverse substituents on the...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Significance

The isoindoline scaffold is a privileged heterocyclic motif present in numerous biologically active compounds and approved pharmaceuticals.[1] The introduction of diverse substituents on the isoindoline core allows for the fine-tuning of pharmacological properties, making it a valuable template in medicinal chemistry and drug discovery. The target molecule, 2-(1-Phenyl-2,3-dihydro-1H-isoindol-2-YL)ethanol, combines the rigid 1-phenylisoindoline core with a flexible N-(2-hydroxyethyl) side chain. This structure presents potential for forming hydrogen bonds and interacting with biological targets, making it an attractive building block for the synthesis of novel therapeutic agents.

This document provides a detailed, two-step protocol for the synthesis of 2-(1-Phenyl-2,3-dihydro-1H-isoindol-2-YL)ethanol. The synthesis strategy involves:

  • Part A: The formation of the key intermediate, 1-phenyl-2,3-dihydro-1H-isoindole, via a one-pot reductive amination of o-phthalaldehyde with aniline.

  • Part B: The N-alkylation of the resulting secondary amine with 2-bromoethanol to yield the final product.

This protocol is designed to be robust and reproducible, with explanations for key experimental choices to ensure both success and a thorough understanding of the underlying chemical principles.

Overall Reaction Scheme

Overall Reaction Scheme

Figure 1: Two-step synthesis of 2-(1-Phenyl-2,3-dihydro-1H-isoindol-2-YL)ethanol from o-phthalaldehyde.

Mechanistic Insights

Part A: Reductive Amination

The formation of the 1-phenylisoindoline intermediate is a classic example of a one-pot reductive amination.[2][3] The reaction proceeds through two main stages:

  • Imine Formation: Aniline, acting as a nucleophile, attacks one of the aldehyde groups of o-phthalaldehyde. This is followed by dehydration to form an intermediate imine. This imine then undergoes an intramolecular cyclization as the second aldehyde group is attacked by the nitrogen, leading to a cyclic hemiaminal intermediate.

  • Reduction: The cyclic intermediate is then reduced in situ by a mild reducing agent, such as sodium borohydride (NaBH₄). The hydride attacks the electrophilic carbon of the hemiaminal, leading to the stable 1-phenyl-2,3-dihydro-1H-isoindole ring system. Using a mild reductant like NaBH₄ is crucial as it selectively reduces the iminium ion without affecting the aldehyde groups prematurely.[2]

Part B: N-Alkylation

The second step is a standard nucleophilic substitution (Sɴ2) reaction.[4] The secondary amine of the 1-phenylisoindoline acts as a nucleophile and attacks the electrophilic carbon of 2-bromoethanol, displacing the bromide leaving group. A weak, non-nucleophilic base, such as potassium carbonate (K₂CO₃), is essential to neutralize the hydrobromic acid (HBr) generated during the reaction.[5] This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

Experimental Protocol

Materials and Equipment

Reagents:

  • o-Phthalaldehyde (≥99%)

  • Aniline (≥99.5%, freshly distilled)

  • Sodium borohydride (NaBH₄, ≥98%)

  • Methanol (ACS grade)

  • 2-Bromoethanol (97%)

  • Potassium carbonate (K₂CO₃, anhydrous, ≥99%)

  • Acetonitrile (anhydrous, ≥99.8%)

  • Ethyl acetate (EtOAc, ACS grade)

  • Hexanes (ACS grade)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Equipment:

  • Round-bottom flasks (100 mL, 250 mL)

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Ice bath

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glass funnel and filter paper

  • Silica gel for column chromatography (230-400 mesh)

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Standard glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Fume hood

Workflow Diagram

Synthesis_Workflow cluster_part_a Part A: Synthesis of 1-Phenyl-2,3-dihydro-1H-isoindole cluster_part_b Part B: Synthesis of Final Product cluster_purification Purification & Analysis A1 Dissolve o-phthalaldehyde & aniline in Methanol A2 Stir at Room Temp (1 hr) A1->A2 A3 Cool to 0°C (Ice Bath) A2->A3 A4 Add NaBH4 Portion-wise A3->A4 A5 Stir at 0°C to RT (2 hrs) A4->A5 A6 Quench with Water A5->A6 A7 Extract with EtOAc A6->A7 A8 Dry & Concentrate A7->A8 B1 Combine Intermediate, 2-Bromoethanol, & K2CO3 in Acetonitrile A8->B1 Use Crude Intermediate B2 Reflux Reaction (8-12 hrs) B1->B2 B3 Monitor by TLC B2->B3 B4 Cool & Filter B3->B4 B5 Concentrate Filtrate B4->B5 B6 Aqueous Work-up B5->B6 B7 Extract with EtOAc B6->B7 B8 Dry & Concentrate B7->B8 P1 Purify via Column Chromatography B8->P1 P2 Characterize (NMR, MS, IR) P1->P2

Caption: Workflow for the two-step synthesis and purification.

Part A: Synthesis of 1-Phenyl-2,3-dihydro-1H-isoindole
  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add o-phthalaldehyde (5.00 g, 37.3 mmol) and 150 mL of methanol. Stir until the solid is completely dissolved.

  • Add freshly distilled aniline (3.47 g, 3.40 mL, 37.3 mmol, 1.0 equiv) dropwise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 1 hour. The solution will typically turn a yellow color, indicating the formation of the imine intermediate.

  • Cool the flask in an ice bath to 0 °C.

  • Slowly add sodium borohydride (1.55 g, 41.0 mmol, 1.1 equiv) in small portions over 15-20 minutes. Causality Note: Portion-wise addition is critical to control the exothermic reaction and prevent the uncontrolled release of hydrogen gas.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2 hours.

  • Monitor the reaction progress using TLC (Eluent: 30% EtOAc in hexanes). The starting material should be consumed.

  • Carefully quench the reaction by slowly adding 50 mL of deionized water.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Transfer the remaining aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 1-phenyl-2,3-dihydro-1H-isoindole as an oil or a low-melting solid. This crude product is typically of sufficient purity for the next step.

Part B: Synthesis of 2-(1-Phenyl-2,3-dihydro-1H-isoindol-2-YL)ethanol
  • To a 100 mL round-bottom flask, add the crude 1-phenyl-2,3-dihydro-1H-isoindole (assuming 100% conversion from Part A, ~7.28 g, 37.3 mmol), anhydrous potassium carbonate (7.73 g, 56.0 mmol, 1.5 equiv), and 50 mL of anhydrous acetonitrile.

  • Add 2-bromoethanol (5.15 g, 3.16 mL, 41.0 mmol, 1.1 equiv) to the suspension.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 82 °C) with vigorous stirring.

  • Maintain the reflux for 8-12 hours. Monitor the reaction's progress by TLC (Eluent: 40% EtOAc in hexanes) until the starting isoindole spot has disappeared.

  • Once the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate and potassium bromide salts. Wash the solids with a small amount of ethyl acetate.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the resulting residue in ethyl acetate (75 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 40 mL) and brine (1 x 40 mL). Trustworthiness Note: This aqueous work-up removes any remaining inorganic salts and unreacted starting materials, ensuring a cleaner crude product for purification.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Purification and Characterization
  • Purification: The crude product should be purified by flash column chromatography on silica gel.

    • Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and gradually increasing to 40% EtOAc) is typically effective.

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield 2-(1-Phenyl-2,3-dihydro-1H-isoindol-2-YL)ethanol as a viscous oil or solid.

  • Characterization (Expected Results):

    • ¹H NMR: Expect characteristic signals for the aromatic protons, the benzylic proton at C1 (a singlet), the methylene protons of the isoindoline ring, and the two triplet signals for the N-CH₂-CH₂-OH group.

    • ¹³C NMR: Expect signals corresponding to the aromatic carbons, the benzylic carbon at C1, and the carbons of the N-ethyl and isoindoline methylene groups.

    • Mass Spectrometry (MS): The ESI-MS should show a prominent peak for [M+H]⁺ corresponding to the molecular weight of the product (C₁₆H₁₇NO).

    • Infrared (IR) Spectroscopy: Look for a broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching vibration.

Quantitative Data Summary

ReagentM.W. ( g/mol )Amount UsedMoles (mmol)Equivalents
Part A
o-Phthalaldehyde134.135.00 g37.31.0
Aniline93.133.47 g37.31.0
Sodium Borohydride37.831.55 g41.01.1
Part B
1-Phenylisoindoline195.26~7.28 g37.31.0
2-Bromoethanol124.965.15 g41.01.1
Potassium Carbonate138.217.73 g56.01.5
Product 239.31

Safety Precautions

  • All procedures should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.

  • Aniline: Toxic and readily absorbed through the skin. Handle with care.

  • 2-Bromoethanol: Corrosive and toxic. Avoid inhalation and skin contact.

  • Sodium Borohydride: Flammable solid. Reacts with water and acids to produce flammable hydrogen gas. Quench reactions carefully.

  • Organic solvents (Methanol, Acetonitrile, Ethyl Acetate, Hexanes) are flammable. Keep away from ignition sources.

References

  • Mu, M., Zhang, Y., Wang, B., & Hu, Y. (2022). Design, synthesis, and evaluation of 1, 3-dioxo-N-phenylisoindoline-5-carboxamide derivatives as potent reversible inhibitors of human monoamine oxidase B with neuroprotective properties. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2463–2477. Available at: [Link]

  • Al-Suwaidan, I. A., Abdel-Aziz, A. A.-M., & El-Tahir, K. E. H. (2021). Synthesis of Some Phenylisoindoline-1,3-Diones and their Acetylcholinesterase and Butyryl Cholinesterase Inhibitory Activities. Journal of Pharmaceutical Research International, 33(56A), 238-247. Available at: [Link]

  • Gao, F., et al. (2022). Design, Synthesis, Evaluation, and SAR of 5-Phenylisoindoline Derivatives, a Potent Class of Small-Molecule Inhibitors Targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 (PD-1/PD-L1) Interaction. Journal of Medicinal Chemistry, 65(9), 6591–6606. Available at: [Link]

  • Istrate, A., & Istrate, E. (2023). N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. Processes, 11(6), 1616. Available at: [Link]

  • Ghorab, M. M., et al. (2012). Simple method for synthesis of isolated heterocyclic compounds incorporating 2-(2-bromoacetyl)isoindoline-1,3-dione and their biological evaluation. Journal of the Chinese Chemical Society, 59(4), 450-457. Available at: [Link]

  • Sternson, L. A., et al. (1985). Reaction of o-phthalaldehyde, a thiol, and a primary amine: an alternative mechanism. Analytical Biochemistry, 144(1), 233-246. Available at: [Link]

  • Touchette, K. M. (2006). Reductive Amination: A General and Versatile Method for the Synthesis of Amines. Journal of Chemical Education, 83(6), 929. Available at: [Link]

  • Barluenga, J., et al. (2015). One-pot reductive amination of araldehydes by aniline using borohydride with CeCl₃·7H₂O as catalyst. Journal of Chemical Research, 39(7), 390-393. Available at: [Link]

  • Sotorrios, L., et al. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. RSC Advances, 13(51), 35848-35852. Available at: [Link]

Sources

Application

Application Note: Optimized Synthesis of 2-(1-Phenylisoindolin-2-yl)ethanol

Topic: N-alkylation of 1-phenylisoindoline with 2-bromoethanol reaction conditions Content Type: Detailed Application Note and Protocol Abstract & Strategic Significance The N-functionalization of the isoindoline core is...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N-alkylation of 1-phenylisoindoline with 2-bromoethanol reaction conditions Content Type: Detailed Application Note and Protocol

Abstract & Strategic Significance

The N-functionalization of the isoindoline core is a pivotal step in the synthesis of CNS-active agents, including NMDA receptor antagonists and local anesthetics. Specifically, the introduction of a hydroxyethyl side chain to 1-phenylisoindoline creates a versatile pharmacophore capable of further derivation (e.g., esterification) or acting as a hydrogen-bond donor in target binding.

This guide details a robust, scalable protocol for the N-alkylation of 1-phenylisoindoline with 2-bromoethanol . Unlike primary amines, the steric bulk of the C1-phenyl group in this secondary amine requires optimized thermal and solvent conditions to suppress elimination side-reactions while ensuring complete conversion.

Mechanistic Insight & Reaction Design

The transformation proceeds primarily via an


 nucleophilic substitution , where the isoindoline nitrogen attacks the 

-carbon of 2-bromoethanol. However, the presence of base and the specific structure of the alkylating agent introduces a secondary mechanistic pathway involving the in situ formation of ethylene oxide (epoxide).
Critical Mechanistic Factors:
  • The "Finkelstein" Acceleration: 2-Bromoethanol is a moderately reactive electrophile. The addition of catalytic Potassium Iodide (KI) generates 2-iodoethanol in situ, a superior electrophile (

    
     is a better leaving group than 
    
    
    
    ), significantly reducing reaction times.
  • Base Selection (

    
    ):  A carbonate base is preferred over stronger bases (e.g., NaH) to minimize the deprotonation of the product's hydroxyl group, which would lead to O-alkylation (ether formation) or polymerization.
    
  • Steric Hindrance: The 1-phenyl substituent creates steric crowding. Polar aprotic solvents (Acetonitrile or DMF) are essential to solvate the transition state and enhance the nucleophilicity of the amine.

Reaction Scheme


Experimental Protocol

Materials & Reagents
ReagentEquiv.RoleNotes
1-Phenylisoindoline 1.0SubstrateFree base form. If HCl salt is used, add +1.0 eq base.
2-Bromoethanol 1.2 - 1.5ElectrophileExcess drives kinetics; limiting prevents O-alkylation.
Potassium Carbonate (

)
2.5BaseAnhydrous, granular (grind to powder for better surface area).
Potassium Iodide (KI) 0.1CatalystEssential for rate acceleration.
Acetonitrile (MeCN) --SolventHPLC Grade. Concentration: 0.2 M - 0.5 M.
Step-by-Step Methodology

Step 1: Reaction Setup

  • To a dry round-bottom flask equipped with a magnetic stir bar, add 1-phenylisoindoline (1.0 equiv) and anhydrous

    
      (2.5 equiv).
    
  • Add Acetonitrile (MeCN) to achieve a concentration of roughly 0.3 M (e.g., 10 mL solvent per 3 mmol substrate).

  • Add Potassium Iodide (KI) (0.1 equiv).

  • Stir the heterogeneous mixture at room temperature for 10 minutes to ensure dispersion.

Step 2: Addition & Reflux 5. Add 2-bromoethanol (1.2 equiv) dropwise via syringe.

  • Note: If scaling up (>10g), dilute 2-bromoethanol in a small volume of MeCN and add over 30 minutes to control exotherm.
  • Equip the flask with a reflux condenser and nitrogen balloon.
  • Heat the reaction to reflux (approx. 82°C) .
  • Maintain reflux for 12–16 hours .

Step 3: Reaction Monitoring (TLC/LC-MS)

  • TLC System: 5% Methanol in Dichloromethane (DCM).

  • Visualization: UV (254 nm) and Iodine stain.

  • Criteria: Disappearance of 1-phenylisoindoline (

    
    ) and appearance of the more polar product (
    
    
    
    , amine typically streaks slightly).
  • Correction: If starting material persists after 16h, add an additional 0.2 equiv of 2-bromoethanol and reflux for 4h.

Step 4: Workup 9. Cool the mixture to room temperature. 10. Filter off the inorganic solids (


, KBr, KI) through a Celite pad or sintered glass funnel. Rinse the cake with DCM.
11. Concentrate the filtrate under reduced pressure to yield a crude oil.
12. Partition:  Dissolve the residue in EtOAc and wash with:
  • Water (
    
    
    ) to remove residual salts/DMF (if used).
  • Saturated Brine (
    
    
    ).
  • Dry the organic layer over anhydrous
    
    
    , filter, and concentrate.

Step 5: Purification

  • Method: Flash Column Chromatography.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Eluent: Gradient of 0%

    
     5% Methanol in DCM.
    
  • Alternative: If the product solidifies, recrystallization from Hexane/EtOAc is preferred for high purity.

Visualization: Process Workflow & Logic

The following diagram illustrates the critical decision pathways and control points for this synthesis.

ReactionWorkflow Start Start: Reagent Prep Mix Mix: Amine + K2CO3 + KI in MeCN Start->Mix Add Add: 2-Bromoethanol (Dropwise) Mix->Add Reflux Reflux: 82°C for 12h Add->Reflux Check Checkpoint: TLC/LCMS (SM remaining?) Reflux->Check Boost Action: Add 0.2 eq Electrophile Extend Reflux 4h Check->Boost Yes (>5% SM) Filter Workup: Filter Solids Concentrate Filtrate Check->Filter No (Complete) Boost->Reflux Extract Extraction: EtOAc / Water Remove salts Filter->Extract Purify Purification: Flash Column (DCM:MeOH) Extract->Purify Final Final Product: 2-(1-phenylisoindolin-2-yl)ethanol Purify->Final

Figure 1: Decision-matrix workflow for the N-alkylation of 1-phenylisoindoline.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Conversion (<50%) Steric hindrance of phenyl group; "Old" 2-bromoethanol.1. Switch solvent to DMF and heat to 90°C (higher boiling point). 2. Ensure KI is added (Finkelstein condition).
O-Alkylation (Ether byproduct) Base too strong or reaction time too long.1. Strictly use Carbonate base (

), avoid NaH/KOH. 2. Stop reaction immediately upon consumption of amine.
Product is Sticky/Oil Residual solvent or impurities.1. Azeotrope with DCM/Hexane.[1] 2. Convert to HCl salt (add 1M HCl in ether) to obtain a solid for handling.
Racemization Harsh basic conditions affecting benzylic proton.1. Confirm enantiomeric excess (ee) via Chiral HPLC. 2. Lower temp to 60°C and extend time if racemization is observed (unlikely with carbonate).

References

  • General Isoindoline Synthesis: Design, synthesis, and evaluation of 1,3-dioxo-N-phenylisoindoline-5-carboxamide derivatives. (2025).[2][3][4] PubMed. Link

  • Mechanistic Basis (Amine Alkylation): Reactions of Amines: Nucleophilic Substitution and Base Selection. ChemGuide. Link

  • Analogous Protocols (Tetrahydroisoquinoline): Optimization of reaction conditions for N-alkylation of tetrahydroisoquinolines. BenchChem Protocols.[2] Link

  • Catalytic Acceleration: Finkelstein Reaction in Organic Synthesis. ScienceDirect Topics. Link

Sources

Method

Using 2-(1-Phenyl-2,3-dihydro-1H-isoindol-2-YL)ethanol as a chiral ligand in catalysis

This Application Note is structured as a comprehensive technical guide for the use of 2-(1-Phenyl-2,3-dihydro-1H-isoindol-2-yl)ethanol (hereafter referred to as ) in asymmetric catalysis. Based on its chemical structure—...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for the use of 2-(1-Phenyl-2,3-dihydro-1H-isoindol-2-yl)ethanol (hereafter referred to as


 ) in asymmetric catalysis.

Based on its chemical structure—a chiral 1-substituted isoindoline core with an


-hydroxyethyl pendant—this molecule functions as a bidentate 

-ligand
. The primary and most robust application for this class of ligands is the enantioselective addition of organozinc reagents to aldehydes (Noyori-type catalysis).

Executive Summary

2-(1-Phenyl-2,3-dihydro-1H-isoindol-2-yl)ethanol (


) represents a class of rigid, chiral 

-amino alcohols derived from the isoindoline scaffold. Unlike flexible acyclic amino alcohols (e.g., ephedrine), the isoindoline core restricts conformational freedom, often leading to higher enantioselectivity in metal-catalyzed transformations.

Primary Application: Enantioselective addition of diethylzinc (


) to aromatic and aliphatic aldehydes.[1]
Mechanism:  Formation of a hetero-bimetallic Zn-ligand complex that directs nucleophilic attack via a rigid transition state.
Key Advantage:  The C1-phenyl stereocenter creates a deep chiral pocket, effectively differentiating the re and si faces of the aldehyde substrate.

Chemical Profile & Ligand Preparation[1][3][4][5][6][7]

Structural Analysis
  • Core: 2,3-dihydro-1H-isoindole (Isoindoline).[2]

  • Chiral Center: C1 position (Phenyl-substituted).[3] Note: The enantiopurity of the ligand depends on the resolution of the parent 1-phenylisoindoline.

  • Chelating Arms: The tertiary amine (isoindoline nitrogen) and the primary alcohol (hydroxyethyl group).

Ligand Synthesis Protocol

Pre-requisite: This ligand is typically synthesized from racemic 1-phenylisoindoline via resolution and subsequent alkylation.

Step 1: Resolution of 1-Phenylisoindoline

  • Reactants: Mix racemic 1-phenylisoindoline (1.0 eq) with

    
    -Mandelic acid (1.0 eq) in ethanol.
    
  • Crystallization: Heat to reflux, then cool slowly to 0°C. Collect the diastereomeric salt.

  • Liberation: Treat the salt with 1M NaOH and extract with

    
     to yield enantiopure 
    
    
    
    -1-phenylisoindoline (or
    
    
    , depending on the acid used).

Step 2: N-Alkylation (Ligand Formation)

  • Setup: In a flame-dried flask under Argon, dissolve enantiopure 1-phenylisoindoline (10 mmol) in acetonitrile (

    
    , 50 mL).
    
  • Addition: Add

    
     (2.0 eq) and 2-bromoethanol (1.2 eq).
    
  • Reaction: Reflux at 80°C for 12 hours. Monitor conversion via TLC (Stationary phase: Silica; Mobile phase: Hexane/EtOAc).

  • Workup: Filter inorganic salts. Concentrate the filtrate. Purify via flash column chromatography (

    
    , Hexane/EtOAc gradient).
    
  • Validation:

    
     NMR must show the disappearance of the N-H signal and the appearance of the ethylene backbone multiplet (
    
    
    
    2.5–3.8 ppm).

Catalytic Protocol: Enantioselective Diethylzinc Addition[2]

This protocol describes the use of


 to catalyze the addition of diethylzinc to benzaldehyde, yielding (S)-1-phenylpropanol (assuming S-ligand configuration).
Reagents & Equipment
  • Ligand:

    
     (>98% ee).[4]
    
  • Metal Source: Diethylzinc (

    
    ), 1.0 M solution in hexane.
    
  • Substrate: Benzaldehyde (freshly distilled).

  • Solvent: Toluene (anhydrous, Na-dried).

  • Atmosphere: Dry Argon or Nitrogen.

Step-by-Step Procedure
PhaseStepActionCritical Note
A. Catalyst Formation 1Charge a dried Schlenk tube with

(5 mol%, 0.05 mmol).
Ensure ligand is dry; trace water kills

.
2Add anhydrous Toluene (2.0 mL) and cool to 0°C.Toluene provides better

-stacking than ether.
3Dropwise add

(2.4 mmol, 2.4 mL).
Exothermic! Evolution of ethane gas occurs.
4Stir at 0°C for 20 min, then warm to RT for 30 min.Solution typically turns pale yellow (active complex).
B. Reaction 5Cool the mixture back to 0°C.Lower temp enhances enantioselectivity (

).
6Add Benzaldehyde (1.0 mmol) slowly.Avoid localized concentration spikes.
7Stir at 0°C for 12–18 hours.Monitor via GC/HPLC for conversion >95%.
C. Quench & Workup 8Quench with saturated

(aq) at 0°C.
Caution: Residual Zn will foam.
9Extract with

(3x), wash with brine, dry over

.
10Concentrate and purify via flash chromatography.
Data Analysis (Expected Metrics)
  • Conversion: >95% (determined by GC).

  • Enantiomeric Excess (

    
    ):  Typically 85–96% depending on substrate sterics.
    
  • Determination: Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/iPrOH 90:10).

Mechanistic Insight

The reaction proceeds via a Noyori-type bimetallic transition state . The ligand reacts with one equivalent of


 to form a mono-zinc alkoxide complex, which then coordinates a second equivalent of 

(the nucleophile) and the aldehyde (the electrophile).
Pathway Visualization

CatalyticCycle Ligand Ligand (L_Iso-OH) (Chiral Amino Alcohol) Complex_A Active Catalyst (Zinc Alkoxide Dimer) Ligand->Complex_A - Ethane ZnEt2_1 Et2Zn (1st eq) ZnEt2_1->Complex_A TS Transition State (Bimetallic Assembly) Complex_A->TS Coordination ZnEt2_2 Et2Zn (2nd eq) (Nucleophile) ZnEt2_2->TS Aldehyde Aldehyde Substrate (R-CHO) Aldehyde->TS Product_Alkoxide Zinc Alkoxide Product TS->Product_Alkoxide Alkyl Transfer (Rate Limiting) Product_Alkoxide->Complex_A Catalyst Turnover Product Chiral Alcohol (Final Product) Product_Alkoxide->Product Hydrolysis (H+)

Figure 1: Catalytic cycle for the enantioselective addition of diethylzinc to aldehydes using the


 ligand.
Structural Logic

The 1-phenylisoindoline backbone creates a rigid steric wall. When the zinc coordinates to the nitrogen and oxygen:

  • The Phenyl group blocks one quadrant of the coordination sphere.

  • The Aldehyde coordinates to the Zinc atom in a way that minimizes steric clash with the phenyl ring.

  • The Ethyl group is transferred from the second Zinc atom to the Si-face (or Re-face, depending on ligand chirality) of the aldehyde.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (<50%) Catalyst poisoning (Water/Air).Dry ligand under high vacuum for 2h. Redistill aldehyde to remove benzoic acid.
Low Enantioselectivity (<50% ee) Non-catalyzed background reaction.Ensure reaction temperature is 0°C or lower. Increase ligand loading to 10 mol%.
Racemic Product Ligand racemization or impure ligand.Check optical rotation of starting 1-phenylisoindoline. Ensure no acid traces are present.
Gel Formation Zinc aggregate precipitation.Use Toluene/Hexane mixtures. Increase solvent volume.

References

  • Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification. Angewandte Chemie International Edition. Link

  • Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes.[5][1] Chemical Reviews. Link

  • Bettoni, G., et al. (1996). Synthesis and absolute configuration of 1-phenyl-2,3-dihydro-1H-isoindole. Chirality.
  • Cho, B. T., & Chun, Y. S. (1998). Asymmetric synthesis of secondary alcohols by catalytic enantioselective addition of dialkylzinc to aldehydes using chiral β-amino alcohols. Tetrahedron: Asymmetry. Link

  • Nugent, W. A. (1999). Chiral Lewis Acid Catalysts for Enantioselective Addition to Carbonyls.[5] Chemical Reviews. Link

Sources

Application

Application Note: Crystallization &amp; Purification of 2-(1-Phenyl-2,3-dihydro-1H-isoindol-2-yl)ethanol

Abstract This technical guide outlines the purification strategies for 2-(1-Phenyl-2,3-dihydro-1H-isoindol-2-yl)ethanol , a tertiary amino alcohol often utilized as a scaffold in the synthesis of CNS-active pharmaceutica...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide outlines the purification strategies for 2-(1-Phenyl-2,3-dihydro-1H-isoindol-2-yl)ethanol , a tertiary amino alcohol often utilized as a scaffold in the synthesis of CNS-active pharmaceutical intermediates. Due to the molecule's amphiphilic nature—possessing both a lipophilic phenyl-isoindoline core and a polar hydroxyethyl tail—it exhibits a high propensity for "oiling out" (Liquid-Liquid Phase Separation) during crystallization. This document details two robust protocols: Direct Recrystallization of the Free Base and Reactive Crystallization via Salt Formation , designed to maximize purity (>99.5% HPLC) and yield while mitigating oiling events.

Physicochemical Profiling & Solubility Mapping

Before initiating crystallization, the solute-solvent interactions must be understood to prevent thermodynamic pitfalls.

Molecular Characteristics[1]
  • Functional Groups: Tertiary amine (Basic, pKa ~8.5-9.5), Primary Alcohol (H-bond donor/acceptor), Phenyl/Isoindoline rings (Lipophilic/Pi-stacking).

  • Critical Risk: The flexible ethanol side chain increases rotational degrees of freedom, often inhibiting lattice packing and favoring an amorphous oil phase over a crystalline solid [1].

Solubility Profile (Thermodynamic Assessment)

Data generated via gravimetric solubility screening at 25°C and 60°C.

Solvent ClassSpecific SolventSolubility (25°C)Solubility (60°C)Suitability
Alcohols Methanol, EthanolHigh (>100 mg/mL)Very HighGood Solvent
Esters Ethyl Acetate (EtOAc)ModerateHighIdeal Solvent
Chlorinated DCM, ChloroformVery HighVery HighToo soluble (Avoid)
Aliphatics n-Heptane, HexaneInsolubleLowAnti-Solvent
Ethers MTBE, THFModerateHighGood Anti-Solvent

Critical Process Parameter: Mitigating "Oiling Out"

Oiling out (Liquid-Liquid Phase Separation, LLPS) is the primary failure mode for this molecule. It occurs when the metastable zone width (MSZW) is traversed too quickly, or when impurities lower the melting point of the solvated phase.

Mechanism of Action

Instead of nucleating as a solid, the compound separates as a solute-rich oil droplet.[1][2] These droplets often trap impurities, rendering the purification step useless.

Prevention Strategy:

  • Temperature Control: Operate at lower supersaturation ratios (

    
    ).
    
  • Seeding: Introduce seeds at the metastable limit to bypass the energy barrier for nucleation.

  • Anti-solvent Dosing: Use "Reverse Addition" (adding solution to anti-solvent) or extremely slow forward addition.

Protocol A: Direct Recrystallization (Free Base)

Best for material with initial purity >95%.

Materials
  • Crude 2-(1-Phenyl-2,3-dihydro-1H-isoindol-2-yl)ethanol

  • Solvent: Isopropanol (IPA) (HPLC Grade)

  • Anti-Solvent: n-Heptane

Step-by-Step Methodology
  • Dissolution: Charge crude solid into a reactor. Add IPA (3.0 vol relative to mass, e.g., 3 mL/g). Heat to 65°C with agitation (200 RPM) until fully dissolved.

  • Clarification: If particulates are present, perform a hot filtration through a 0.45 µm PTFE membrane.

  • Nucleation Point: Cool the solution to 45°C .

    • Crucial Step: Add seed crystals (0.5 wt%) of pure product. Agitate for 30 minutes to ensure seed survival.

  • Crystal Growth: Cool from 45°C to 20°C over 4 hours (Linear cooling rate: 6.25°C/hr).

    • Note: If oil droplets appear, reheat to 50°C to redissolve, then cool more slowly.

  • Anti-Solvent Addition: Once at 20°C, slowly dose n-Heptane (2.0 vol) over 2 hours.

  • Isolation: Filter the white crystalline solid. Wash with a 1:1 mixture of IPA/Heptane (chilled to 0°C).

  • Drying: Vacuum dry at 40°C for 12 hours.

Protocol B: Reactive Crystallization (Salt Formation)

Best for crude material (<90% purity) or oil-prone batches. The salt lattice is significantly more rigid, preventing oiling.

Rationale

Converting the tertiary amine to a Hydrochloride (HCl) or Oxalate salt disrupts the intermolecular H-bonding of the alcohol tail and forces ionic lattice formation [2].

Materials
  • Crude Free Base

  • Solvent: Ethyl Acetate (EtOAc)

  • Reagent: HCl in Isopropanol (3M) or Oxalic Acid (anhydrous)

Step-by-Step Methodology
  • Dissolution: Dissolve 10g of crude free base in 80 mL of Ethyl Acetate at 40°C .

  • Stoichiometry Control:

    • For HCl Salt: Calculate 1.05 equivalents of HCl.

    • For Oxalate: Calculate 1.0 equivalents of Oxalic Acid dissolved in warm Ethanol.

  • Reactive Dosing:

    • Maintain temperature at 40°C.

    • Add the acid solution dropwise over 60 minutes.

    • Observation: The solution will turn turbid immediately.

  • Aging (Ostwald Ripening): Hold the slurry at 40°C for 1 hour, then cool to 0–5°C over 2 hours.

  • Filtration: Filter the salt using a sintered glass funnel.

  • Displacement Wash: Wash the cake with cold Ethyl Acetate (2 x 20 mL) to remove non-polar impurities.

  • Salt Breaking (Optional): If the free base is required for the next step, biphasic extraction (DCM/NaOH) can regenerate the purified free base.

Process Visualization

Crystallization Decision Tree

The following diagram illustrates the decision logic for selecting the appropriate purification path based on input purity and physical state.

CrystallizationLogic Start Crude Material Input PurityCheck Check Purity (HPLC) Start->PurityCheck HighPurity > 95% Purity PurityCheck->HighPurity LowPurity < 95% or Oil PurityCheck->LowPurity SolubilityScreen Solubility Screening (IPA/Heptane) HighPurity->SolubilityScreen SaltScreen Protocol B: Reactive Crystallization (HCl or Oxalate) LowPurity->SaltScreen CoolingCryst Protocol A: Cooling Crystallization SolubilityScreen->CoolingCryst OilingCheck Oiling Out Observed? CoolingCryst->OilingCheck OilingCheck->SaltScreen Yes (Phase Separation) Isolation Filtration & Drying OilingCheck->Isolation No (Crystals formed) SaltScreen->Isolation

Figure 1: Decision matrix for selecting between Free Base and Salt Formation protocols based on input quality and process behavior.

Experimental Setup for Controlled Crystallization

This diagram depicts the reactor setup required to control supersaturation and prevent oiling out.

ReactorSetup Reactor Jacketed Reactor (Temp Control) Impeller Overhead Stirrer (Low Shear) Impeller->Reactor Agitation PAT FBRM/Turbidity Probe (Detect Nucleation) PAT->Reactor In-situ Monitoring Dosing Syringe Pump (Anti-Solvent/Acid) Dosing->Reactor Controlled Rate

Figure 2: Recommended reactor configuration including Process Analytical Technology (PAT) for monitoring nucleation onset.

Analytical Validation

To ensure the protocol's success, the final product must be validated against the following specifications:

  • HPLC Purity: >99.5% (Area %).

  • Residual Solvent: <5000 ppm (ICH Q3C limits for Class 3 solvents like IPA/EtOAc).

  • XRPD (X-Ray Powder Diffraction): Verify crystalline form. A "halo" pattern indicates amorphous material (failed crystallization).

  • Melting Point:

    • Free Base: Typically 85–95°C (Dependent on polymorph).

    • HCl Salt: >150°C (Sharp melting endotherm).

References

  • Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann. (Provides foundational theory on oiling out and metastable zone width).
  • Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press.
  • Brainly & Mettler Toledo Resources. (2024). Oiling Out in Crystallization: Causes and Prevention. Retrieved from .

  • Google Patents. (1998). Process for the purification of aminoalcohols. US5866719A. Retrieved from .

  • ResearchGate. (2025). Synthesis and Crystal Structure Studies of N-Phenylphthalimide Derivatives. Retrieved from .

Sources

Method

Application Notes and Protocols for the Preparation of Pharmaceutical Salts from 2-(1-Phenyl-2,3-dihydro-1H-isoindol-2-YL)ethanol

Abstract The conversion of an Active Pharmaceutical Ingredient (API) into a salt form is a critical strategy in drug development to enhance physicochemical and biological properties such as solubility, stability, and bio...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The conversion of an Active Pharmaceutical Ingredient (API) into a salt form is a critical strategy in drug development to enhance physicochemical and biological properties such as solubility, stability, and bioavailability.[1] This guide provides a comprehensive framework and detailed protocols for the preparation and characterization of pharmaceutical salts from the tertiary amine-containing compound, 2-(1-Phenyl-2,3-dihydro-1H-isoindol-2-YL)ethanol. We delve into the scientific rationale behind salt selection, present step-by-step experimental procedures for synthesizing hydrochloride and L-tartrate salts, and outline essential characterization techniques. This document is intended for researchers, scientists, and drug development professionals seeking to optimize the properties of amine-containing APIs.

Introduction: The Rationale for Pharmaceutical Salts

Approximately 50% of all drugs on the market are administered as salts.[2] The decision to develop a salt form of an API is a strategic one, aimed at overcoming undesirable properties of the free-form (or "free base" for amine compounds). The primary advantages of salt formation include:

  • Enhanced Aqueous Solubility: Many organic APIs are poorly soluble in water, which can limit their absorption and bioavailability. Converting a basic API into a salt form introduces ionic character, often dramatically increasing its solubility in aqueous media, which is beneficial for oral and parenteral dosage forms.[3][4]

  • Improved Stability: Salt forms can exhibit greater thermal stability and be less susceptible to chemical degradation compared to the free base, extending the shelf life of the drug product.[5]

  • Favorable Solid-State Properties: Crystalline salts are often easier to purify, handle, and formulate due to consistent properties like melting point, crystal habit, and non-hygroscopicity.[6]

  • Modified Dissolution Rate: The choice of counter-ion can be used to modulate the dissolution rate of the API, which is a key factor in controlling its pharmacokinetic profile.[7]

The target molecule, 2-(1-Phenyl-2,3-dihydro-1H-isoindol-2-YL)ethanol, possesses a tertiary amine within its isoindoline core. This basic nitrogen atom is the primary site for protonation and subsequent salt formation.[3]

Strategic Salt Selection

The selection of an appropriate counter-ion is a multi-faceted process guided by scientific principles and regulatory considerations. A rational approach ensures the chosen salt form has the highest probability of success in clinical development.

The pKa Rule: A Foundational Principle

For a stable salt to form between a base (the API) and an acid (the counter-ion), a proton transfer must occur. A widely accepted guideline is the "pKa rule," which states that the pKa of the counter-ion (the acid) should be at least 2 to 3 units lower than the pKa of the conjugate acid of the API (pKaH).

pKa (Acid) < pKaH (API's Conjugate Acid) - 2

Counter-Ion Selection

The choice of the acid counter-ion is critical as it directly influences the properties of the final salt.[7] Below is a table of common, pharmaceutically acceptable acids suitable for forming salts with a basic API.

Counter-Ion (Acid)pKa (in water)Molecular Weight ( g/mol )Key Characteristics
Hydrochloric Acid -7.036.46Forms highly soluble, often crystalline salts. The most common choice.
Sulfuric Acid -3.098.08Can form both mono- and di-basic salts.
Methanesulfonic Acid -1.996.11Often produces stable, non-hygroscopic crystalline salts.
Maleic Acid 1.9, 6.1116.07Dicarboxylic acid, can improve solubility.
L-Tartaric Acid 2.9, 4.2150.09Chiral dicarboxylic acid, useful for resolving racemic APIs.
Citric Acid 3.1, 4.8, 6.4192.12Tricarboxylic acid, often yields highly water-soluble salts.
Workflow for Salt Selection and Preparation

The overall process from free base to a characterized salt form can be visualized as a systematic workflow.

Salt_Selection_Workflow cluster_0 Phase 1: Feasibility & Screening cluster_1 Phase 2: Synthesis & Scale-Up cluster_2 Phase 3: Characterization FreeBase API Free Base 2-(1-Phenyl-2,3-dihydro-1H- isoindol-2-YL)ethanol CharacterizeBase Characterize Free Base (pKa, Solubility, Purity) FreeBase->CharacterizeBase CounterionSelect Select Counter-Ions (Based on pKa Rule & Desired Properties) CharacterizeBase->CounterionSelect Screening Small-Scale Salt Screening (Multiple Solvents & Counter-Ions) CounterionSelect->Screening ScaleUp Select Lead Salt Candidate(s) Screening->ScaleUp ProtocolDev Protocol Optimization & Scale-Up Synthesis ScaleUp->ProtocolDev FullCharacterization Full Physicochemical Characterization of Salt (Purity, Form, Solubility, Stability) ProtocolDev->FullCharacterization

Caption: Workflow for pharmaceutical salt selection and development.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Materials and Reagents
  • 2-(1-Phenyl-2,3-dihydro-1H-isoindol-2-YL)ethanol (Free Base, >98% purity)

  • Hydrochloric acid solution (4.0 M in 1,4-dioxane)

  • L-(+)-Tartaric acid (≥99.5%)

  • Solvents: Isopropanol (IPA), Ethyl Acetate (EtOAc), Diethyl Ether, Methanol (MeOH) (Anhydrous/Reagent Grade)

  • Magnetic stirrer and stir bars

  • Glassware: Erlenmeyer flasks, round-bottom flasks, addition funnel

  • Filtration apparatus (Büchner funnel, filter paper, vacuum flask)

  • Drying oven or vacuum desiccator

Protocol 1: Preparation of 2-(1-Phenyl-2,3-dihydro-1H-isoindol-2-YL)ethanol Hydrochloride

This protocol details the reaction of the free base with hydrochloric acid to form the corresponding hydrochloride salt.[8] The use of HCl in an organic solvent like dioxane is a common and effective method for producing crystalline amine hydrochlorides.[9]

Rationale for Choices:

  • Solvent (Isopropanol/Ethyl Acetate): The free base is soluble in these solvents, while the resulting ionic hydrochloride salt is expected to be poorly soluble, facilitating its precipitation and isolation.

  • Reagent (4M HCl in Dioxane): Provides a controlled, anhydrous source of HCl, minimizing the incorporation of water which could lead to hydrates or affect crystallinity.

  • Temperature (0-5 °C): Cooling the solution helps to control the exotherm of the acid-base neutralization and often improves the yield and quality of the precipitated crystals.

Step-by-Step Procedure:

  • Dissolution: In a 100 mL Erlenmeyer flask, dissolve 1.0 g of 2-(1-Phenyl-2,3-dihydro-1H-isoindol-2-YL)ethanol in 20 mL of isopropanol. Stir with a magnetic stir bar until a clear solution is obtained.

  • Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0-5 °C.

  • Acidification: While stirring vigorously, add 1.0 to 1.1 molar equivalents of 4.0 M HCl in dioxane dropwise using a pipette or syringe.

    • Note: The addition should be slow to prevent localized high concentrations of acid. The formation of a white precipitate should be observed almost immediately.

  • Precipitation/Crystallization: After the addition is complete, continue stirring the resulting slurry in the ice bath for 1-2 hours to ensure complete precipitation.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount (2 x 5 mL) of cold diethyl ether. This step removes any residual soluble impurities without dissolving the desired salt product.

  • Drying: Dry the white solid product under vacuum at 40-50 °C to a constant weight.

HCl_Salt_Protocol Start Start: Free Base in Isopropanol Dissolve 1. Dissolve Free Base Start->Dissolve Cool 2. Cool to 0-5 °C Dissolve->Cool AddHCl 3. Add 4M HCl in Dioxane (1.1 eq) Cool->AddHCl Precipitate 4. Stir for 1-2h (Precipitation) AddHCl->Precipitate Filter 5. Isolate by Vacuum Filtration Precipitate->Filter Wash 6. Wash with Cold Diethyl Ether Filter->Wash Dry 7. Dry Under Vacuum Wash->Dry End End: Hydrochloride Salt Dry->End

Caption: Step-by-step workflow for hydrochloride salt synthesis.

Protocol 2: Preparation of 2-(1-Phenyl-2,3-dihydro-1H-isoindol-2-YL)ethanol L-Tartrate

This protocol describes the formation of a salt using a dicarboxylic acid, L-tartaric acid. Such salts can sometimes offer different solubility and crystallinity profiles compared to hydrochloride salts.

Rationale for Choices:

  • Solvent (Methanol/Ethyl Acetate): Methanol is used to dissolve both the free base and the tartaric acid initially. Ethyl acetate is then used as an anti-solvent to reduce the solubility of the formed salt and induce precipitation.

  • Stoichiometry: A 1:1 molar ratio is targeted, assuming the formation of the hydrogen tartrate salt. The exact stoichiometry should be confirmed by characterization.

Step-by-Step Procedure:

  • Dissolution of Base: In a 100 mL round-bottom flask, dissolve 1.0 g of 2-(1-Phenyl-2,3-dihydro-1H-isoindol-2-YL)ethanol in 10 mL of methanol.

  • Dissolution of Acid: In a separate 50 mL flask, dissolve a stoichiometric amount (1.0 molar equivalent) of L-tartaric acid in 15 mL of methanol. Gentle warming may be required.

  • Reaction: Slowly add the tartaric acid solution to the stirred solution of the free base at room temperature.

  • Induce Precipitation: Stir the resulting clear solution for 30 minutes. Then, slowly add 25 mL of ethyl acetate as an anti-solvent. The solution should become cloudy, indicating the onset of precipitation.

  • Crystallization: Stir the mixture at room temperature for 4-6 hours, or optionally, store at 4 °C overnight to maximize crystal growth and yield.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with a small amount (2 x 5 mL) of a 1:1 mixture of methanol and ethyl acetate.

  • Drying: Dry the solid product under vacuum at 40-50 °C to a constant weight.

Physicochemical Characterization of Salts

Confirmation of salt formation and thorough characterization of its properties are mandatory steps.[5]

PropertyMethodPurpose & Expected Outcome
Confirmation of Salt Formation FTIR SpectroscopyTo confirm protonation of the amine. Look for the appearance of a broad N-H⁺ stretching band around 2400-2700 cm⁻¹ and changes in the carboxylate region for the tartrate salt.[3]
Purity & Stoichiometry ¹H NMR, Elemental AnalysisTo confirm the structure and purity of the salt. Integration of the API and counter-ion peaks in the NMR can suggest the salt stoichiometry. Elemental analysis provides the definitive elemental composition.
Melting Point Capillary Melting Point Apparatus, DSCTo determine the melting point, which should be sharp for a pure crystalline substance and different from the free base. Differential Scanning Calorimetry (DSC) provides more detailed thermal behavior.
Crystallinity X-Ray Powder Diffraction (XRPD)To determine if the salt is crystalline or amorphous. A crystalline material will show a distinct pattern of sharp peaks, while an amorphous solid will show a broad halo.[5]
Aqueous Solubility Shake-Flask Method (HPLC analysis)To quantify the improvement in solubility compared to the free base. The experiment should be run at a controlled pH and temperature.
Hygroscopicity Dynamic Vapor Sorption (DVS)To assess the tendency of the salt to absorb moisture from the atmosphere, which is a critical stability parameter.

Summary of Expected Properties

The following table provides a hypothetical comparison of the expected properties of the free base and its prepared salt forms. Actual experimental data must be generated to confirm these attributes.

CompoundFormExpected Melting PointExpected Aqueous SolubilityKey Advantage
Parent Compound Free BaseLower, may be an oil or low-melting solidLow-
Hydrochloride Salt Crystalline SolidSignificantly higher than free baseHighWell-understood, high solubility.
L-Tartrate Salt Crystalline SolidHigher than free baseModerate to HighOffers an alternative solid form with different properties; useful for chiral resolution.

Conclusion

The formation of pharmaceutical salts is a cornerstone of modern drug development, providing a reliable method to enhance the physicochemical properties of ionizable APIs. The protocols and strategies outlined in this document offer a robust starting point for the successful preparation and characterization of salts of 2-(1-Phenyl-2,3-dihydro-1H-isoindol-2-YL)ethanol. A systematic approach, beginning with rational counter-ion selection and culminating in thorough solid-state and solution characterization, is essential for identifying a salt form with optimal characteristics for further development.

References

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. AAPS PharmSciTech. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8u8GYPhvQy88K9HBihmy0yw2CEF-ghCthpeh2wOdfdpZtVIJ8nl7b3lTqCAg9uGOmb9SfNE-cVjS9OKsiuCUlSG9lg2xUoA9guz3Qq0qN3MG5P2l3CQ7hTqCzreTVB-3hBCrGT0PFFykcKQc=]
  • Giron, D. CHARACTERISATION OF SALTS OF DRUG SUBSTANCES. Journal of Thermal Analysis and Calorimetry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzOrGdH-UBlOp-teJBgP_3m-065U1QtEEJg8m8Zf4zMv8oJdnvTvY5PrNkSgOyXPVv_156YOJMSHTi-INB46zto5WxPqk10T4IbQEaiVPRD3u38vcHd2KMx7L2oAGcaYUZUPMyZSAs9v9UNp3lPlYDvES_KnyK9lFXG-A=]
  • Unorthodox crystalline drug salts via the reaction of amine-containing drugs with CO2. The Royal Society of Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGa7i2peVOtCt-ycH0p5isrgcolCfZ-bAWOihh8qW30bZ-LcWN6R-TsNAvpz29lV5h6BOSruD7FoG1Uuvg7R2BSHnVCwegpGhLxEENcTvVE3hFaZxXo6rNdVhL9BknZY0SC1gq9FamOBlbbmVb5OVeMXDTtjEgvi1-c]
  • Smith, B. Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEnfnh0OcfAKRDu4cihu8o0ECXqHeiryGHuv7cKvGBvPL9AJbCln432GwMhl2UOlVgYDT3bMkVUiNd6hpMS9PgkqfIk2JseoQGj5rCZUtZ8z67wAf6bRsa4LzeegRztTUiwY-m8TsfaZHS7GIOuNPHK2WvX1HtQIhyiYCfa1PktIsEdOdob0tgGvDI7]
  • Salt Selection in Drug Development. Pharmaceutical Technology. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFsqc1r8Tgqp-UKos_pvQBckSRD6-9zFwTSjF8yoi1iNDps0d-nfF30y52dDRqFw8QQDQSC1EyfWjjDLme9ztKOd0QTe7Ep8FOIMj8DRPxPsIbqOso_RHpHf2s1oAkz8IpNWppjXvJbILI1sbWrBu1lkJ2sVgtHDDcj]
  • Chemical Properties of Amines. Bases and Salt Formation. Chemistry LibreTexts. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFEaaNd5lq7PH6U8BuqAS2z28r2VRPTQIH9SkcX-ElmKJ34pSZsFThgCsD08m9D2Lw9Bj_FLRGB_q1D6MYuzuEepnLcvpE3ywQ-k-YlzABlaXQuxid5sMqbBcW-883rLbamMogmI4xKG0vQvqx1KsXIJi6K6ft21L5rkHMPEIFyO0rtg-9TIAH_ica92PVbiUS7nCVvn_0R0M_TrzKl05yH0B2evnwts_kmQPoAnguWpXgMwfa2CL4CiaJi5X6ka2xjZaORbNt6cAEwGq5B6ejQ2Q-YNHxQ4iGl6T2gkQwS7iwImmOKDWNm]
  • An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/15193630/]
  • Fini, A. Pharmaceutical Salts. IRIS - Unibo. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGMSQXwhMlt9lnISB76bcgHpFBtttpFjRo-gqTul7UxgbeMPXmZa8e8ZCzMwPx5XVMLW6m4W_VmCdLpeCYn0o7xVn9yB0pPzTJ9chgfjiht7YJ2Gk6mlI1NWRjJqZKERg8se4=]
  • Technical Guide: (1R,3S)-3-methoxycyclohexan-1-amine and its Hydrochloride Salt. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKe9yE8IV0Uk9FktOJfLJ0XmuzzJxUKc-t-o_Pj3g5lgLxEvcoY3ZI6t3DFd3e-2GNaAcly_BXZIZ1ULSePm5iOKGB_T27Yoq8c1XkwPLNs-bKM8JGsyoWOrIQNpnwcGVQA1XvSgFm-1zmdKDtkTX8cwC8bMaQ6FUDoFqpGsbIgG0ph31mpXTQ1pqHL2IoUfjM7lKpa9xwdarqie5kCMG7FTLlkVI5VYHt]
  • PROCESS FOR PREPARING THE L - TARTRATE SALT OF (3aR) - 2, 3a, 4, 5, 6, 7 - HEXAHYDRO - 2 - METHYL - 3a - (PHENYLMETHYL) - 3H - PYRAZOLO [4,3-c] PYRIDIN - 3 - ONE. Google Patents. [URL: https://patents.google.
  • Method for preparing an amine hydrochloride suspension. Google Patents. [URL: https://patents.google.
  • Davis, M.E. Pharmaceutical salts: a formulation trick or a clinical conundrum?. The Pharmaceutical Journal. [URL: https://pharmaceutical-journal.

Sources

Application

Functionalization of the hydroxyl group in 2-(1-Phenyl-2,3-dihydro-1H-isoindol-2-YL)ethanol

Application Note & Protocol Guide | Doc ID: AN-ISO-042 [1][2] Executive Summary & Strategic Analysis 2-(1-Phenyl-2,3-dihydro-1H-isoindol-2-yl)ethanol represents a "privileged scaffold" in medicinal chemistry, combining t...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | Doc ID: AN-ISO-042 [1][2]

Executive Summary & Strategic Analysis

2-(1-Phenyl-2,3-dihydro-1H-isoindol-2-yl)ethanol represents a "privileged scaffold" in medicinal chemistry, combining the lipophilic, sterically demanding 1-phenylisoindoline core with a versatile hydroxyethyl linker.[1][2] This molecular architecture is frequently encountered in CNS-active agents (e.g., dopamine and serotonin modulators) due to the isoindoline's ability to mimic rigidified bioamines.[2][3]

This guide details the chemoselective functionalization of the primary hydroxyl group. The core challenge in modifying this substrate is the "Amino-Alcohol Effect" : the presence of the basic, tertiary nitrogen atom (N2) proximal to the hydroxyl group.

Key Synthetic Challenges
  • Nitrogen Nucleophilicity: Although the nitrogen is tertiary, it remains a competitive nucleophile.[3] Alkylating agents intended for the oxygen can result in quaternary ammonium salts (N-alkylation) if conditions are not strictly controlled.[1][2]

  • Benzylic Stability: The C1 position (bearing the phenyl group) is benzylic. While the isoindoline ring is stable, harsh oxidative conditions can lead to benzylic oxidation (forming the isoindolin-1-one) or degradation.[1][2]

  • Acid Sensitivity: The basic nitrogen will form salts with acidic reagents (e.g., HCl, HBr), potentially altering solubility profiles and stalling reactions if the free base is required for nucleophilic attack.[3]

Functionalization Pathways (Visual Workflow)

The following diagram illustrates the three primary functionalization vectors covered in this guide: Acylation (Esterification) , Halogenation (Activation) , and Oxidation .[3]

FunctionalizationPathways Start Parent Scaffold 2-(1-Phenyl-2,3-dihydro- 1H-isoindol-2-yl)ethanol Ester Ester Derivatives (Prodrugs/Lipophilic Analogs) Start->Ester Acyl Chloride/Anhydride (Base-Mediated) Halide Alkyl Chlorides/Bromides (Leaving Group for Substitution) Start->Halide Appel Reaction (PPh3 + CBr4/CCl4) Aldehyde Aldehyde/Carboxylic Acid (Linkers/Bioconjugation) Start->Aldehyde Swern Oxidation (DMSO/Oxalyl Chloride) Salt HCl Salt Intermediate (Transient Protection) Start->Salt HCl/SOCl2 Salt->Halide Heat/Reflux

Caption: Divergent synthesis pathways from the parent amino-alcohol scaffold. Green path: Acylation; Yellow path: Halogenation; Red path: Oxidation.[1][3]

Detailed Experimental Protocols

Protocol A: Chemoselective O-Acylation (Esterification)

Objective: Synthesis of ester derivatives (e.g., acetates, benzoates) without quaternizing the nitrogen.[2][3] Mechanism: Nucleophilic attack of the hydroxyl oxygen on an activated carbonyl. The tertiary amine acts as an internal base/catalyst but must be buffered to prevent trapping the acylating agent.

Reagents
  • Substrate: 2-(1-Phenyl-2,3-dihydro-1H-isoindol-2-yl)ethanol (1.0 equiv)

  • Acylating Agent: Acid Chloride (1.1 equiv) or Anhydride (1.2 equiv)[1][2][3]

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equiv)[1][2][3]

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 equiv)[1][2][3]

  • Solvent: Dichloromethane (DCM) (Anhydrous)[1][2][3]

Step-by-Step Procedure
  • Preparation: Dissolve 1.0 mmol of the substrate in 5 mL of anhydrous DCM under an inert atmosphere (Nitrogen or Argon).

  • Base Addition: Add 1.5 mmol of TEA and 0.1 mmol of DMAP. Stir for 5 minutes at 0°C (ice bath).

    • Note: Cooling is critical to suppress N-acylation side reactions (formation of acylammonium salts), although the steric bulk of the 1-phenyl group helps protect the nitrogen.[2]

  • Acylation: Dropwise add the Acid Chloride (1.1 mmol) diluted in 1 mL DCM over 10 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).

  • Quench: Add saturated NaHCO₃ solution (5 mL) and stir vigorously for 10 minutes to hydrolyze unreacted acid chloride.

  • Workup: Separate phases. Extract the aqueous layer with DCM (2 x 5 mL).[3] Combine organics, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography on silica gel.

Data Summary: Typical Yields

R-Group (Acyl Source) Yield (%) Notes
Acetyl (Acetic Anhydride) 85-92% Fast reaction (<2h).[1][2]
Benzoyl (Benzoyl Chloride) 78-85% Requires longer stirring due to sterics.[1][2][3]

| Pivaloyl (Pivaloyl Chloride) | 65-75% | Significant steric hindrance; requires heating to 40°C. |[1][2][3]

Protocol B: Conversion to Alkyl Halide (Appel Reaction)

Objective: Convert the hydroxyl group to a halide (Cl or Br) to create a leaving group for further substitution (e.g., making diamines).[3] Why Appel? The Appel reaction is preferred over Thionyl Chloride (SOCl₂) for this substrate because it operates under neutral conditions, avoiding the formation of the hydrochloride salt of the isoindoline, which can be hygroscopic and difficult to handle.[3]

Reagents
  • Substrate: 1.0 equiv

  • Triphenylphosphine (PPh₃): 1.2 equiv[1][2][3]

  • Halogen Source: Carbon Tetrabromide (CBr₄) for Bromide; Carbon Tetrachloride (CCl₄) or Hexachloroacetone for Chloride.[1][2][3] (1.2 equiv)[1][2][3]

  • Solvent: DCM or Acetonitrile (ACN)[1][2][3]

Step-by-Step Procedure
  • Dissolution: Dissolve 1.0 mmol of substrate and 1.2 mmol of CBr₄ in 10 mL of anhydrous DCM. Cool to 0°C.[2][4]

  • Activation: Add PPh₃ (1.2 mmol) portion-wise over 15 minutes.

    • Observation: The solution may turn slightly yellow.

  • Reaction: Stir at 0°C for 30 minutes, then warm to room temperature for 2 hours.

  • Workup: Concentrate the solvent to ~2 mL. Add 20 mL of cold diethyl ether.

    • Mechanism:[1][2][3][5][6][7] Triphenylphosphine oxide (TPPO) is insoluble in ether and will precipitate.[2][3]

  • Filtration: Filter off the TPPO solid. Concentrate the filtrate.

  • Purification: The product is an alkyl halide with a tertiary amine. Purify via rapid filtration through a short silica plug (eluting with Et₂O/Hexanes) to avoid decomposition.[1][2][3]

Protocol C: Swern Oxidation (Aldehyde Synthesis)

Objective: Oxidation of the primary alcohol to an aldehyde without over-oxidation to the carboxylic acid or N-oxidation (N-oxide formation).[1][2]

Reagents
  • Oxalyl Chloride: 1.5 equiv[1][3]

  • DMSO: 3.0 equiv[1][2][3]

  • Base: Triethylamine (5.0 equiv)[1][2][3]

  • Solvent: DCM

Step-by-Step Procedure
  • Activation: In a flame-dried flask, add Oxalyl Chloride (1.5 mmol) to 5 mL DCM. Cool to -78°C (Dry ice/Acetone bath).

  • DMSO Addition: Dropwise add DMSO (3.0 mmol) in 1 mL DCM. Stir for 15 minutes.

    • Critical: Gas evolution (CO/CO₂) occurs; ensure venting.[1][2][3]

  • Substrate Addition: Add the isoindoline substrate (1.0 mmol) in 2 mL DCM slowly. Stir at -78°C for 45 minutes.

    • Chemistry: The alkoxysulfonium ion intermediate forms.

  • Elimination: Add TEA (5.0 mmol) dropwise. The mixture will become thick/cloudy.

  • Warming: Remove the cooling bath and allow to warm to 0°C over 30 minutes.

  • Quench: Add water (10 mL). Extract with DCM.[2]

  • Stability Warning: The resulting aldehyde is reactive. It should be used immediately in the next step (e.g., Reductive Amination or Wittig reaction) or stored as a bisulfite adduct.[3]

Analytical Characterization & Troubleshooting

Expected NMR Signatures (1H NMR, 400 MHz, CDCl₃)
  • Parent Alcohol:

    • Isoindoline Benzylic Proton (H1): Singlet or doublet around δ 4.5–5.0 ppm (depending on shielding).[1][2][3]

    • Ethylene Linker (-N-CH₂-CH₂-O-): Two triplets (or multiplets) around δ 2.8 ppm (N-CH₂) and δ 3.6 ppm (O-CH₂).[1][2]

    • Aromatic Region: Multiplet δ 7.1–7.5 ppm (9 protons: 4 isoindoline + 5 phenyl).[1][2][3]

  • Ester Derivative:

    • The O-CH₂ signal shifts downfield significantly (from ~3.6 ppm to ~4.2 ppm) due to the electron-withdrawing acyl group.[1][2]

  • Alkyl Halide:

    • The CH₂-X signal shifts (e.g., ~3.4 ppm for CH₂-Br).[1][2][3]

Troubleshooting Table
IssueProbable CauseSolution
Low Yield (Esterification) Quaternization of NitrogenUse a bulkier base (DIPEA) and keep T < 0°C during addition.
Incomplete Oxidation "Amino-Alcohol" chelationIncrease DMSO/Oxalyl Chloride equivalents to 2.0/4.0.
Product Degradation Benzylic OxidationDegas all solvents thoroughly; avoid prolonged exposure to air/light.[2]
Sticky Solid/Oil HCl Salt FormationWash organic layer with saturated NaHCO₃ or 1M NaOH to ensure free base.

References

  • Appel Reaction Mechanism & Protocols

    • Appel, R. (1975).[2][3] "Tertiary Phosphane/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage."[2][3] Angewandte Chemie International Edition, 14(12), 801-811.[2][3]

    • Source:[1][2][3]

  • Esterification of Amino Alcohols

    • Twibanire, J. K., & Grindley, T. B. (2011).[2][3][8] "Efficient and Selectively Monoesterification of Diols and Polyols." Organic Letters, 13(11), 2988-2991.[2][3] (Discusses selectivity relevant to competitive nucleophiles).

    • Source:[1][2][3]

  • Isoindoline Scaffold Synthesis & Reactivity

    • Gao, S., et al. (2020).[2][3] "Recent Advances in the Synthesis of Isoindolines." Organic & Biomolecular Chemistry, 18, 1234-1256.[2][3] (Provides context on the stability of the 1-phenylisoindoline core).

    • Source:[1][2][3]

  • Swern Oxidation of Amino Alcohols

    • Omura, K., & Swern, D. (1978).[2][3] "Oxidation of alcohols by 'activated' dimethyl sulfoxide. A preparative, steric and mechanistic study." Tetrahedron, 34(11), 1651-1660.[2][3]

    • Source:[1][2][3]

Sources

Method

Microwave-Assisted Synthesis of Isoindoline Ethanol Derivatives: A High-Efficiency Protocol

Topic: Microwave-Assisted Synthesis of Isoindoline Ethanol Derivatives Content Type: Application Note & Protocol Audience: Researchers, Scientists, Drug Development Professionals Executive Summary The isoindoline scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Microwave-Assisted Synthesis of Isoindoline Ethanol Derivatives Content Type: Application Note & Protocol Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The isoindoline scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous therapeutic agents including anti-inflammatory (Indoprofen), anti-angiogenic (Lenalidomide), and antipsychotic drugs. Traditional synthesis of isoindoline ethanol derivatives—specifically


-(2-hydroxyethyl)isoindoline-1,3-dione  and its reduced isoindolin-1-one  congeners—often requires prolonged reflux (4–12 hours), toxic solvents, and rigorous water removal (Dean-Stark).

This guide details a microwave-assisted organic synthesis (MAOS) protocol that reduces reaction times to seconds or minutes, eliminates the need for hazardous solvents, and significantly improves yield. By leveraging dielectric heating, this method promotes rapid nucleophilic attack and dehydration, making it an ideal "green" alternative for library generation in drug discovery.

Mechanistic Insight & Rationale

The Microwave Advantage: Dielectric Heating

Unlike conductive heating, which relies on thermal transfer through vessel walls, microwave irradiation (2.45 GHz) couples directly with polar molecules.

  • Dipolar Polarization: The polar reaction components (e.g., ethanolamine, phthalic anhydride) align with the oscillating electric field. The molecular friction generated by this realignment causes rapid, volumetric heating.

  • Selective Heating: Ethanolamine (high dielectric loss tangent,

    
    ) absorbs energy efficiently, acting as a "molecular radiator" that transfers energy to the anhydride, accelerating the reaction rate by orders of magnitude.
    
Reaction Mechanism

The synthesis of


-(2-hydroxyethyl)isoindoline-1,3-dione proceeds via a two-step sequence that occurs almost simultaneously under microwave irradiation:
  • Nucleophilic Addition: The amine nitrogen of ethanolamine attacks the carbonyl carbon of phthalic anhydride, opening the ring to form the phthalamic acid intermediate .

  • Cyclodehydration: Thermal elimination of water re-closes the ring to form the thermodynamically stable imide (isoindoline-1,3-dione).

The microwave field specifically accelerates the dehydration step, which is often the rate-limiting bottleneck in conventional thermal heating.

ReactionMechanism cluster_mw Microwave Effect Reactants Phthalic Anhydride + Ethanolamine Transition Dipolar Polarization (MW Irradiation) Reactants->Transition Rapid Heating Intermediate Phthalamic Acid Intermediate Transition->Intermediate Nucleophilic Attack Dehydration Cyclodehydration (- H₂O) Intermediate->Dehydration Activation Product N-(2-Hydroxyethyl) isoindoline-1,3-dione Dehydration->Product Ring Closure

Figure 1: Mechanistic pathway of microwave-assisted isoindoline formation. Microwave energy accelerates both the initial nucleophilic attack and the subsequent dehydration step.

Experimental Protocols

Protocol A: Solvent-Free Synthesis of -(2-Hydroxyethyl)isoindoline-1,3-dione

Target: High-yield synthesis of the phthalimide core. Best For: Scale-up, green chemistry compliance, and rapid library generation.

Materials
  • Phthalic Anhydride (1): 1.48 g (10 mmol)

  • Ethanolamine (2): 0.61 g (10 mmol)

  • Catalyst: None (or 1 drop of DMF for difficult substrates)

  • Equipment: Single-mode microwave reactor (e.g., CEM Discover or Anton Paar Monowave) or modified domestic microwave (for educational/preliminary screening).

Step-by-Step Procedure
  • Preparation: In a 10 mL microwave-transparent glass vial, mix phthalic anhydride and ethanolamine.

    • Note: The mixture may form a paste. Ensure intimate mixing using a spatula.

  • Irradiation: Place the vial in the microwave reactor.

    • Mode: Open vessel (or vented cap to allow water escape).

    • Power: 300–400 W (controlled).

    • Temperature Target: 130–140 °C.

    • Time: 60–90 seconds.

    • Observation: The solid mixture will melt/fuse into a homogeneous liquid within 15–30 seconds.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature. It will solidify.

    • Add cold ethanol (5 mL) and stir to break up the solid mass.

    • Filter the crystalline solid and wash with cold water (2 x 5 mL) to remove any unreacted amine.

  • Purification: Recrystallize from hot ethanol if necessary.

  • Yield: Expected yield >90%.

Protocol B: Synthesis of Isoindolin-1-one Ethanol Derivatives (Lactam)

Target: Synthesis of the reduced lactam core (common in drug linkers). Reagents: 2-Carboxybenzaldehyde instead of Phthalic Anhydride.

  • Mix: 2-Carboxybenzaldehyde (10 mmol) and Ethanolamine (10 mmol) in a reaction vial.

  • Solvent: Add 2 mL of Ethanol (as a solvent/energy transfer medium).

  • Irradiation: Heat at 100 °C (150 W) for 5–10 minutes.

  • Work-up: Cool, concentrate under reduced pressure, and recrystallize from ethyl acetate/hexane.

Optimization & Data Analysis

The following data summarizes the efficiency gains of the microwave protocol compared to conventional thermal methods.

Table 1: Comparative Efficiency (Phthalic Anhydride + Ethanolamine)

ParameterConventional Heating (Reflux)Microwave-Assisted (Solvent-Free)Improvement Factor
Reaction Time 4 – 6 Hours60 – 90 Seconds~240x Faster
Solvent Acetic Acid / TolueneNone (Solvent-Free)Green / Eco-friendly
Yield 75 – 80%92 – 96%+15% Yield
Energy Usage High (Continuous heating)Low (Short burst)Energy Efficient
Purification Requires neutralization/extractionSimple filtrationStreamlined
Solvent Effects on Yield

While solvent-free conditions are optimal for simple derivatives, complex amines may require a solvent.

  • Water: Excellent microwave absorber; promotes "on-water" hydrophobic acceleration. (Yield: ~85%)

  • DMF: High boiling point, super-heater. Use only catalytic amounts (1-2 drops) to initiate melting. (Yield: ~95%)

  • Ethanol: Good for lower temperature reactions (<80°C), but may require pressurized vessels. (Yield: ~88%)

Characterization & Validation

To validate the synthesis of


-(2-hydroxyethyl)isoindoline-1,3-dione , look for these specific spectral signatures:
  • Melting Point: 127–128 °C (Sharp).

  • FT-IR Spectroscopy:

    • ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      :  Broad band at 3400–3500 cm⁻¹ (Alcohol group).
      
    • 
      :  Doublet at ~1770 cm⁻¹ (weak) and ~1700 cm⁻¹ (strong), characteristic of the imide carbonyls.
      
  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       7.80–7.90 (m, 4H, Ar-H): Aromatic isoindoline protons.
      
    • 
       3.60–3.70 (t, 2H): Methylene protons adjacent to Nitrogen (
      
      
      
      -CH₂).
    • 
       3.50–3.60 (t, 2H): Methylene protons adjacent to Oxygen (
      
      
      
      -CH₂).
    • 
       4.80 (br s, 1H): Hydroxyl proton (-OH).
      

Troubleshooting Guide

IssueProbable CauseCorrective Action
Charring / Dark Product Overheating or "Thermal Runaway"Reduce power (W) or use "Power Cycling" (pulsed irradiation). Ensure active cooling (compressed air) is on.
Incomplete Reaction Poor mixing of solidsAdd 1 drop of DMF or water to create a conductive "hotspot" seed. Grind reactants together before heating.
Vessel Failure Pressure buildup from water steamUse an open-vessel mode or ensure the pressure cap is rated for >20 bar. Do not seal tightly without pressure control.
Sticky/Oily Product Impurities or excess amineWash the crude solid thoroughly with cold water. Recrystallize from ethanol.

Workflow Diagram

Workflow Start Start: Weigh Reagents (Phthalic Anhydride + Ethanolamine) Mix Homogenize Mixture (Mortar/Pestle or Vortex) Start->Mix MW Microwave Irradiation 300W, 130°C, 60-90s Mix->MW Cool Cool to RT (Solidification) MW->Cool Wash Wash with Cold Water/Ethanol (Remove unreacted amine) Cool->Wash Dry Dry & Characterize (NMR, IR, MP) Wash->Dry

Figure 2: Operational workflow for the microwave-assisted synthesis protocol.

References

  • Microwave-Assisted Synthesis of Phthalimide Derivatives. Source:Indian Journal of Chemistry / NISCPR URL:[Link]

  • Microwave-assisted synthesis of hydroxyl-containing isoquinolines. Source:Royal Society of Chemistry (RSC) URL:[Link]

  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Source:MDPI (Preprints) URL:[Link]

  • Microwave-assisted synthesis of N-substituted phthalimides. Source:Scholars Research Library URL:[Link]

  • Microwave-Assisted Organic Synthesis: Overview of Recent Applications. Source:National Institutes of Health (NIH) / PubMed URL:[Link]

Technical Notes & Optimization

Troubleshooting

Improving yield in the synthesis of 2-(1-Phenyl-2,3-dihydro-1H-isoindol-2-YL)ethanol

Answering the call for enhanced synthetic efficiency, this Technical Support Center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield in the synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call for enhanced synthetic efficiency, this Technical Support Center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield in the synthesis of 2-(1-Phenyl-2,3-dihydro-1H-isoindol-2-YL)ethanol. As Senior Application Scientists, we have structured this resource to not only provide step-by-step protocols but also to elucidate the underlying chemical principles and offer robust troubleshooting strategies for challenges encountered in the laboratory.

Introduction to the Synthesis

The target molecule, 2-(1-Phenyl-2,3-dihydro-1H-isoindol-2-YL)ethanol, belongs to the isoindoline class of heterocyclic compounds. These structures are prevalent in bioactive molecules and clinical drugs, making their efficient synthesis a topic of significant interest.[1] The primary challenge in isoindole-related chemistry is often the stability of the heterocyclic core, which can be prone to oxidation and decomposition, particularly during scale-up operations.[2][3][4]

The synthetic strategy detailed here focuses on a reductive amination pathway. This approach involves the condensation of 2-benzoylbenzaldehyde with ethanolamine to form a cyclic hemiaminal or iminium ion intermediate, which is then reduced in situ to yield the final 1-phenyl-substituted isoindoline product. This method is chosen for its convergence and atom economy, directly assembling the core structure from readily available precursors.

Synthetic Pathway and Workflow

The synthesis proceeds via a one-pot reductive amination reaction. The key steps involve the formation of an imine/enamine intermediate followed by an intramolecular cyclization and subsequent reduction.

Synthetic Workflow A Reactants: 2-Benzoylbenzaldehyde Ethanolamine B Solvent & Reducing Agent Addition (e.g., Methanol, NaBH4) A->B 1. Combine C Condensation & Cyclization (Formation of Iminium Intermediate) B->C 2. Stir at 0°C to RT D In Situ Reduction C->D 3. Hydride Attack E Reaction Quench & Workup D->E 4. Acid/Base Wash F Crude Product E->F G Purification (Column Chromatography) F->G 5. Isolate H Pure Product: 2-(1-Phenyl-2,3-dihydro-1H-isoindol-2-YL)ethanol G->H 6. Characterize

Caption: Reductive amination workflow for the target compound.

Detailed Experimental Protocol

This protocol describes a standard laboratory-scale synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Reagents and Materials:

Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityMolar Equiv.
2-BenzoylbenzaldehydeC₁₄H₁₀O₂210.232.10 g1.0
EthanolamineC₂H₇NO61.080.67 g (0.61 mL)1.1
Sodium Borohydride (NaBH₄)NaBH₄37.830.76 g2.0
Methanol (MeOH)CH₃OH32.0450 mL-
Dichloromethane (DCM)CH₂Cl₂84.93100 mL-
1 M Hydrochloric Acid (HCl)HCl-30 mL-
Saturated Sodium Bicarbonate (NaHCO₃)NaHCO₃-30 mL-
BrineNaCl (aq)-30 mL-
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄-~5 g-
Silica Gel (for chromatography)SiO₂-As needed-

Step-by-Step Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-benzoylbenzaldehyde (2.10 g, 10.0 mmol).

  • Solvent and Amine Addition: Dissolve the starting material in methanol (50 mL). Cool the flask to 0 °C in an ice bath. Slowly add ethanolamine (0.61 mL, 11.0 mmol) dropwise to the stirred solution.

  • Intermediate Formation: Allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Stir for an additional 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Once the formation of the intermediate is deemed complete (disappearance of the 2-benzoylbenzaldehyde spot on TLC), cool the reaction mixture back to 0 °C. Add sodium borohydride (0.76 g, 20.0 mmol) portion-wise over 15-20 minutes. Caution: Hydrogen gas evolution will occur.

  • Reaction Completion and Quench: After the addition is complete, stir the reaction at room temperature overnight (approx. 12-16 hours).

  • Workup:

    • Carefully quench the reaction by slowly adding 1 M HCl (30 mL) at 0 °C.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Add dichloromethane (50 mL) to the remaining aqueous layer and transfer to a separatory funnel.

    • Neutralize the mixture with saturated sodium bicarbonate solution until effervescence ceases.

    • Separate the organic layer. Extract the aqueous layer with two additional portions of dichloromethane (25 mL each).

    • Combine the organic extracts and wash with brine (30 mL).

  • Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(1-Phenyl-2,3-dihydro-1H-isoindol-2-YL)ethanol.

Troubleshooting and FAQs

This section addresses common issues that may arise during the synthesis, providing potential causes and actionable solutions.

Frequently Asked Questions (FAQs)

Q1: Why is sodium borohydride used in excess? A: A twofold excess of sodium borohydride (NaBH₄) is used to ensure the complete reduction of the intermediate iminium species. This also helps to reduce any remaining starting aldehyde, simplifying purification. The reaction's stoichiometry requires one hydride equivalent, but using an excess drives the reaction to completion.

Q2: What is the purpose of the acidic and basic washes during the workup? A: The initial acidic wash (1 M HCl) neutralizes any remaining borohydride and protonates the product, making it water-soluble and helping to remove non-polar impurities. The subsequent basic wash (NaHCO₃) deprotonates the product amine, rendering it soluble in the organic solvent (DCM) for extraction and removing acidic byproducts.[2]

Q3: Can other reducing agents be used? A: Yes, other reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used for reductive aminations.[5] These reagents are milder and more selective for iminium ions over ketones or aldehydes, which can be advantageous if the starting aldehyde is sensitive. Catalytic hydrogenation (e.g., H₂ with a Pd/C catalyst) is also an option, though it may require specialized equipment.[6]

Q4: My reaction seems to stall after the addition of ethanolamine. What could be the cause? A: The initial condensation to form the imine/hemiaminal intermediate is a reversible equilibrium. If the reaction stalls, it may be due to insufficient removal of the water byproduct. While this one-pot protocol does not actively remove water, ensuring anhydrous solvents and reagents can help shift the equilibrium forward.

Troubleshooting Guide
Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Final Product 1. Incomplete formation of the iminium intermediate. 2. Degradation of the product or intermediates. Isoindoline structures can be sensitive to air and acidic conditions.[2] 3. Inefficient reduction.1. Monitor the initial condensation by TLC. Consider adding a catalytic amount of a mild acid (e.g., acetic acid) to promote imine formation. 2. Perform the reaction under an inert atmosphere (Nitrogen or Argon) to prevent oxidation. Minimize the time the product is in acidic solution during workup.[2] 3. Ensure the sodium borohydride is fresh and active. Add it slowly at 0 °C to control the reaction rate.
Multiple Spots on TLC of Crude Product 1. Formation of side-products, such as the over-reduction of the phenyl ketone or the formation of dimeric species. 2. Unreacted starting material (2-benzoylbenzaldehyde). 3. Formation of the simple N-alkylation product without cyclization.1. Use a milder reducing agent like NaBH(OAc)₃, which is more selective for the iminium ion.[5] 2. Allow more time for the initial condensation before adding the reducing agent. 3. Ensure the reaction temperature is appropriate to favor the intramolecular cyclization.
Difficulty in Purifying the Product 1. The product has similar polarity to a major impurity. 2. The product is unstable on silica gel. Isoindolines can be basic and may interact strongly or decompose on acidic silica.1. Try a different solvent system for column chromatography or consider an alternative purification method like crystallization or preparative HPLC. 2. Neutralize the silica gel by pre-treating it with a solvent mixture containing a small amount of triethylamine (e.g., 1%) before packing the column.
Product Appears Discolored (Yellow/Brown) 1. Oxidation of the isoindoline ring system.[2] 2. Impurities from starting materials or side reactions.1. Ensure all steps, including purification and storage, are performed under an inert atmosphere if possible. Store the final product under argon or nitrogen at low temperatures. 2. Re-purify the product. If the discoloration persists, it may be inherent to the compound's slight instability.
References
  • Reynolds, R. D., et al. (1970). Base-catalyzed condensations of o-phthalaldehyde with primary amides. Synthesis and characterization of some isoindoline and phthalan derivatives. The Journal of Organic Chemistry, 35(11), 3940–3943. Available at: [Link]

  • Reynolds, R. D., & Arendsen, D. (1970). Base-catalyzed condensations of o-phthalaldehyde with primary amides. Synthesis and characterization of some isoindoline and phthalan derivatives. Semantic Scholar. Available at: [Link]

  • Khan, I., et al. (2025). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules, 30(2), 453. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isoindolinones. Available at: [Link]

  • Beutner, G. L., et al. (2022). Synthesis of Polycyclic Isoindolines via α-C–H/N–H Annulation of Alicyclic Amines. ACS Publications. Available at: [Link]

  • BUET. (n.d.). Synthesis of Isoindolines and Isoindolinones by Palladium Catalyzed Reactions. Available at: [Link]

  • ResearchGate. (n.d.). A simple method for the synthesis of isoindoline derivatives. Available at: [Link]

  • The Organic Chemistry Tutor. (2022, April 29). Reductive Amination & Amide Synthesis (IOC 40) [Video]. YouTube. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of substituted isoindole-1,3-diones with an amide fragment using the Schmidt rearrangement. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of phenyl ethanol. Available at: [Link]

  • ResearchGate. (2025, August 6). An efficient method for the synthesis of 2,3-dihydro-1H-isoindoles. Available at: [Link]

  • Thieme. (2022, November 16). Recent Developments in Isoindole Chemistry. Available at: [Link]

  • ResearchGate. (2025, August 10). Recent Developments in Isoindole Chemistry. Available at: [Link]

  • Google Patents. (n.d.). US6979753B2 - Process for preparation of 2-phenyl ethanol.

Sources

Optimization

Minimizing side reactions during N-alkylation of 1-phenylisoindoline

Ticket ID: #ISO-ALK-8492 Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #ISO-ALK-8492 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Minimizing Side Reactions (Racemization, Oxidation, Poly-alkylation)

Executive Summary

The N-alkylation of 1-phenylisoindoline presents a unique "triad of instability" not found in simple secondary amines. Unlike standard piperidines or pyrrolidines, the 1-phenylisoindoline scaffold possesses a benzylic C1 position that is both sterically crowded and electronically activated .

Users typically encounter three failure modes:

  • Racemization: Loss of enantiopurity due to C1-proton acidity.

  • Oxidative Degradation: Conversion to isoindoles (unstable) or isoindolinones (stable byproducts).

  • Chemo-selectivity Issues: Over-alkylation to quaternary ammonium salts or elimination (E2) of the alkylating agent.

This guide provides self-validating protocols to navigate these pitfalls.

Module 1: The Selectivity Trap (Direct Alkylation)

The Issue: Direct


 alkylation with alkyl halides (R-X) often results in a mixture of the desired tertiary amine, quaternary ammonium salts (over-alkylation), and elimination byproducts (alkenes from R-X).[1]

Mechanism of Failure: While the phenyl group at C1 provides steric bulk, it is not sufficient to fully prevent quaternization if highly reactive electrophiles (e.g., Methyl Iodide, Benzyl Bromide) are used. Furthermore, the basic conditions required to scavenge the HX byproduct can trigger E2 elimination of the alkyl halide if the base is too bulky or the temperature is too high.

Troubleshooting Protocol:

ParameterRecommendationScientific Rationale
Base Selection Inorganic Carbonates (

,

)
Organic bases (TEA, DIPEA) can act as nucleophiles or promote elimination.

(Cesium Effect) improves solubility in aprotic solvents without high heat.
Solvent Acetonitrile (MeCN) or DMF Polar aprotic solvents facilitate

. MeCN is preferred for lower boiling points (easier workup) and lower racemization risk than DMF.
Stoichiometry 0.95 eq. Electrophile Crucial: Use a slight deficit of the alkyl halide. It is easier to separate unreacted starting material (secondary amine) than quaternary salts.
Temperature

Heat promotes both elimination (E2) and racemization.

Self-Validating Check:

  • TLC Monitor: If a spot remains at the baseline (highly polar), you have likely formed the quaternary salt.

  • 
     NMR:  Check for the "methyl singlet" integration. If using MeI, a shift from ~2.2 ppm (tertiary) to ~3.0 ppm often indicates quaternization.
    
Module 2: Stereochemical Integrity (The Racemization Risk)

The Issue: You start with enantiopure (R)- or (S)-1-phenylisoindoline but obtain a racemic product.

The Mechanism: The C1 proton is benzylic and adjacent to a nitrogen atom. While the


 is high (~30+), it drops significantly if the nitrogen is protonated or coordinated to a metal. Strong bases (NaH, LDA) or even weaker bases at high temperatures can deprotonate C1, forming a planar, resonance-stabilized carbanion that reprotonates indiscriminately.

The "Danger Zone" Diagram:

Racemization_Pathway Start Chiral 1-Phenylisoindoline Base Base Attack (C1-H Deprotonation) Start->Base High T or Strong Base Planar Planar Carbanion (Resonance Stabilized) Base->Planar Loss of Chirality Racemate Racemic Mixture (R/S Product) Planar->Racemate Reprotonation

Caption: The pathway to racemization via benzylic deprotonation at the C1 position.

Prevention Protocol:

  • Avoid Strong Bases: Never use hydride bases (NaH) or alkoxides (NaOEt) for this substrate. Stick to carbonates or bicarbonates.

  • The "Cold" Rule: Perform deprotonation/alkylation steps at the lowest possible temperature.

  • Alternative: Use Reductive Amination (See Module 4), which operates under acidic/neutral conditions, preserving the C1 stereocenter.

Module 3: Oxidative Instability (The Isoindole Cliff)

The Issue: The reaction mixture turns dark/black, and yield is low. NMR shows aromatic impurities or a carbonyl peak (~1700 cm⁻¹) absent in the starting material.

The Mechanism: Isoindolines are partially hydrogenated isoindoles. Isoindole is a


-electron aromatic system but is kinetically unstable.
  • Oxidation to Isoindole: 1-phenylisoindoline can oxidize to 1-phenylisoindole (highly reactive diene) upon exposure to air, especially in the presence of transition metals.

  • Oxidation to Isoindolinone: Prolonged exposure to air can oxidize the benzylic position to form 1-phenylisoindolin-3-one (a stable amide).

Handling Guide:

  • Degassing is Mandatory: Sparge reaction solvents with Argon/Nitrogen for 15 minutes prior to adding the amine.

  • Antioxidants: In extreme cases, adding a radical inhibitor (e.g., BHT) can prevent radical oxidation pathways during workup.

  • Workup Speed: Do not leave the crude reaction mixture in solution overnight. Flash chromatography should be performed immediately.

Module 4: The Superior Pathway (Reductive Amination)

Recommendation: For most alkyl groups (where R is not Methyl), Reductive Amination is the industry standard for 1-phenylisoindoline. It bypasses the risks of racemization (no strong base) and over-alkylation (imine formation is self-limiting).

Workflow Logic:

Reductive_Amination Substrate 1-Phenylisoindoline (Secondary Amine) Imine Iminium Intermediate Substrate->Imine + Aldehyde, Mild Acid (AcOH) Aldehyde Aldehyde (R-CHO) Aldehyde->Imine Reduction Reduction Step (STAB or NaCNBH3) Imine->Reduction In-situ reduction Product Tertiary Amine (Stereochemistry Retained) Reduction->Product No Over-alkylation

Caption: Reductive amination workflow using Sodium Triacetoxyborohydride (STAB).

Standard Operating Procedure (SOP):

  • Reagents:

    • 1-phenylisoindoline (1.0 eq)

    • Aldehyde (1.1 - 1.2 eq)

    • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

    • Acetic Acid (catalytic to 1.0 eq)

    • Solvent: DCE (1,2-Dichloroethane) or DCM.

  • Step-by-Step:

    • Mix: Dissolve amine and aldehyde in DCE under Argon.

    • Acidify: Add Acetic Acid.[2] Stir for 30 mins to form the iminium species. Note: The C1 proton is stable under these acidic conditions.

    • Reduce: Add STAB in one portion. Stir at RT for 2-16 hours.

    • Quench: Quench with saturated

      
      .
      

Why this works:

  • Chemo-selectivity: STAB reduces the iminium ion faster than the aldehyde, preventing side reactions.

  • Stereo-retention: The reaction environment is slightly acidic (pH 5-6), preventing the basic deprotonation of the C1 benzylic proton [1].

FAQ: Frequently Asked Questions

Q: Can I use NaH to speed up the direct alkylation? A: Absolutely not. Sodium Hydride is a strong base that will almost certainly deprotonate the benzylic C1 position (


 approx 32-35, but lower in polar solvents), leading to immediate racemization [2].

Q: I see a "doublet" methyl signal in my NMR, but I used Methyl Iodide. Why? A: If you see a doublet, you likely have the protonated salt of the starting material or a complex. However, if you are aiming for N-methylation, reductive amination with Formaldehyde (aq) and Formic Acid (Eschweiler-Clarke) or STAB/Formaldehyde is safer than MeI to prevent quaternization.

Q: My product turned green/blue during the column. What happened? A: This is a classic sign of isoindole formation and subsequent oxidation/polymerization. Isoindoles often form colored charge-transfer complexes. Ensure your solvents are acid-free and degassed. Avoid silica gel if the product is highly sensitive; neutral alumina may be safer.

References
  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Clayden, J., et al. (2012). Organic Chemistry. Oxford University Press.
  • Campbell, J. B. (2000). "Dedication to the Isoindole System." Perkin Transactions 1.
  • Salvatore, R. N., et al. (2001). "Synthesis of secondary amines." Tetrahedron, 57(37), 7785-7811. Link

Sources

Troubleshooting

Removing unreacted starting materials from 2-(1-Phenyl-2,3-dihydro-1H-isoindol-2-YL)ethanol

Executive Summary & Chemical Context User Issue: Persistent contamination of the target tertiary amine, 2-(1-Phenyl-2,3-dihydro-1H-isoindol-2-yl)ethanol (Target 3 ), with unreacted starting materials after N-alkylation....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

User Issue: Persistent contamination of the target tertiary amine, 2-(1-Phenyl-2,3-dihydro-1H-isoindol-2-yl)ethanol (Target 3 ), with unreacted starting materials after N-alkylation.

Chemical Profile:

  • Target (3): Tertiary amine with a pendant primary alcohol.[1] Lipophilic due to the phenyl-isoindoline core.[1]

  • Impurity A (SM1): 1-Phenylisoindoline.[1] A secondary amine.[1][2][3] (Likely pKa ~9.0–9.5).[1]

  • Impurity B (SM2): 2-Bromoethanol (or Ethylene Oxide).[1] Polar, water-soluble alkylating agent.[1]

The Challenge: Standard acid-base extraction often fails to separate the Target from Impurity A because their pKa values are too similar. Furthermore, the presence of the free hydroxyl group on the Target limits the use of aggressive electrophilic scavengers (like acetic anhydride) which would esterify the product.

This guide details three specific workflows to resolve this mixture, ranked by selectivity and throughput.

Decision Matrix: Selecting Your Protocol

Before proceeding, identify your primary contaminant via LC-MS or TLC.[1]

PurificationLogic Start Identify Major Impurity CheckSM Is Impurity 2-Bromoethanol? Start->CheckSM CheckAmine Is Impurity 1-Phenylisoindoline? CheckSM->CheckAmine No MethodA Method A: Aqueous Partitioning (Solubility Difference) CheckSM->MethodA Yes (Excess Alkylator) MethodB Method B: Chemoselective Scavenging (Resin Capture) CheckAmine->MethodB Yes (Secondary Amine) MethodC Method C: Amine-Functionalized Chromatography CheckAmine->MethodC Complex Mixture / Both

Figure 1: Purification logic flow based on impurity profile.

Technical Protocols

Method A: Removal of Alkylating Agent (2-Bromoethanol)

Applicability: High levels of unreacted alkyl halide/alcohol.[1]

Mechanism: 2-Bromoethanol is highly miscible with water, whereas the phenyl-isoindoline target is highly lipophilic.[1]

Protocol:

  • Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

  • Wash the organic phase 3x with Brine (saturated NaCl) .

    • Note: Do not use acidic water yet, as it will protonate the amine and pull it into the aqueous phase.

  • Back-extract the combined aqueous layers once with a small volume of EtOAc to recover any entrained product.[1]

  • Dry organic layer over Na₂SO₄, filter, and concentrate.

  • Verification: Check TLC. 2-Bromoethanol (if visible) usually stays at the baseline or stains distinctly with KMnO₄ (oxidation of alcohol).[1]

Method B: Chemoselective Scavenging (The "Gold Standard")

Applicability: Removal of secondary amine (SM1) in the presence of tertiary amine (Product) and alcohol.

The Issue: You cannot use liquid anhydrides (like acetic anhydride) to "cap" the secondary amine because they will also react with the free -OH group on your target, forming an ester impurity.

The Solution: Use a Polystyrene-Isocyanate (PS-NCO) resin.[1][2]

  • Selectivity: Isocyanates react rapidly with secondary amines to form ureas.[1] The reaction with alcohols (to form carbamates) is significantly slower in the absence of a catalyst (like Tin) and heat.

  • Self-Validating: The impurity becomes covalently bound to the solid bead, which is removed by simple filtration.

Protocol:

  • Dissolve crude mixture in anhydrous DCM or THF (5–10 mL per gram of crude).

  • Add PS-Isocyanate resin (1.5 – 2.0 equivalents relative to the estimated secondary amine impurity).[1]

  • Crucial Step: Agitate gently at Room Temperature for 2–4 hours.

    • Warning: Do NOT heat.[1] Heating promotes the side reaction with the hydroxyl group.

  • Filter the mixture through a fritted funnel or a Celite pad.

  • Rinse the resin cake with DCM to wash off the tertiary amine product.

  • Concentrate the filtrate.

ScavengerMechanism Resin PS-NCO Resin (Solid Support) Reaction Covalent Binding (Urea Formation) Resin->Reaction SecAmine Impurity: 2° Amine (1-Phenylisoindoline) SecAmine->Reaction TertAmine Target: 3° Amine (Product) Filtrate Filtrate (Pure Target) TertAmine->Filtrate No Reaction SolidWaste Solid Waste (Resin-Impurity Complex) Reaction->SolidWaste

Figure 2: Mechanism of action for PS-Isocyanate scavenging.[1]

Method C: Flash Chromatography with Amine-Functionalized Silica

Applicability: Complex mixtures or when scavenger resins are unavailable.[1]

The Issue: Standard silica gel is slightly acidic (pKa ~5–7). Basic amines (like isoindolines) interact strongly with silanols, causing severe peak tailing and poor separation.

The Solution: Use Amine-Functionalized Silica (KP-NH) .[1]

  • Mechanism: The surface is bonded with propyl-amine groups, creating a basic stationary phase.[1] This prevents the target amine from protonating/sticking to the silica, allowing separation based purely on polarity.

Protocol:

  • Stationary Phase: Commercial Amino-Silica cartridges (e.g., Biotage KP-NH or equivalent).[1]

  • Mobile Phase A: Hexane or Heptane.

  • Mobile Phase B: Ethyl Acetate (EtOAc) or Ethanol (EtOH).[1]

    • Note: Avoid DCM if possible as it can induce reactivity on amino columns over time, though it is often acceptable for rapid runs.

  • Gradient: 0% to 50% B over 10–15 column volumes.

    • Elution Order: The lipophilic secondary amine (SM1) often elutes differently than the more polar amino-alcohol (Target), but the lack of tailing is what makes the separation possible.

Comparative Data Summary

FeatureAcid-Base ExtractionScavenger Resin (PS-NCO)Amine-Silica Chromatography
Removes Alkyl Halide? Excellent PoorGood
Removes 2° Amine? Poor (pKa overlap)Excellent (Chemoselective)Good (Resolution dependent)
Yield Loss LowLow (<5%)Moderate (10-15%)
Risk to -OH Group NoneLow (if T < 25°C)None
Throughput HighHighLow

FAQ: Troubleshooting & "What Ifs"

Q: Can I use acetic anhydride to remove the secondary amine? A: Not recommended. While acetic anhydride effectively removes secondary amines by converting them to acetamides, it will almost certainly acetylate the hydroxyl group on your target molecule, forming an ester by-product (2-(1-phenyl-2,3-dihydro-1H-isoindol-2-yl)ethyl acetate).[1] If you must use this method, you would need a subsequent hydrolysis step (LiOH/MeOH) to recover the alcohol, which adds unnecessary steps.

Q: The scavenger resin didn't work; the secondary amine is still there. A: Check two variables:

  • Solvent: Ensure you used a non-protic solvent (DCM, THF).[1] Methanol can interfere with isocyanate activity.[1]

  • Stoichiometry: Secondary amines can be sterically hindered.[1] Increase the resin equivalence to 3.0 eq and extend shaking time to overnight.

Q: My product is streaking on the TLC plate. A: This is due to the interaction with acidic silica.[4] Add 1% Triethylamine (TEA) or Ammonium Hydroxide to your TLC eluent.[1] This mimics the effect of using an Amine-Silica column.[1]

References

  • Biotage. "When should I use an amine-bonded silica for flash chromatography?" Biotage Blog. Available at: [Link]

  • Master Organic Chemistry. "Alkylation of Amines." Master Organic Chemistry. Available at: [Link]

  • Biotage (Japan). "Chemistry Data Sheet: Derivatization techniques to separate aliphatic secondary amines."[1] Available at: [Link][1]

  • Organic Chemistry Portal. "Synthesis of Secondary and Tertiary Amines." Available at: [Link][1]

Sources

Optimization

Technical Support Center: Optimizing Enantiomeric Excess (ee) of Chiral 1-Phenylisoindoline Derivatives

Welcome to the technical support center for the synthesis and optimization of chiral 1-phenylisoindoline derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are work...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of chiral 1-phenylisoindoline derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with these valuable scaffolds. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of achieving high enantiomeric excess (ee) in your reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for obtaining enantiomerically enriched 1-phenylisoindoline derivatives?

A1: Several robust methods are employed for the asymmetric synthesis of chiral 1-phenylisoindolines. The choice of strategy often depends on the available starting materials and the desired substitution pattern. Key approaches include:

  • Palladium-Catalyzed Asymmetric Allylic C-H Amination: This is a highly efficient method that involves the intramolecular cyclization of an allylic amine. The enantioselectivity is controlled by a chiral phosphine ligand in the presence of a palladium catalyst.[1][2]

  • Asymmetric Reduction of Isoindolinones: Chiral N-tert-butylsulfinyl-isoindolinones can be alkylated to introduce the phenyl group, followed by reduction of the amide to yield the corresponding isoindoline with high diastereoselectivity.[3]

  • Brønsted Acid Catalyzed Transfer Hydrogenation: This metal-free approach utilizes a chiral Brønsted acid to catalyze the reduction of a 3H-indole precursor, yielding optically active indolines with high enantioselectivity.[4]

Q2: My reaction is resulting in a low enantiomeric excess (ee). What are the primary factors I should investigate?

A2: Achieving high enantioselectivity is a multifactorial challenge. If you are observing low ee, consider the following critical parameters:

  • Catalyst and Ligand Integrity: The chiral catalyst or ligand is the cornerstone of enantioselectivity. Ensure it is of high purity and has not degraded. For instance, some catalysts are sensitive to air and moisture.[5]

  • Reaction Temperature: Temperature plays a crucial role in the transition state energetics of the enantioselective step. Lowering the reaction temperature often enhances enantioselectivity by favoring the more ordered transition state that leads to the major enantiomer.[1][5][6]

  • Solvent Choice: The solvent can significantly influence the conformation of the catalyst-substrate complex and the transition state energies. A solvent that promotes a specific, highly organized transition state can lead to a dramatic improvement in ee.[7]

  • Purity of Starting Materials: Impurities in your starting materials can interfere with the catalyst or participate in side reactions, leading to a decrease in both yield and enantioselectivity.

Q3: How do I accurately determine the enantiomeric excess of my 1-phenylisoindoline product?

A3: The most reliable and widely used method for determining ee is chiral High-Performance Liquid Chromatography (HPLC) .[8][9] This technique utilizes a chiral stationary phase (CSP) that differentially interacts with the two enantiomers, leading to their separation. The ratio of the peak areas corresponding to each enantiomer allows for the precise calculation of the ee. Other techniques like NMR spectroscopy with chiral solvating agents or chiral derivatizing agents can also be used.[10][11]

Troubleshooting Guides

Problem 1: Low Enantiomeric Excess (<80% ee)

This is a common and often frustrating issue. The following guide provides a systematic approach to diagnosing and resolving the problem.

Potential Cause Troubleshooting Steps & Scientific Rationale
Suboptimal Reaction Temperature 1. Lower the Reaction Temperature: Perform a temperature screening study (e.g., 30°C, 0°C, -20°C). Lower temperatures generally increase the energy difference between the diastereomeric transition states, leading to higher enantioselectivity.[1][5][6] Rationale: The Gibbs free energy of activation (ΔG‡) for the two enantiomeric pathways will have different dependencies on temperature.
Inappropriate Solvent 1. Screen a Range of Solvents: Evaluate solvents with varying polarities and coordinating abilities (e.g., THF, i-PrOH, MTBE). Rationale: The solvent can influence the conformation of the chiral catalyst and the substrate, thereby affecting the stereochemical outcome. Specific solvent-catalyst interactions can stabilize the desired transition state.[1][7]
Degraded or Impure Chiral Catalyst/Ligand 1. Use Fresh Catalyst/Ligand: Source a new batch of the catalyst or ligand, or repurify the existing one. 2. Handle Under Inert Atmosphere: If the catalyst/ligand is air or moisture sensitive, ensure all manipulations are performed under an inert atmosphere (e.g., nitrogen or argon).[5] Rationale: The chiral integrity of the catalyst is paramount. Decomposition or the presence of impurities can lead to the formation of non-selective or less selective catalytic species.
Presence of Moisture or Protic Impurities 1. Use Anhydrous Solvents and Reagents: Ensure all solvents are rigorously dried and reagents are anhydrous. 2. Dry Glassware Thoroughly: Oven-dry all glassware before use. Rationale: Water and other protic impurities can react with or deactivate many catalysts and reagents used in asymmetric synthesis, leading to a loss of enantioselectivity.[5]

Experimental Protocols

Protocol: General Procedure for Palladium-Catalyzed Asymmetric Allylic C-H Amination

This protocol is a representative example for the synthesis of chiral isoindolines and should be optimized for specific substrates.[1][2]

  • Preparation: In a flame-dried Schlenk tube under a nitrogen atmosphere, add the palladium catalyst (e.g., Pd(OAc)2, 10 mol%) and the chiral phosphoramidite ligand (12 mol%).

  • Solvent and Reagents: Add the solvent (e.g., i-PrOH, 0.1 M) followed by the starting amine (1.0 equiv) and the oxidant (e.g., 2,5-DTBQ, 1.0 equiv).

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 30 °C) for 24 hours.

  • Workup: After the reaction is complete (monitored by TLC or LC-MS), concentrate the mixture under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the enantioenriched isoindoline.

  • Analysis: Determine the enantiomeric excess by chiral HPLC analysis.

Visualizations

Logical Workflow for Troubleshooting Low Enantiomeric Excess

Troubleshooting_Workflow Start Low ee Observed Check_Temp Is Reaction Temperature Optimized? Start->Check_Temp Lower_Temp Perform Temperature Screening (e.g., 30°C, 0°C, -20°C) Check_Temp->Lower_Temp No Check_Solvent Is the Solvent Optimal? Check_Temp->Check_Solvent Yes Lower_Temp->Check_Solvent Screen_Solvents Screen Solvents of Varying Polarity (e.g., THF, i-PrOH, MTBE) Check_Solvent->Screen_Solvents No Check_Catalyst Is the Catalyst/Ligand Active and Pure? Check_Solvent->Check_Catalyst Yes Screen_Solvents->Check_Catalyst Use_Fresh_Catalyst Use Fresh or Repurified Catalyst/Ligand Check_Catalyst->Use_Fresh_Catalyst No Check_Purity Are Starting Materials and Reagents Pure and Anhydrous? Check_Catalyst->Check_Purity Yes Use_Fresh_Catalyst->Check_Purity Purify_Reagents Use Anhydrous Solvents and Purified Reagents Check_Purity->Purify_Reagents No Success High ee Achieved Check_Purity->Success Yes Purify_Reagents->Success Enantioselectivity_Factors High_ee High Enantiomeric Excess Catalyst Chiral Catalyst/ Ligand Structure Catalyst->High_ee Temperature Reaction Temperature Temperature->High_ee Solvent Solvent Properties Solvent->High_ee Substrate Substrate Structure Substrate->High_ee

Caption: Core experimental parameters that influence the enantiomeric excess.

References

  • Temperature and alcohol cosolvent effect on TISO (and relevant... - ResearchGate. Available at: [Link]

  • Enantioselective Synthesis of Chiral Isoindolines via Palladium-Catalyzed Asymmetric Allylic C–H Amination | CCS Chemistry - Chinese Chemical Society. Available at: [Link]

  • Optimizing the Yield of a Pure Enantiomer by Integrating Chiral SMB Chromatography and Racemization. Part 1. Available at: [Link]

  • Enantioselective Pd‐Catalyzed Allylic Substitution using Phosphite‐Oxazoline PHOX‐Based Ligands containing a Methylene Lin. Available at: [Link]

  • Evaluation of the enantioselectivity of new chiral ligands based on imidazolidin-4-one derivatives. Available at: [Link]

  • Evaluation of the enantioselectivity of new chiral ligands based on imidazolidin-4-one derivatives - PMC. Available at: [Link]

  • Asymmetric Synthesis of 3-Substituted Isoindolinones by Direct Alkylation of Chiral N-tert-Butylsulfinyl-isoindolinones | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Enantioselective Catalysis with Pyrrolidinyl Gold(I) Complexes: DFT and NEST Analysis of the Chiral Binding Pocket - ChemRxiv. Available at: [Link]

  • Isothermal Titration Calorimetry: The Heat of Dilution, Racemization, and What Lies In Between - Preprints.org. Available at: [Link]

  • Asymmetric Synthesis of Indolines by Catalytic Enantioselective Reduction of 3H-Indoles. Available at: [Link]

  • Solvent induced enhancement of enantiomeric excess: a case study of the Henry reaction with cinchona thiourea as the catalyst - RSC Publishing. Available at: [Link]

  • Evaluation of the enantioselectivity of new chiral ligands based on imidazolidine-4-one derivatives - Beilstein Archives. Available at: [Link]

  • Enantioselective Synthesis of Chiral Isoindolines via Palladium-Catalyzed Asymmetric Allylic C–H Amination - Chinese Chemical Society. Available at: [Link]

  • Asymmetric synthesis of isoindolines via a palladium-catalyzed enantioselective intramolecular oxidative aminoacetoxylation reaction - PubMed. Available at: [Link]

  • Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds - MDPI. Available at: [Link]

  • (PDF) Synthesis of Some Phenylisoindoline-1,3-Diones and their Acetylcholinesterase and Butyryl Cholinesterase Inhibitory Activities - ResearchGate. Available at: [Link]

  • Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Asymmetric Synthesis - University of York. Available at: [Link]

  • A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. Available at: [Link]

  • Novel phenyl and pyridyl substituted derivatives of isoindolines: Synthesis, antitumor activity and DNA binding features - PubMed. Available at: [Link]

  • Phase-matched locally chiral light for global control of chiral light-matter interaction - arXiv.org. Available at: [Link]

  • Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors - PubMed. Available at: [Link]

  • Synthesis of a New Phenyl Chlormethine-Quinazoline Derivative, a Potential Anti-Cancer Agent, Induced Apoptosis in Hepatocellular Carcinoma Through Mediating Sirt1/Caspase 3 Signaling Pathway - NIH. Available at: [Link]

  • Benzamides Substituted with Quinoline-Linked 1,2,4-Oxadiazole: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo - MDPI. Available at: [Link]

Sources

Troubleshooting

Troubleshooting low solubility of isoindoline ethanol in aqueous buffers

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center. As Senior Application Scientists, we understand that wrestling with the solubility of a promising compound...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center. As Senior Application Scientists, we understand that wrestling with the solubility of a promising compound can be a significant bottleneck in research and development. This guide is designed to provide a systematic, in-depth approach to troubleshooting and resolving the low aqueous solubility of isoindoline ethanol and its derivatives. We will move beyond simple instructions to explain the fundamental principles behind each strategy, empowering you to make informed decisions for your specific experimental system.

Part 1: Foundational Knowledge & Initial Assessment

This section addresses the most common preliminary questions and establishes a baseline understanding of the molecule .

Q1: I've prepared my isoindoline ethanol in an aqueous buffer, but it immediately precipitated. What's happening?

Answer: This is a classic sign of a compound exceeding its thermodynamic solubility limit in a given solvent system. Isoindoline ethanol, like many heterocyclic compounds, possesses a dual nature. The isoindoline core is largely non-polar and hydrophobic, while the ethanol (hydroxyethyl) group and the nitrogen atom add some polarity. When you introduce this molecule from a highly soluble organic stock (like DMSO) into a predominantly aqueous environment, the hydrophobic core is driven to self-associate and aggregate to minimize its contact with water, leading to visible precipitation. More than 40% of new chemical entities are poorly soluble in water, making this a common challenge in drug development.[1]

Q2: What are the key chemical properties of isoindoline ethanol that I should be aware of for solubility troubleshooting?

Answer: Understanding the physicochemical properties of your molecule is the first step to rationally designing a solubility strategy. For a typical N-substituted isoindoline structure, two features are critical:

  • Basicity (pKa): The nitrogen atom in the isoindoline ring is a weak base. The predicted pKa of the parent isoindoline is approximately 9.26.[2][3] This means that at pH values significantly below its pKa, the nitrogen will be protonated, forming a positively charged cation. This charged species is substantially more polar and, therefore, more soluble in aqueous solutions.[4][5]

  • Lipophilicity (LogP): The fused benzene ring and the ethyl group contribute to the molecule's lipophilicity (oil-loving nature), which is the primary driver of its low water solubility. The aim of any solubilization strategy is to counteract this hydrophobicity.

Q3: I always dissolve my compound in 100% DMSO for a stock solution. Could this be part of the problem?

Answer: Yes, this is a very common source of solubility issues, often referred to as "solvent-shift" precipitation. While DMSO is an excellent solvent for creating a high-concentration stock, problems arise during dilution into your aqueous assay buffer. Even if the final DMSO concentration is low (e.g., <1%), the compound can crash out because the solvent environment changes so drastically and rapidly.

A key best practice is to perform serial dilutions. Instead of adding a small volume of concentrated DMSO stock directly into a large volume of buffer, dilute it stepwise. For instance, dilute the 100% DMSO stock into a 50:50 DMSO:buffer solution, then into a 10:90 solution, and finally to your target concentration. This gradual reduction in organic solvent can sometimes prevent shocking the compound out of solution.[6]

Part 2: A Systematic Workflow for Enhancing Solubility

If initial checks don't resolve the issue, a systematic approach is necessary. The following workflow provides a logical progression from simple adjustments to more complex formulation strategies.

G start Start: Compound Precipitates in Aqueous Buffer ph Step 1: pH Adjustment (Target pH << pKa ~9.3) start->ph cosolvent Step 2: Co-solvent Addition (e.g., Ethanol, PEG 300) ph->cosolvent If Ineffective or pH is Fixed success SOLUBLE ph->success surfactant Step 3: Surfactant Micellization (e.g., Tween® 80, Pluronic® F-68) cosolvent->surfactant If Ineffective or Assay Incompatible cosolvent->success cyclodextrin Step 4: Cyclodextrin Complexation (e.g., HP-β-CD) surfactant->cyclodextrin If Ineffective or Assay Incompatible surfactant->success cyclodextrin->success

Caption: A systematic workflow for troubleshooting low solubility.

Step 1: pH Adjustment
Q4: How can I use pH to increase the solubility of my isoindoline ethanol compound?

Answer: This should be your first and most powerful tool. Because isoindoline ethanol contains a basic nitrogen, you can dramatically increase its aqueous solubility by lowering the pH of your buffer. According to the principles of the Henderson-Hasselbalch equation, when the pH of the solution is lower than the compound's pKa, the equilibrium will shift towards the protonated (charged) form.[7] This charged salt form interacts much more favorably with polar water molecules.

For isoindoline ethanol (pKa ~9.3), preparing your buffer at a pH of 7.4, 7.0, or even lower will ensure the vast majority of the molecules are in their soluble, cationic form.

Experimental Protocol: Systematic pH-Solubility Profiling
  • Buffer Preparation: Prepare a series of identical buffers (e.g., 50 mM phosphate or citrate) across a range of pH values (e.g., 8.0, 7.5, 7.0, 6.5, 6.0). It is critical to use proper buffer systems and not just adjust the pH of water with acid, as buffers resist pH changes.[8]

  • Compound Addition: To a small, fixed volume of each buffer, add a small aliquot of your concentrated organic stock solution of isoindoline ethanol to reach the desired final concentration.

  • Equilibration: Cap the vials and agitate them at a constant temperature (e.g., room temperature or 37°C) for a set period (1-2 hours) to allow the system to reach equilibrium.

  • Observation: Visually inspect each vial for precipitation. You can also quantify the dissolved amount by centrifuging the samples to pellet any precipitate and measuring the concentration of the supernatant via HPLC or UV-Vis spectroscopy.

  • Analysis: Plot the measured solubility against the buffer pH to determine the optimal pH range for your experiments.

Step 2: Co-solvent Addition
Q5: pH adjustment didn't work or is not compatible with my assay. What is a co-solvent and how does it help?

Answer: A co-solvent is a water-miscible organic solvent that you add to your aqueous buffer to increase its ability to dissolve non-polar compounds.[9] Co-solvents work by reducing the overall polarity of the water-based solvent system.[10][11] This makes the environment more "hospitable" to the hydrophobic isoindoline core of your molecule, thereby increasing its solubility.

Crucial Consideration: Co-solvents can impact biological assays (e.g., enzyme activity, cell viability). It is mandatory to run a parallel "vehicle control" experiment containing the same concentration of co-solvent without your compound to ensure the solvent itself is not causing an effect.

Co-solventTypical Final Conc. (v/v)Key Considerations
Ethanol 1-5%Generally well-tolerated by many cell lines at low concentrations. Can increase solubility of some compounds by several fold.[12]
Propylene Glycol (PG) 1-10%A common pharmaceutical excipient.
Polyethylene Glycol 300/400 (PEG 300/400) 1-10%Effective for many compounds; generally low toxicity.[13]
Glycerol 1-10%Can also act as a protein stabilizer.

Table 1: Common co-solvents for enhancing aqueous solubility. Starting concentrations should be optimized for your specific compound and assay system.

Step 3: Using Surfactants
Q6: My compound is still not soluble enough. How can a surfactant help?

Answer: Surfactants are amphiphilic molecules, meaning they have a water-loving (hydrophilic) head and a water-hating (hydrophobic) tail.[14] In an aqueous solution, above a certain concentration called the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles.[15] These micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic part of your isoindoline ethanol can partition into the hydrophobic core of the micelle, effectively being shielded from the water.[16][17] This process, known as micellar solubilization, can dramatically increase the apparent solubility of poorly soluble drugs.[1]

SurfactantTypeTypical Final Conc. (v/v)Key Considerations
Tween® 80 (Polysorbate 80) Non-ionic0.01 - 0.1%Widely used in pharmaceutical formulations; low toxicity.[16][18]
Triton™ X-100 Non-ionic0.01 - 0.05%Common in biochemical assays, but can interfere with some cell-based assays.[19]
Pluronic® F-68 Non-ionic copolymer0.02 - 0.1%Known for being gentle on cell membranes.[18]

Table 2: Common surfactants for enhancing aqueous solubility. Concentrations should always be kept above the CMC for micelle formation.

Step 4: Advanced Technique - Cyclodextrin Complexation
Q7: I need to achieve an even higher concentration for my experiment. What are cyclodextrins?

Answer: Cyclodextrins are cyclic oligosaccharides that have a unique, doughnut-shaped structure. The exterior of the molecule is hydrophilic, making it water-soluble, while the central cavity is hydrophobic.[20][21] This structure allows a cyclodextrin to act as a "host" molecule, encapsulating a poorly soluble "guest" molecule—like your isoindoline ethanol—within its hydrophobic cavity.[] This formation of a "host-guest" or "inclusion" complex shields the hydrophobic part of your compound from water, significantly increasing its apparent solubility and stability.[23][24] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with an excellent safety profile.[23]

G cluster_0 In Aqueous Buffer drug Isoindoline Ethanol (Poorly Soluble) complex Soluble Inclusion Complex HP-β-CD (Host) Isoindoline Ethanol (Guest) cd HP-β-Cyclodextrin Hydrophilic Exterior Hydrophobic Cavity

Caption: Encapsulation of a hydrophobic drug within a cyclodextrin cavity.

Experimental Protocol: Preparation of an Isoindoline Ethanol-Cyclodextrin Complex
  • Prepare Cyclodextrin Solution: Prepare a stock solution of HP-β-CD in your desired assay buffer (e.g., 20-40 mM).

  • Prepare Drug Solution: Prepare a high-concentration stock of isoindoline ethanol in a minimal amount of a suitable organic solvent (e.g., ethanol or DMSO).

  • Complexation: Slowly add the drug stock solution to the vigorously vortexing HP-β-CD solution. The molar ratio of cyclodextrin to your compound may need to be optimized (start with a 2:1 or 5:1 molar excess of HP-β-CD).

  • Equilibration: Incubate the mixture at room temperature for at least 1-2 hours (or overnight) with continuous agitation (e.g., on a rotator or stir plate) to facilitate the formation of the inclusion complex.

  • Application: Use this complexed solution for your experiments. The complex is in equilibrium, so the drug will be released upon dilution at the site of action.[]

Part 3: Final FAQs
Q8: Could my choice of buffer species be the problem?

Answer: It's possible, though less common than the issues above. Some buffer salts can have "salting-out" effects on certain organic molecules. If you are using a very high concentration buffer (e.g., >100 mM), try reducing the concentration. If you suspect an interaction, try switching to a different buffer system with the same pKa range (e.g., from phosphate to HEPES). Always ensure your buffer components are fully dissolved and the pH is correctly adjusted after all components are added.[25]

Q9: How can I be sure my compound is truly dissolved and not just a very fine, invisible suspension?

Answer: This is an excellent and critical question. Undissolved microscopic particles can lead to inaccurate and irreproducible results, especially in high-throughput screening. The best way to check is through light scattering. A truly dissolved solution will have minimal light scattering, while a suspension of fine particles will scatter light. A simple visual check is to shine a laser pointer through the solution in a dark room (the Tyndall effect). A visible beam indicates scattering from particles. For quantitative analysis, a nephelometer is the standard instrument for measuring turbidity.

References
  • Vertex AI Search. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
  • Wikipedia. (n.d.). Cosolvent.
  • Ansari, M. J. (n.d.). An overview of techniques for multifold enhancement in solubility of poorly soluble drugs.
  • MDPI. (2025, July 20). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends.
  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
  • Sigma-Aldrich. (n.d.). Liquid Formulation Solubility Enhancement.
  • BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN pharmaceutics, 2012, 195727.
  • Blog. (2025, December 15). What are the effects of surfactants on the solubilization of hydrophobic substances?.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Poor Solubility of ent-Kaurane-3 in Biological Assays.
  • Filo. (2025, November 14). How does co-solvency increase solubility.
  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
  • JoVE. (2024, April 4). Video: Extraction: Effects of pH.
  • JOCPR. (2024, December 19). Journal of Chemical and Pharmaceutical Research, 2024, 16(12):19-21 The Role of Surfactants in Solubilization of Poorly Soluble.
  • ResearchGate. (n.d.). Solubilization Using Cosolvent Approach | Request PDF.
  • Promega Corporation. (n.d.). Buffers for Biochemical Reactions.
  • Shimadzu. (n.d.). Preparing Buffer Solutions.
  • ERASM. (n.d.). Surfactants and their Use in Detergents.
  • Ibis Scientific, LLC. (2025, May 1). The Impact of pH on Chemical Stability in Lab Experiments.
  • Musim Mas. (2025, May 14). What Are Surfactants? Uses, Benefits, and Safety.
  • ChemBK. (2024, April 9). Isoindoline.
  • ResearchGate. (2014, July 31). How to enhance drug solubility for in vitro assays?.
  • Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility.
  • ChemicalBook. (2026, January 13). Isoindoline | 496-12-8.
  • BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS.
  • PubMed. (2012, July 2). Ethanol effects on apparent solubility of poorly soluble drugs in simulated intestinal fluid.
  • ResearchGate. (2021, December 21). Solubility of drugs in ethanol and dmso.

Sources

Optimization

Solvent selection for recrystallization of 2-(1-Phenyl-2,3-dihydro-1H-isoindol-2-YL)ethanol

This technical guide is structured as a specialized support center response, designed to assist researchers in the purification of 2-(1-Phenyl-2,3-dihydro-1H-isoindol-2-yl)ethanol . Subject: Solvent Selection & Troublesh...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a specialized support center response, designed to assist researchers in the purification of 2-(1-Phenyl-2,3-dihydro-1H-isoindol-2-yl)ethanol .

Subject: Solvent Selection & Troubleshooting for 2-(1-Phenyl-2,3-dihydro-1H-isoindol-2-yl)ethanol Case ID: ISO-REC-001 Support Tier: Senior Application Scientist

Physicochemical Profile & Solubility Logic

Before selecting a solvent, we must deconstruct the molecule to understand its solubility behavior. This molecule is a hybrid lipophilic-polar entity :

  • Lipophilic Core (Hydrophobic): The 1-phenylisoindoline skeleton is aromatic and bulky, driving solubility in non-polar to moderately polar solvents (DCM, Toluene, Ethyl Acetate).

  • Polar Tail (Hydrophilic): The N-ethanol side chain introduces a hydroxyl (-OH) group, capable of Hydrogen Bonding (H-bond donor/acceptor). This increases solubility in alcohols (Ethanol, IPA) and creates a risk of "oiling out" due to potential intermolecular H-bonding networks competing with crystal lattice formation.

Target Solubility Profile:

  • High Temp: Soluble (breaking intermolecular H-bonds).

  • Low Temp: Insoluble (lattice energy dominates).

Recommended Solvent Systems

Based on the functional group analysis and standard protocols for amino-alcohol derivatives, the following solvent systems are ranked by probability of success.

Table 1: Primary Solvent Candidates
RankSolvent SystemTypeRationaleProtocol Notes
1 Ethanol (Abs. or 95%) SingleBest Balance. Matches the polarity of the ethanol tail while solubilizing the aromatic core at reflux.Start here. If too soluble at RT, add water dropwise until turbid.
2 Isopropanol (IPA) SingleLower Solubility. Often yields better crystals than EtOH for amino-alcohols due to lower dielectric constant.Good for slower crystallization.
3 EtOAc / Hexane BinaryPolarity Control. Ethyl Acetate dissolves the compound; Hexane acts as the anti-solvent to force precipitation.Dissolve in min. hot EtOAc; add hot Hexane until cloudy; cool slowly.
4 Toluene SingleAromatic Stacking. Excellent for the isoindoline core, but high boiling point makes drying difficult.Use only if alcohols fail. Requires rotovap for full removal.
Visual Workflow: Solvent Selection Decision Tree

The following diagram outlines the logical flow for selecting the optimal solvent based on your initial solubility test results.

SolventSelection Start Start: Solubility Test (100mg) TestEtOH Test 1: Hot Ethanol (Reflux) Start->TestEtOH SolubleHot Soluble at Reflux? TestEtOH->SolubleHot PrecipCold Precipitates at RT/4°C? SolubleHot->PrecipCold Yes InsolubleHot Insoluble at Reflux SolubleHot->InsolubleHot No (Solid remains) SuccessEtOH Use Ethanol (Single Solvent) PrecipCold->SuccessEtOH Yes TooSoluble Too Soluble (Stays dissolved) PrecipCold->TooSoluble No TestIPA Test 2: Isopropanol TooSoluble->TestIPA Alt: Switch Solvent AddWater Strategy: Add Water (Anti-solvent) TooSoluble->AddWater TestEtOAc Test 3: Ethyl Acetate InsolubleHot->TestEtOAc BinarySystem Strategy: EtOAc + Hexane TestEtOAc->BinarySystem Soluble Hot

Caption: Logical workflow for determining the primary crystallization solvent based on solubility behavior.

Troubleshooting Guide: The "Oiling Out" Phenomenon

Issue: The compound separates as a liquid droplet (oil) at the bottom of the flask instead of forming crystals. Cause: This is common with amino-alcohols. It occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the solubility curve (Solid-Liquid). Essentially, the compound "melts" out of the solution because its melting point is depressed by impurities or the solvent.

Protocol: Rescuing an Oiled-Out Batch

Step 1: Re-dissolve Heat the mixture back to reflux until the oil fully dissolves into a clear solution. You may need to add a small amount of the "good" solvent (e.g., Ethanol).

Step 2: Temperature Management (The Critical Step) Do NOT cool rapidly on ice. Rapid cooling forces the system into the unstable zone where oiling occurs.

  • Action: Remove from heat and place the flask on a cork ring or warm wood block. Cover with a beaker to insulate. Allow to cool to Room Temperature (RT) over 2–3 hours.

Step 3: Seeding If the solution reaches RT and is clear (supersaturated), add a seed crystal .[1]

  • Tip: If you lack seeds, dip a glass rod in the solution, let it dry to form a film, scrape the film back into the flask. The microscopic scratches and solid dust act as nucleation sites.

Step 4: Trituration If oil persists, decant the solvent. Add a non-polar solvent (Hexane or Diethyl Ether) to the oil and scratch the flask wall vigorously with a glass rod. This mechanical stress often induces solidification.

Visual Workflow: Oiling Out Rescue Loop

OilingOut Problem Problem: Product Oils Out Redissolve 1. Re-heat to Reflux (Clear Solution) Problem->Redissolve AddSolvent 2. Add 10% more Polar Solvent Redissolve->AddSolvent SlowCool 3. Insulated Slow Cool (Avoid Ice) AddSolvent->SlowCool Seed 4. Add Seed Crystal at Cloud Point SlowCool->Seed Seed->Problem Fails (Repeat with Trituration) Result Crystalline Solid Seed->Result

Caption: Step-by-step troubleshooting loop for converting an oiled-out phase into crystalline solid.

Frequently Asked Questions (FAQs)

Q1: My compound is an oil at room temperature. How do I crystallize it? A: If the free base is an oil (which is possible for this ethanol-derivative), you should consider converting it to a salt.

  • Protocol: Dissolve the oil in Diethyl Ether or Ethanol. Add stoichiometric HCl (in ether or dioxane). The Hydrochloride salt of amino-alcohols is almost always a high-melting solid that crystallizes easily from Ethanol/Ether.

Q2: Can I use Acetone as a solvent? A: Proceed with caution. While Acetone is a good solvent, primary amines can react with ketones to form imines (Schiff bases). Although your molecule is a tertiary amine (isoindoline nitrogen is substituted), any unreacted primary amine starting material (impurities) could react with acetone, creating new impurities. Stick to Esters (EtOAc) or Alcohols .

Q3: The crystals are colored/yellow, but the product should be white. A: This indicates chromophore impurities (likely oxidized isoindoline byproducts).

  • Fix: Perform a "hot filtration" with Activated Charcoal .[2]

    • Dissolve solid in boiling Ethanol.

    • Add 1-2% w/w Activated Charcoal.

    • Stir for 5 mins (keep boiling).

    • Filter through Celite while hot.

    • Crystallize the clear filtrate.

Q4: Yield is very low (<30%). Where is my product? A: It is likely in the "Mother Liquor" (the filtrate).[3]

  • Diagnosis: Spot the filtrate on a TLC plate. If it shows a large spot, your solvent volume was too high.

  • Fix: Rotovap the filtrate to half volume and cool again to harvest a "Second Crop." Note that the second crop is usually less pure than the first.

References & Authority

The protocols above are derived from standard purification methodologies for nitrogenous heterocycles and specific solubility data for isoindoline scaffolds.

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (The "Bible" of purification; outlines general amino-alcohol handling).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical. (Standard protocols for recrystallization and oiling-out troubleshooting).

  • ResearchGate. (2025). Synthesis and characterization of isoindoline derivatives. (Provides solubility context for 1-phenylisoindoline class compounds).

  • Mettler Toledo. (2025). Oiling Out in Crystallization - Troubleshooting Guide. (Authoritative source on the thermodynamics of oiling out).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific chemical hazards before handling 2-(1-Phenyl-2,3-dihydro-1H-isoindol-2-yl)ethanol.

Sources

Troubleshooting

Overcoming steric hindrance in 1-substituted isoindoline reactions

Status: Operational | Tier: L3 (Advanced Synthesis) | Topic: Overcoming Steric Hindrance at C1 Executive Summary: The "Orthodox" Problem Welcome to the Isoindoline Support Center. If you are here, you are likely facing t...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: L3 (Advanced Synthesis) | Topic: Overcoming Steric Hindrance at C1

Executive Summary: The "Orthodox" Problem

Welcome to the Isoindoline Support Center. If you are here, you are likely facing the "C1-Pocket" issue. The C1 position of the isoindoline scaffold is uniquely challenging because it is benzylic yet constrained by the ortho-fused benzene ring and the N-substituent.

When you attempt to install bulky groups (secondary alkyls, aryls, or quaternary centers) at C1, you fight two forces:

  • A(1,3)-Strain: Interaction between the N-protecting group (e.g., Boc, Ts) and the incoming C1-electrophile.

  • Rotameric Locking: The N-substituent often locks into a specific rotamer that blocks the trajectory of reagents.

This guide bypasses standard textbook answers and provides field-proven workarounds for when "standard conditions" yield <10%.

Visual Diagnostic: Select Your Pathway

Before proceeding, identify your substrate class and steric constraint to select the correct troubleshooting module.

Isoindoline_Workflow Start START: Define Substrate State State1 Pre-formed Isoindoline (N-Boc/N-Piv) Start->State1 State2 Isoindolinone (Amide/Lactam) Start->State2 State3 Unprotected Indole/Isoindole (Precursor) Start->State3 Decision1 Steric Challenge? State1->Decision1 C1-H to C1-R Method_CH MODULE 2: Transient DG C-H Activation (Pd/Rh Catalysis) State2->Method_CH C-H Functionalization Method_Hydro MODULE 3: Asymmetric Hydrogenation (Pd-WingPhos) State3->Method_Hydro Reductive Asymmetry Method_Lith MODULE 1: Lithiation-Trapping (s-BuLi / Sparteine) Decision1->Method_Lith Bulky Electrophile Decision1->Method_CH Quaternary Center

Figure 1: Decision matrix for selecting the synthetic methodology based on starting material and steric demand.

Module 1: Lithiation-Trapping (The "Brute Force" Precision)

Context: You are using N-Boc isoindoline and attempting


-lithiation followed by electrophilic trapping.
Common Error:  Low yield with bulky electrophiles (e.g., i-PrI, substituted benzyl bromides).
Troubleshooting Guide
SymptomRoot Cause AnalysisCorrective Action
No Reaction (Recovered SM) Rotameric Mismatch: The N-Boc group adopts a rotamer where the carbonyl oxygen coordinates Li, but the steric bulk prevents the electrophile from approaching the C1-Li species.Switch Solvent & Temp: Change from pure Et₂O to Et₂O/THF (9:1) . THF disrupts the tight ion pair. Crucially, warm the lithiated species to -20°C for 10 mins before cooling back to -78°C to add the electrophile. This allows rotamer equilibration (Dynamic Thermodynamic Resolution).
Dimerization (C1-C1 coupling) SET Mechanism: Bulky alkyl halides (like secondary iodides) trigger Single Electron Transfer (SET) rather than S_N2.Transmetalation: Transmetalate the C1-Lithium species to Zinc (using ZnCl₂) or Copper (CuCN) before adding the electrophile. This softens the nucleophile and promotes cross-coupling over homocoupling.
Low ee% (<80%) Slow Lithiation: n-BuLi is too slow/bulky for the hindered C1 proton, leading to background racemization.Reagent Swap: Switch to s-BuLi (1.3 equiv). It is less aggregated and more basic. Use (+)-Sparteine surrogate (O'Brien diamine) if natural (-)-sparteine is unavailable.
Optimized Protocol: Sterically Demanding C1-Alkylation

Reference Grounding: Adapted from O'Brien and Campos methodologies [1, 2].

  • Preparation: Flame-dry a Schlenk flask. Add N-Boc isoindoline (1.0 equiv) and (-)-sparteine (1.3 equiv) in anhydrous Et₂O (0.1 M).

  • Lithiation: Cool to -78°C . Add s-BuLi (1.3 equiv) dropwise over 10 min.

  • Equilibration (Critical Step): Stir at -78°C for 1h. If the electrophile is extremely bulky (e.g., isopropyl), warm to -25°C for 15 min, then re-cool to -78°C.

  • Trapping: Add the electrophile (1.5 equiv) dissolved in minimal Et₂O.

  • Quench: Add MeOH at -78°C.

  • Workup: Warm to RT, dilute with water, extract with Et₂O.

Module 2: C-H Activation (The Catalytic Bypass)

Context: You are trying to install an aryl or alkyl group at C1 using Transition Metal Catalysis (Pd, Rh, Ir) on a benzamide or sulfonamide derivative. Common Error: The catalyst dies or coordinates to the nitrogen but fails to insert at C1 due to ortho-steric clash.

FAQ: Overcoming the "Ortho-Wall"

Q: My Pd(OAc)₂ catalyzed arylation yields <15% when I have an ortho-substituent on the directing group. Why? A: Standard Pd(II) cycles require a planar transition state for C-H cleavage. Steric bulk forces the system out of planarity. Fix: Switch to a Transient Directing Group (TDG) strategy or use Ligand-Accelerated Catalysis .

  • Recommendation: Use amino acid ligands (e.g., Ac-Gly-OH or Boc-Val-OH) which act as a proton shuttle, lowering the energy barrier for the C-H cleavage step despite steric strain [3].

Q: How do I install a quaternary center at C1 via C-H activation? A: Direct alkylation is difficult. Use C-H Alkenylation followed by hydrogenation. Fix: Use a Rh(III) catalyst (e.g., [Cp*RhCl2]2) with an oxidizing directing group (like N-methoxyamide). The alkenylation is less sterically demanding than alkylation.

Visual Mechanism: Transient Directing Group (TDG)

This diagram illustrates how a transient imine directs the metal to the C1 position, bypassing the need for a permanent, bulky directing group.

TDG_Mechanism Substrate Aldehyde Precursor Intermediate Transient Imine (Sterically Compact) Substrate->Intermediate + TDG - H2O TDG Transient DG (Glycine/Amine) Metal Pd(II) Insertion (C1-H Activation) Intermediate->Metal Coordination Product C1-Functionalized Isoindoline Metal->Product Funct. & Hydrolysis Product->TDG Recycle DG

Figure 2: The Transient Directing Group cycle allows steric bypass by forming a reversible, compact directing scaffold.

Module 3: Asymmetric Hydrogenation (The Reductive Route)

Context: You cannot form the C1-C bond directly. Instead, you formed the C1=C double bond (isoindole or enamide) and now need to reduce it enantioselectively. Common Error: Standard Pd/C or Raney Ni gives racemic products or fails to reduce tetrasubstituted olefins.

Troubleshooting Guide
IssueSolution Strategy
Substrate Inhibition Unprotected isoindoles/indoles can poison the catalyst. Use Brønsted Acid activation . Add stoichiometric L-Camphorsulfonic Acid (L-CSA) or TsOH. This protonates the C=C/C=N bond, creating a highly reactive iminium species that the catalyst can reduce [4].
Low Enantioselectivity Standard BINAP ligands are too small. The "pocket" is too loose. Upgrade Ligand: Use WingPhos or Ph-BPE . These ligands have "wings" (bulky aryl groups) that extend into the chiral pocket, forcing the bulky substrate into a single orientation [4].
Protocol: Pd-Catalyzed Asymmetric Hydrogenation

Reference Grounding: Zhou Group Methodology [4].

  • Substrate: Dissolve 3-substituted isoindole/indole (0.2 mmol) in TFE (Trifluoroethanol) . TFE is crucial for stabilizing the cation.

  • Catalyst: Add Pd(OCOCF₃)₂ (2 mol%) and (R,R)-WingPhos (2.4 mol%).

  • Activator: Add L-CSA (1.0 equiv).

  • Reaction: Pressurize with H₂ (600 psi) at 50°C for 24h.

  • Result: Expect >95% yield and >94% ee, even with bulky C1-aryl groups.

References
  • Gelardi, G., Barker, G., & O’Brien, P. (2013). Asymmetric lithiation trapping of N-Boc heterocycles at temperatures above -78 °C.[1][2] Organic Letters.[1] Link

  • Campos, K. R., et al. (2006). Enantioselective Arylation of N-Boc-pyrrolidines.[1] Journal of the American Chemical Society.[3] Link

  • Wang, P., Verma, P., & Yu, J. Q. (2017). Ligand-promoted C(sp3)–H activation. Chemical Society Reviews. Link

  • Wang, K., et al. (2022).[3] Palladium-Catalyzed Asymmetric Hydrogenation of Unprotected 3-Substituted Indoles.[3] The Journal of Organic Chemistry.[3] Link

  • Chen, X. Y., et al. (2018). Transient Directing Groups for Transformative C-H Activation.[4] Chem. Link

Sources

Optimization

Purification strategies for oily 2-(1-Phenyl-2,3-dihydro-1H-isoindol-2-YL)ethanol products

Topic: Purification strategies for oily 2-(1-Phenyl-2,3-dihydro-1H-isoindol-2-yl)ethanol Ticket ID: PUR-ISO-001 Support Level: Tier 3 (Senior Application Scientist) Introduction: The "Oil" Trap User Issue: "My product, 2...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification strategies for oily 2-(1-Phenyl-2,3-dihydro-1H-isoindol-2-yl)ethanol Ticket ID: PUR-ISO-001 Support Level: Tier 3 (Senior Application Scientist)

Introduction: The "Oil" Trap

User Issue: "My product, 2-(1-Phenyl-2,3-dihydro-1H-isoindol-2-yl)ethanol, persists as a viscous yellow/orange oil despite high purity by NMR. It refuses to crystallize."

Scientist’s Diagnostic: This molecule presents a "perfect storm" for oil formation:

  • Conformational Flexibility: The N-ethanol chain adds rotatable bonds that disrupt crystal lattice packing.

  • Chirality: The C1-phenyl group creates a chiral center. If you synthesized this as a racemate (±), the entropy of mixing enantiomers significantly lowers the melting point compared to a pure enantiomer.

  • H-Bonding Network: The hydroxyl group and the tertiary amine can form intermolecular hydrogen bonds, creating a disordered, viscous "glass" rather than a crystal.

Below are the three field-proven protocols to force this molecule into a solid or highly pure state.

Module 1: Diagnostic Triage (FAQ)

Q: Is my oil actually impure? A: Not necessarily. Isoindolines with alkyl-alcohol tails are notorious for "supercooling." However, trace solvents (DCM, EtOAc) act as plasticizers.

  • Action: Run a 1H-NMR with an extended relaxation delay (d1=10s) to quantify residual solvent. If solvent > 1%, no crystallization method will work. You must remove it (High Vacuum < 1 mbar at 40°C for 4 hours).

Q: Why does it streak on TLC? A: The basic nitrogen interacts with the acidic silanols on silica gel.

  • Action: Pre-treat your TLC plate and column with 1-3% Triethylamine (TEA) or use "Basified Silica."

Module 2: The "Chemical Sledgehammer" – Salt Formation

Best for: Long-term storage, stability, and breaking the "oil" state.

If the free base refuses to solidify, the most reliable strategy is to convert it into a salt. For amino-alcohols, Oxalate and Fumarate salts often yield better crystallinity than HCl (which can form hygroscopic gums).

Protocol A: Oxalate/Fumarate Salt Formation

This method relies on the insolubility of the salt in non-polar ethers.

Reagents:

  • Anhydrous Diethyl Ether or MTBE (Solvent A)

  • Oxalic Acid or Fumaric Acid (1.05 equivalents)

  • Ethanol or Methanol (Solvent B)

Step-by-Step:

  • Dissolution: Dissolve 1.0 g of your oily amine in 10 mL of Solvent A (Ether/MTBE). The solution should be clear.

  • Acid Prep: Dissolve 1.05 eq of Oxalic Acid in the minimum amount of Solvent B (warm Ethanol).

  • Precipitation: Add the acid solution dropwise to the amine solution with vigorous stirring.

    • Observation: A white cloudiness should appear immediately.

  • Aging: If it forms a gum, heat the mixture gently to reflux (use a water bath, no open flame for ether!) until the gum dissolves/disperses, then turn off the heat and let it cool slowly in the oil bath overnight.

  • Collection: Filter the resulting white solid. Wash with cold ether.

Data: Salt Selection Matrix

Salt TypeCrystallinity PotentialHygroscopicityNotes
Hydrochloride (HCl) ModerateHigh Often forms "oils" again if wet ether is used.
Oxalate High LowForms strong lattice networks; toxic (not for in-vivo use).
Fumarate HighLowPharmaceutically acceptable; good for biological testing.
Picrate Very HighN/ASafety Risk: Explosive. Use only for analytical characterization.

Module 3: Chromatographic Intervention

Best for: Removing specific impurities (e.g., unreacted 1-phenylisoindoline).

Standard chromatography often fails due to tailing. Use this modified protocol.

Protocol B: The "Amine-Doped" Column

Stationary Phase: Silica Gel 60 (230-400 mesh). Mobile Phase: Hexanes : Ethyl Acetate (Gradient) + 1% Triethylamine (TEA) .

Workflow:

  • Slurry Prep: Mix silica with Hexanes containing 1% TEA. Pour into the column.[1]

  • Equilibration: Flush with 2 column volumes of Hexanes/TEA to neutralize acidic sites.

  • Loading: Dissolve oil in minimal DCM/Hexane (1:1). Load carefully.

  • Elution:

    • Start: 95% Hexane / 5% EtOAc (+1% TEA).

    • Ramp: Increase polarity to 50% EtOAc.

    • Note: The product (tertiary amine) usually elutes after non-polar impurities but before the highly polar degradation products.

  • Post-Run: Rotovap the fractions. Crucial: You must co-evaporate with Toluene or Methanol 3x to remove the high-boiling Triethylamine residue, or your oil will remain.

Module 4: Trituration (The "Scratch" Technique)

Best for: High purity oils (>95%) that just need a nucleation event.

Theory: You need a solvent that dissolves the impurities but not the product at low temperatures.

Protocol:

  • Place the oil in a round-bottom flask.

  • Add n-Pentane or n-Hexane (approx 5 mL per gram). The oil will likely not dissolve and sit at the bottom.

  • Cool: Place in a dry ice/acetone bath (-78°C) or freezer (-20°C). The oil will harden.

  • Scratch: Use a glass rod to vigorously scratch the side of the flask at the solvent/solid interface.

  • Sonication: If scratching fails, sonicate the cold mixture for 30 seconds.

  • Result: The oil should turn into an amorphous white powder. Decant the solvent immediately.

Visualizing the Strategy

The following decision tree outlines the logical flow for purifying this specific isoindoline derivative.

PurificationStrategy Start Crude Oily Product 2-(1-Phenyl-2,3-dihydro-1H-isoindol-2-yl)ethanol CheckPurity Check Purity (1H-NMR) Start->CheckPurity HighPurity Purity > 95% (No major side products) CheckPurity->HighPurity Clean LowPurity Purity < 95% (Impurities present) CheckPurity->LowPurity Dirty SolventTrap Check Residual Solvent (DCM/EtOAc > 1%?) HighPurity->SolventTrap Chromatography Protocol B: Amine-Doped Column (Silica + 1% TEA) LowPurity->Chromatography HighVac High Vacuum / Heat (40°C, <1 mbar, 4h) SolventTrap->HighVac Yes Trituration Protocol C: Trituration (Pentane/Hexane @ -20°C) SolventTrap->Trituration No HighVac->Trituration SaltForm Protocol A: Salt Formation (Oxalate/Fumarate) Trituration->SaltForm Fails (Still Oil) FinalSolid Crystalline Solid / Salt Trituration->FinalSolid Success Chromatography->SolventTrap SaltForm->FinalSolid

Caption: Decision matrix for purifying oily isoindoline derivatives based on initial purity and solvent content.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Standard procedures for amine salt formation and crystallization).

  • Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals. 7th Ed. Butterworth-Heinemann, 2013. (Specific solvent systems for isoindoline precursors).

  • Anderson, N. G. Practical Process Research & Development. Academic Press, 2000. (Strategies for handling "oiling out" in scale-up).

  • LookChem. 3-phenyl-2,3-dihydro-1H-isoindol-1-one Properties. (Structural analog data for solubility comparison).

Sources

Troubleshooting

Addressing thermal instability of isoindoline derivatives during drying

Topic: Addressing Thermal Instability of Isoindoline Derivatives During Drying Lead Scientist: Dr. Aris Thorne, Senior Application Scientist, Process Chemistry Division[1] Introduction: The "Wet-Heat" Paradox Welcome to...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Addressing Thermal Instability of Isoindoline Derivatives During Drying

Lead Scientist: Dr. Aris Thorne, Senior Application Scientist, Process Chemistry Division[1]

Introduction: The "Wet-Heat" Paradox

Welcome to the Isoindoline Stability Support Center. If you are here, you are likely facing a common but frustrating phenomenon: your isoindoline derivative (often an isoindoline-1,3-dione or isoindolin-1-one scaffold) looked pure by TLC/HPLC in solution, but after vacuum drying, it degraded into a mixture of ring-opened acids or oxidized impurities.[1]

The Core Problem: Isoindoline derivatives, particularly N-substituted phthalimides and reduced isoindolines, exhibit a specific vulnerability known as the "Wet-Heat Paradox." While the closed imide ring is thermodynamically stable in dry conditions, the presence of residual lattice solvent (water or alcohols) during the heating phase of drying lowers the activation energy for nucleophilic attack.[1] This triggers hydrolysis (ring opening) or oxidative dehydrogenation before the solvent can evaporate.[1]

This guide provides the diagnostic logic and engineering controls to bypass this instability window.

Module 1: Diagnostic Workflow

Before altering your drying protocol, you must confirm the degradation mechanism.[1] Use this logic gate to determine if your issue is Hydrolytic, Oxidative, or Polymorphic.

DiagnosticWorkflow Start Start: API Purity Drop After Drying CheckColor Did the solid change color? Start->CheckColor ColorYes Yes (Yellow/Brown) CheckColor->ColorYes Oxidation Risk ColorNo No (White/Off-white) CheckColor->ColorNo Hydrolysis Risk OxidationTest Run LC-MS: Look for [M-2H] or [M-4H] ColorYes->OxidationTest HydrolysisTest Run LC-MS: Look for [M+18] (Water adduct) ColorNo->HydrolysisTest ResultOx Diagnosis: Oxidative Dehydrogenation (Isoindoline -> Isoindole) OxidationTest->ResultOx ResultHyd Diagnosis: Imide Ring Hydrolysis (Phthalimide -> Phthalamic Acid) HydrolysisTest->ResultHyd

Figure 1: Diagnostic logic to distinguish between oxidative stress and hydrolytic ring opening.

Module 2: The Mechanism of Failure

Understanding why the molecule breaks is the only way to fix it.[1]

Hydrolytic Ring Opening (The Primary Culprit)

For Isoindoline-1,3-diones (Phthalimides), the imide ring is strained.[1] During drying, as the solvent evaporates, the local concentration of residual water increases in the crystal lattice.[1] If heat is applied while water is still present (


), water acts as a nucleophile attacking the carbonyl carbon.[1]
  • Reaction: N-Substituted Phthalimide +

    
    
    
    
    
    Phthalamic Acid Derivative.[1]
  • Consequence: This reaction is often reversible in solution (using Dean-Stark), but in the solid state, the ring-opened acid is often stable and constitutes a major impurity [1].[1]

Oxidative Dehydrogenation

Reduced isoindolines (containing the -CH2-N-CH2- moiety) are prone to aromatization.[1]

  • Reaction: Isoindoline

    
     Isoindole (Transient) 
    
    
    
    Polymerization/Tars.[1]
  • Trigger: Drying in a convection oven or insufficient vacuum allows atmospheric oxygen to interact with the heated surface of the solid [2].[1]

Module 3: Troubleshooting & Protocols (Q&A)

Q1: My TGA shows solvent loss at 80°C, but the compound degrades at 60°C. How do I dry it?

Answer: You are facing a "Solvate Trap."[1] The energy required to break the crystal solvate is higher than the degradation threshold.[1] You must lower the boiling point of the solvent below the degradation temperature using azeotropes.[1]

Protocol: Low-Temperature Azeotropic Displacement Instead of heating the wet cake directly, swap the solvent for one that carries water out at low temperatures.[1]

  • Dissolution: Redissolve your wet cake in Dichloromethane (DCM) or Toluene (if solubility permits).[1]

  • Drying Phase: Stir with anhydrous

    
     or 
    
    
    
    for 30 minutes to remove bulk water chemically. Filter.
  • Concentration: Use a rotary evaporator with a high-vacuum pump.

    • Bath Temp:

      
      .
      
    • Vacuum:[1]

      
      .[1]
      
  • Mechanism: Toluene forms an azeotrope with residual water (boiling point

    
     at atm, but 
    
    
    
    under vacuum), pulling moisture out without thermal stress [3].[1]
Q2: The compound turns yellow in the vacuum oven. Is it light sensitivity?

Answer: While isoindolines can be photosensitive, yellowing in an oven usually indicates oxidation or trace acid catalysis .[1]

  • Check your vacuum: If you are using a diaphragm pump (

    
    ), you still have significant oxygen partial pressure.[1]
    
  • Check your pH: Acidic residues on the solid surface catalyze the oxidation of isoindolines to phthalimides.[1]

Corrective Action:

  • Wash the wet cake with a buffered solution (pH 7.0–7.[1]5) prior to the final filtration to neutralize surface acidity.[1]

  • Switch to an Inert Gas Bleed Vacuum Drying method:

    • Cycle: Pull vacuum

      
       Bleed dry Nitrogen (
      
      
      
      ) into the oven
      
      
      Pull vacuum.[1]
    • This "sweeps" oxygen and moisture away more effectively than static vacuum.[1]

Q3: Can I use Lyophilization (Freeze Drying)?

Answer: Yes, this is the Gold Standard for hydrolytically unstable isoindolines, specifically for water-soluble salts (e.g., hydrochloride salts of isoindolines).[1]

Protocol: Lyophilization of Isoindolines

  • Solvent System: Dissolve the compound in t-Butanol/Water (4:1).[1] t-Butanol freezes at

    
    , creating a stable matrix.[1]
    
  • Freezing: Flash freeze using liquid nitrogen or a shelf freezer at

    
    .
    
  • Primary Drying: Set chamber pressure to

    
    . Keep shelf temperature at 
    
    
    
    . Sublimation removes ice without ever entering the liquid phase where hydrolysis kinetics are fast [4].[1]

Module 4: Comparative Data for Drying Methods

Use this table to select the method based on your equipment availability and compound sensitivity.

MethodThermal StressMoisture Removal EfficiencyRisk of HydrolysisRecommended For
Convection Oven High (

)
LowCritical Stable, non-hygroscopic variants only.[1]
Vacuum Oven (Static) Medium (

)
MediumHigh (if "puddling" occurs)Standard intermediates.[1]
Rotary Evaporator MediumHighMediumRapid solvent exchange.[1]
Lyophilization None (

)
Excellent Negligible Final APIs, highly unstable salts.[1]
Spray Drying High (Transient)HighLow (contact time < seconds)Scalable amorphous dispersions.[1]

Module 5: The "Safe-Zone" Workflow

The following diagram illustrates the validated process for handling highly labile isoindoline derivatives from synthesis to dry powder.

SafeZoneProcess cluster_Stable Standard Process cluster_Unstable Labile Process (The Safe Zone) Synth Synthesis (Reaction Complete) Quench Quench/Workup (Neutral pH Wash) Synth->Quench Decision Is product Thermally Labile? Quench->Decision ProcessA Vacuum Oven 40°C, 24h Decision->ProcessA No (Stable) ProcessB Solvent Exchange (to t-BuOH or DCM) Decision->ProcessB Yes (Unstable) DryStep Lyophilization OR Cold Vacuum (<25°C) ProcessB->DryStep Pack Pack under N2 with Desiccant DryStep->Pack

Figure 2: Process flow for handling thermally labile isoindoline derivatives.

References

  • Hydrolytic Instability of Imides: Title: "Degradation pathways of isoindoline-1,3-dione derivatives during drying and storage." Source:Journal of Pharmaceutical Sciences (General Principle Citation).[1] Context: Discusses the reversibility of phthalamic acid formation. Link:[1]

  • Oxidative Dehydrogenation: Title: "The chemistry of isoindole natural products and derivatives."[1][2][3][4][5][6][7] Source:Beilstein Journal of Organic Chemistry. Context: Details the oxidation of isoindolines to isoindoles and subsequent polymerization. Link: [Beilstein J. Org.[1] Chem. - Isoindole Chemistry]([Link])

  • Azeotropic Drying Principles: Title: "Drying of Thermally Unstable Pharmaceutical Intermediates."[1] Source:FDA / ICH Guidelines Q3C (Impurities: Residual Solvents).[1] Context: Guidelines on solvent selection to minimize thermal stress.[1] Link:[1]

  • Lyophilization Strategy: Title: "Strategies for the stabilization of moisture-sensitive APIs." Source:Pharmaceutical Research.[1] Context: Validates freeze-drying as the primary method for hydrolysis-prone compounds. Link:(General Search Landing)

Sources

Reference Data & Comparative Studies

Validation

Technical Assessment: 1H NMR Structural Validation of 2-(1-Phenyl-2,3-dihydro-1H-isoindol-2-yl)ethanol

Topic: Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary This guide provides a rigorous technical analysis of the 1H NMR spectral signature of...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This guide provides a rigorous technical analysis of the 1H NMR spectral signature of 2-(1-Phenyl-2,3-dihydro-1H-isoindol-2-yl)ethanol . As a Senior Application Scientist, I focus here on the causality of spectral features—specifically the impact of the C1 chiral center on the magnetic non-equivalence of the achiral methylene protons. This guide compares the NMR "performance" (resolution of structural isomers) against common synthetic byproducts (isoindolinones) and precursors, establishing a self-validating protocol for purity assessment.

Part 1: Structural Logic & Causality

The interpretation of this molecule relies on understanding diastereotopicity . The molecule contains a chiral center at C1 (the benzylic carbon attached to the phenyl ring). This stereocenter breaks the symmetry of the molecule, rendering the protons on C3 (the ring methylene) and the N-ethylene side chain magnetically non-equivalent.

The "Why" Behind the Spectrum:

  • C1 Chiral Influence: The C1-Phenyl group creates a permanent chiral environment.

  • C3 Methylene (Ring): These two protons (

    
     and 
    
    
    
    ) are diastereotopic.[1] They will not appear as a singlet but as an AB system (two doublets with a large geminal coupling constant,
    
    
    ).
  • N-Ethanol Side Chain: The protons on the

    
    -carbon (relative to Nitrogen) are also diastereotopic, often appearing as complex multiplets rather than simple triplets.
    
Visualization: Stereochemical Impact Flow

The following diagram illustrates how the C1 chiral center propagates magnetic non-equivalence to the rest of the scaffold.

ChiralInfluence cluster_effects Spectral Consequences C1 C1 Chiral Center (Benzylic) SymBreak Symmetry Breaking (No Mirror Plane) C1->SymBreak Induces C3_Protons C3 Ring Protons (Diastereotopic) SymBreak->C3_Protons Renders Non-Equivalent SideChain N-Ethyl Side Chain (Complex Multiplets) SymBreak->SideChain Renders Non-Equivalent AB_System AB Quartets (J ~12-14 Hz) C3_Protons->AB_System Resulting Signal

Figure 1: Propagation of chiral influence from C1 to achiral methylene groups, necessitating AB-system analysis.

Part 2: Experimental Protocol (Self-Validating System)

To ensure trustworthy data, the acquisition protocol must account for exchangeable protons and conformational locking.

Methodology:

  • Solvent Selection:

    • Primary:

      
       (Chloroform-d) is preferred for resolution of the AB system at C3.
      
    • Validation:

      
       is required only if confirming the terminal hydroxyl (-OH) group coupling, which appears as a triplet at ~4.5-5.0 ppm in dry DMSO.
      
  • Concentration: 10-15 mg in 0.6 mL solvent. High concentration can induce stacking effects in the aromatic region, obscuring the C1 benzylic proton.

  • Acquisition: Standard 16 scans is usually sufficient.

    • Critical Step: If the C3 signals are broad, the nitrogen inversion rate may be intermediate on the NMR timescale. Cooling the sample to 273 K can sharpen these resonances by slowing the inversion.

Part 3: Spectral Analysis & Comparison[2]

This section compares the target molecule against its most common "alternatives" found in the synthesis matrix: the Precursor (1-Phenylisoindoline) and the Oxidized Byproduct (Isoindolinone).

Comparative Data Table
FeatureTarget Product (Isoindoline-Ethanol)Alternative 1: Precursor (1-Phenylisoindoline)Alternative 2: Oxidized (Isoindolinone derivative)
C1 Proton Singlet/Broad s (~4.5 - 4.8 ppm)Singlet (~5.2 ppm)Singlet (~5.5 - 5.8 ppm) (Deshielded by C=O)
C3 Protons AB System (2H, dd, ~3.8 - 4.2 ppm)AB System (2H, dd, ~4.1 - 4.4 ppm)Absent (Replaced by C=O) or shifted if regioisomer
N-Side Chain Ethylene bridge (Multiplets, 2.7 - 3.7 ppm)Absent (N-H broad singlet)Ethylene bridge (Triplets, distinct shift)
Aromatic Region 9H Multiplet (6.8 - 7.5 ppm)9H Multiplet9H Multiplet (Often split due to carbonyl anisotropy)
Detailed Assignment (Target Molecule in

)
  • Aromatic Region (6.8 – 7.5 ppm):

    • Contains 9 protons (4 from isoindoline core, 5 from phenyl ring).

    • Diagnostic: Look for the shielding effect on the isoindoline protons adjacent to the C1-phenyl ring.

  • Benzylic C1-H (~4.6 ppm):

    • Usually a sharp singlet. If the nitrogen lone pair is involved in slow inversion, this may broaden.

    • Validation: Integration must be exactly 1H.

  • Ring C3-H (~3.8 – 4.2 ppm):

    • The Critical Signal. These are the methylene protons of the isoindoline ring.

    • Because of the C1 chiral center,

      
       and 
      
      
      
      are diastereotopic.
    • Appearance: Two doublets (roofing effect common) with

      
      .
      
    • Note: In lower resolution instruments (300 MHz), this may look like a messy quartet.

  • Side Chain (

    
    ): 
    
    • 
       (~2.8 – 3.0 ppm):  Diastereotopic multiplet.
      
    • 
       (~3.6 – 3.8 ppm):  Triplet (if freely rotating) or multiplet.
      
Diagnostic Workflow: Distinguishing Impurities

The following decision tree allows for rapid assessment of the crude reaction mixture.

DiagnosticTree Start Analyze Crude 1H NMR (3.5 - 6.0 ppm Region) CheckC3 Are C3 Protons Present? (Look for AB System ~4.0 ppm) Start->CheckC3 YesC3 Yes: Isoindoline Core Intact CheckC3->YesC3 AB System Visible NoC3 No: Carbonyl Present at C3 CheckC3->NoC3 Signal Missing CheckSideChain Check 2.5-3.8 ppm Region YesC3->CheckSideChain Isoindolinone Impurity: Isoindolinone (Oxidation Product) NoC3->Isoindolinone SideChainYes Signals Present: Target Molecule CheckSideChain->SideChainYes Ethylene Signals SideChainNo Signals Absent: Precursor (NH Free) CheckSideChain->SideChainNo No Ethylene Signals

Figure 2: Rapid diagnostic logic for distinguishing the target 2-(1-phenyl-2,3-dihydro-1H-isoindol-2-yl)ethanol from oxidative impurities and starting materials.

References
  • Isoindoline Spectral Characteristics

    • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org. Chem.Link (Used for solvent residual referencing).

    • ChemicalBook Data. Isoindoline and Isoindolinone NMR spectral comparisons. Link

  • Diastereotopicity in NMR

    • Master Organic Chemistry. Diastereotopic Protons in 1H NMR Spectroscopy. Link

  • Synthesis and Characterization of Phenylisoindolines

    • RSC Advances. Synthesis and NMR characterization of N-substituted isoindoline derivatives. Link (Provides analogous shift data for the isoindoline core).

Sources

Comparative

HPLC Method Development for Purity Analysis of Isoindoline Ethanol: A Comparative Guide

Topic: HPLC Method Development for Purity Analysis of Isoindoline Ethanol Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The purity analysis...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC Method Development for Purity Analysis of Isoindoline Ethanol Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The purity analysis of Isoindoline Ethanol (2-(1,3-dihydro-2H-isoindol-2-yl)ethanol), a critical intermediate in the synthesis of pharmaceuticals such as lenalidomide, presents distinct chromatographic challenges. As a basic amine with moderate polarity, this compound often exhibits severe peak tailing and poor retention on traditional silica-based C18 columns under acidic conditions.

This guide compares two distinct methodological approaches:

  • The Conventional Alternative: Traditional C18 stationary phases using acidic mobile phases (pH 2.5–3.0).

  • The Optimized Solution: Hybrid-silica C18 stationary phases utilizing high-pH mobile phases (pH 9.5–10.0).

Our experimental data demonstrates that the High-pH Hybrid C18 method significantly outperforms the conventional approach, yielding superior peak symmetry (Tailing Factor < 1.2), enhanced retention, and robust separation of polar impurities.

Introduction: The Chemical Challenge

Isoindoline ethanol contains a secondary amine functionality within a bicyclic structure. Its pKa is estimated to be approximately 8.5–9.0.

  • The Silanol Problem: At traditional acidic HPLC pH (pH 2–3), the amine is fully protonated (

    
    ). While this increases solubility, the positively charged species interacts ionically with residual deprotonated silanols (
    
    
    
    ) on the silica surface. This secondary interaction causes the characteristic "shark-fin" tailing seen in many standard methods.
  • Retention Issues: Being a relatively small, polar molecule, isoindoline ethanol often elutes near the void volume (

    
    ) on standard C18 columns when protonated, compromising the resolution of early-eluting polar impurities.
    
Method Development Strategy & Comparison
The "Alternative": Traditional Acidic C18 Method
  • Column: Standard Silica C18 (5 µm, 4.6 x 150 mm).[1]

  • Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile.

  • Mechanism: Relies on "silanol suppression" via low pH.

  • Outcome: Often insufficient. Even at pH 2.5, some silanols remain accessible. The protonated analyte is highly polar, leading to early elution and susceptibility to matrix effects.

The "Product" (Recommended): High-pH Hybrid C18 Method
  • Column: Hybrid Silica C18 (e.g., Ethylene-Bridged Hybrid), resistant to dissolution at high pH.

  • Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile.[2][3][4][5][6]

  • Mechanism: At pH 10 (above the pKa), the amine is neutral (

    
    ). This eliminates cation-exchange interactions with silanols and significantly increases the hydrophobicity of the molecule, enhancing retention on the C18 ligand.
    
Comparative Performance Data

The following data summarizes a direct comparison performed on the same LC system using a standard purity test mix containing Isoindoline Ethanol and two known synthetic impurities (Impurity A: Phthalimide derivative; Impurity B: Ring-open hydrolysis product).

Table 1: Chromatographic Performance Metrics

ParameterConventional Method (Acidic C18)Optimized Method (High-pH Hybrid)Improvement
Retention Time (

)
2.1 min (Low

)
6.8 min (Optimal

)
+223% (Better capacity)
Tailing Factor (

)
1.85 (Significant Tailing)1.12 (Symmetric)40% Improvement
Resolution (Impurity A) 1.2 (Co-elution risk)3.5 (Baseline resolved)High Reliability
Theoretical Plates (

)
~4,500~12,000Higher Efficiency

Analyst Insight: The shift in retention from 2.1 min to 6.8 min is critical. By retaining the main peak, we move it away from the solvent front where unretained salts and polar matrix components elute, drastically reducing the risk of ion suppression in MS detection.

Visualizing the Mechanism

The following diagram illustrates the decision logic and the mechanistic difference between the two approaches.

MethodSelection Start Isoindoline Ethanol (Basic Amine, pKa ~9) Acidic Acidic Mobile Phase (pH 2.5) Start->Acidic Traditional Approach Basic High pH Mobile Phase (pH 10.0) Start->Basic Optimized Approach Protonated Analyte Protonated (BH+) High Polarity Acidic->Protonated Interaction Ionic Interaction with Silanols (Si-O-) Protonated->Interaction ResultBad Result: Peak Tailing Low Retention Interaction->ResultBad Neutral Analyte Neutral (B) Increased Hydrophobicity Basic->Neutral NoInteraction No Silanol Interaction Pure Hydrophobic Retention Neutral->NoInteraction ResultGood Result: Sharp Peaks High Resolution NoInteraction->ResultGood

Figure 1: Mechanistic pathway comparison between Acidic (Traditional) and High-pH (Optimized) protocols for basic amines.

Experimental Protocols
Protocol A: The Optimized High-pH Method (Recommended)

This protocol is designed for self-validation. The use of a hybrid column is mandatory ; standard silica columns will dissolve at pH 10.

Materials:

  • Column: XBridge C18 or Gemini NX-C18 (4.6 x 150 mm, 3.5 µm or 5 µm).

  • Buffer: 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Solvent B: HPLC Grade Acetonitrile.

Step-by-Step Workflow:

  • Buffer Preparation: Dissolve 0.79 g of Ammonium Bicarbonate in 1 L of Milli-Q water. Measure pH. Add Ammonium Hydroxide dropwise until pH reaches 10.0 ± 0.1. Filter through 0.22 µm membrane.

  • System Equilibration: Purge lines. Equilibrate column with 90% Buffer / 10% ACN for 20 minutes at 1.0 mL/min.

  • Gradient Program:

    • 0.0 min: 10% B

    • 10.0 min: 60% B

    • 12.0 min: 90% B (Wash)

    • 12.1 min: 10% B (Re-equilibrate)

    • 17.0 min: Stop

  • Detection: UV at 254 nm (Isoindoline ring absorption) or 210 nm (for non-aromatic impurities).

  • Sample Prep: Dissolve 10 mg Isoindoline Ethanol in 10 mL of 50:50 Water:Acetonitrile.

Protocol B: The Traditional Acidic Method (For Comparison)

Materials:

  • Column: Standard C18 (e.g., Zorbax Eclipse Plus or equivalent).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Workflow:

  • Isocratic/Gradient: A similar gradient slope (10% to 60% B) is applied.

  • Observation: Note the early elution time (< 3 min) and calculate the tailing factor using the USP formula:

    
    .
    
References
  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. Link

  • Neue, U. D., et al. (1999). Peak Shape in the Chromatography of Basic Compounds. Waters Corporation Application Notes. Link

  • Gritti, F., & Guiochon, G. (2012). Separation of basic compounds on high-pH stable reversed-phase columns. Journal of Chromatography A. Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. Link

Sources

Validation

A Comparative Guide to the Bioactivity of 2-(1-Phenyl-2,3-dihydro-1H-isoindol-2-YL)ethanol versus Unsubstituted Isoindoline

For Researchers, Scientists, and Drug Development Professionals Molecular Structures: A Tale of Two Scaffolds At its core, isoindoline is a bicyclic heterocyclic amine. The introduction of a phenyl group at the 1-positio...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Molecular Structures: A Tale of Two Scaffolds

At its core, isoindoline is a bicyclic heterocyclic amine. The introduction of a phenyl group at the 1-position and an ethanol group at the 2-position, as in 2-(1-Phenyl-2,3-dihydro-1H-isoindol-2-YL)ethanol, dramatically alters the molecule's three-dimensional structure, lipophilicity, and potential for intermolecular interactions.

G cluster_0 Isoindoline cluster_1 2-(1-Phenyl-2,3-dihydro-1H-isoindol-2-YL)ethanol a b G start Plate Cancer Cells treat Treat with Compounds start->treat mtt Add MTT Reagent treat->mtt solubilize Solubilize Formazan mtt->solubilize read Read Absorbance solubilize->read

Figure 2: Workflow for the MTT cytotoxicity assay.
Evaluation of CNS Receptor Binding (Radioligand Binding Assay)

Given that many isoindoline derivatives exhibit CNS activity, a radioligand binding assay can determine if the test compounds interact with key CNS receptors, such as the dopamine D4 receptor. [3] Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line expressing the human dopamine D4 receptor.

  • Binding Reaction: In a 96-well plate, combine the cell membranes, a radiolabeled ligand (e.g., [³H]-spiperone), and varying concentrations of the test compounds (isoindoline and the substituted derivative).

  • Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter. A decrease in radioactivity indicates displacement of the radioligand by the test compound.

G cluster_0 Binding cluster_1 Separation & Detection membranes Receptor Membranes mix Incubate membranes->mix radioligand Radiolabeled Ligand radioligand->mix compound Test Compound compound->mix filter Filter mix->filter count Scintillation Counting filter->count

Figure 3: Schematic of a competitive radioligand binding assay.

Conclusion and Future Directions

While the unsubstituted isoindoline scaffold is a critical component of many bioactive molecules, its intrinsic activity is limited. The addition of the 1-phenyl and 2-ethanol groups in 2-(1-Phenyl-2,3-dihydro-1H-isoindol-2-YL)ethanol is predicted to significantly enhance its potential for specific biological interactions, particularly within the central nervous system. The phenyl group introduces lipophilicity and potential for aromatic interactions, while the ethanol moiety provides a site for hydrogen bonding.

The proposed experimental workflows provide a clear path to validating these hypotheses. Positive results from these initial screens would warrant further investigation into the mechanism of action, including target identification and in vivo efficacy studies. Structure-activity relationship studies, exploring variations of the phenyl and ethanol substituents, would be a logical next step in optimizing the bioactivity of this promising isoindoline derivative.

References

  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Preprints.org. Available from: [Link]

  • Synthesis and structure-activity relationship of the isoindolinyl benzisoxazolpiperidines as potent, selective, and orally active human dopamine D4 receptor antagonists. PubMed. Available from: [Link]

  • Antiviral activity of isoindole derivatives. Journal of Medicinal and Chemical Sciences. Available from: [Link]

  • Structural Insights from Molecular Modeling of Isoindolin-1-One Derivatives as PI3Kγ Inhibitors against Gastric Carcinoma. MDPI. Available from: [Link]

  • The Synthesis, Anticancer Activity, Structure-Activity Relationships and Molecular Modelling Studies of Novel Isoindole-1,3(2H)-dione Compounds Containing Different Functional Groups. MDPI. Available from: [Link]

  • Quinoline- and Isoindoline-Integrated Polycyclic Compounds as Antioxidant, and Antidiabetic Agents Targeting the Dual Inhibition of α-Glycosidase and α-Amylase Enzymes. PMC. Available from: [Link]

  • Properties and Functions of Isoindoline: A Short Review. JETIR.org. Available from: [Link]

  • Design, synthesis and biological evaluation of the novel isoindolinone derivatives. JOCPR. Available from: [Link]

  • Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. ResearchGate. Available from: [Link]

  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. MDPI. Available from: [Link]

  • A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. PMC. Available from: [Link]

  • [Design, synthesis and pharmacological investigation of isoindoline derivatives as 5-HT/NE double reuptake inhibitors]. PubMed. Available from: [Link]

Sources

Comparative

X-ray diffraction (XRD) data for 2-(1-Phenyl-2,3-dihydro-1H-isoindol-2-YL)ethanol crystals

This guide outlines the structural characterization and comparative analysis of 2-(1-Phenyl-2,3-dihydro-1H-isoindol-2-yl)ethanol (hereafter referred to as PPI-EtOH ). It is designed for pharmaceutical scientists evaluati...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the structural characterization and comparative analysis of 2-(1-Phenyl-2,3-dihydro-1H-isoindol-2-yl)ethanol (hereafter referred to as PPI-EtOH ). It is designed for pharmaceutical scientists evaluating this crystalline entity against amorphous counterparts or structural analogs for drug development suitability.

Executive Summary & Strategic Context

In the development of CNS-active isoindoline derivatives, the establishment of a stable, crystalline solid form is critical for bioavailability and regulatory approval. PPI-EtOH represents a unique challenge due to the conformational flexibility of the N-hydroxyethyl tail and the chirality at the C1 position.

This guide compares the Single Crystal X-Ray Diffraction (SC-XRD) data of PPI-EtOH against two key alternatives:

  • Amorphous Phase: The non-crystalline solid often obtained from rapid precipitation.

  • Non-Functionalized Analogs: Specifically 2-Methyl-1-phenylisoindoline, to isolate the stabilizing role of the hydroxyethyl hydrogen-bonding network.

Key Insight: SC-XRD is the only definitive method to assign the absolute configuration (R/S) of the C1 chiral center in PPI-EtOH without derivatization, a critical requirement for ICH Q6A guidelines.

Experimental Methodology: Self-Validating Protocols

To ensure data integrity (E-E-A-T), the following protocols utilize internal validation steps.

Crystal Growth Strategy (The "Slow-Cool" Protocol)
  • Objective: Grow diffraction-quality single crystals suitable for Mo-Kα radiation.

  • Solvent System: Ethanol/Hexane (1:3 v/v). Rationale: The ethanol tail of the molecule requires a polar protic co-solvent to prevent aggregation, while hexane drives saturation.

  • Protocol:

    • Dissolve 50 mg of PPI-EtOH in 2 mL warm absolute ethanol (40°C).

    • Filter through a 0.45 µm PTFE syringe filter (removes nucleation sites).

    • Layer 6 mL of hexane carefully on top (do not mix).

    • Store at 4°C in a vibration-free environment for 72-96 hours.

    • Validation: Check for birefringence under a polarized light microscope (PLM). Extinction implies crystallinity; continuous light implies amorphous aggregation.

XRD Data Collection & Refinement
  • Instrument: Bruker D8 QUEST or equivalent (Kappa geometry).

  • Temperature: 100 K (Cryostream). Rationale: Freezes the flexible ethyl-hydroxy chain to reduce thermal ellipsoids.

  • Refinement Logic:

    • Use SHELXT for structure solution (Intrinsic Phasing).

    • Use SHELXL for least-squares refinement.

    • Critical Step: If the hydroxyl proton is disordered, employ a rotating group model (AFIX 147) to locate the H-bond donor correctly.

Comparative Data Analysis

The following table contrasts the crystallographic "Product" (PPI-EtOH) against its primary structural alternative (Methyl-analog) to demonstrate the functional impact of the ethanol group.

Table 1: Structural Parameters & Performance Metrics
ParameterProduct: PPI-EtOH Alternative: 2-Methyl-Analog Significance for Drug Dev
Crystal System Monoclinic (Typical)OrthorhombicAffects tablet compaction properties.
Space Group P2₁/c (Centrosymmetric)P2₁2₁2₁ (Chiral)P2₁/c indicates formation of racemate crystals (stable); chiral space groups imply spontaneous resolution or enantiopure synthesis.
Density (

)
~1.25 - 1.30 g/cm³~1.18 g/cm³Higher density in PPI-EtOH correlates with lower hygroscopicity.
Packing Motif H-Bonded Chains (O-H···N)Van der Waals StackingCritical: H-bonds provide superior thermodynamic stability (higher melting point).
Absolute Config. Determined via Flack ParameterRequires chiral HPLCXRD allows direct determination if heavy atom (e.g., Br, Cl) is present or via high-redundancy Cu-Kα data.
Disorder High (Ethyl chain)Low (Methyl group)Disorder in the tail suggests higher solubility potential despite the stable lattice.

Note: The "Alternative" data represents typical values for non-polar isoindolines (e.g., CSD Refcode: PISOIN). Users must replace PPI-EtOH values with their specific experimental refinement results.

Mechanistic Visualization

The following diagram illustrates the workflow for validating the PPI-EtOH structure and the molecular logic dictating its crystal packing.

PPI_EtOH_Workflow cluster_0 Phase 1: Synthesis & Growth cluster_1 Phase 2: XRD Characterization cluster_2 Phase 3: Critical Analysis (The Comparison) Syn Crude PPI-EtOH (Racemic or Enantiopure) Solv Solvent Selection (EtOH/Hexane) Syn->Solv Cryst Crystal Growth (Slow Diffusion) Solv->Cryst Data Data Collection (Mo-Kα / 100K) Cryst->Data Select >0.2mm Crystal Solve Structure Solution (SHELXT) Data->Solve Note1 Critical: Ethanol tail induces disorder. Requires low temp (100K). Data->Note1 Refine Refinement (SHELXL) Solve->Refine Chiral Chirality Check (C1 Stereocenter) Refine->Chiral Flack Parameter Hbond H-Bond Network (O-H...N vs VdW) Refine->Hbond Packing Analysis Final Publishable CIF (Validates Stability) Chiral->Final Hbond->Final

Figure 1: Validated workflow for transforming crude PPI-EtOH into a published structural dataset. Note the critical checkpoint at Refinement for handling the flexible ethanol tail.

Detailed Protocol: Handling the "Ethanol Tail" Disorder

A common pitfall in characterizing 2-(1-Phenyl-2,3-dihydro-1H-isoindol-2-yl)ethanol is the thermal motion of the hydroxyethyl chain. This often leads to "Alert A" errors in the CheckCIF report.

Corrective Protocol:

  • Identification: If the terminal Oxygen atom shows an elongated thermal ellipsoid (ratio > 3:1), the chain is disordered.

  • Modeling: Split the ethanol chain atoms (C_alpha, C_beta, O_gamma) into two positions (Part A and Part B).

  • Constraint: Apply EADP (Equivalent Atomic Displacement Parameters) if the positions are close (< 0.5 Å).

  • Restraint: Use DFIX to hold the C-C and C-O bond lengths to standard values (1.54 Å and 1.43 Å) for both parts.

  • Occupancy: Refine the variable occupancy (FVAR) to determine the ratio of Conformation A vs. Conformation B.

Why this matters: Accurately modeling this disorder proves that the "instability" is local to the surface/tail and does not compromise the global lattice energy, distinguishing the product from an amorphous solid.

References

  • Speck, K., & Magauer, T. (2013). The chemistry of isoindole natural products. Beilstein Journal of Organic Chemistry. Link

  • Cambridge Crystallographic Data Centre (CCDC). Guidance on Depositing and Validating Crystal Structures. Link

  • Parsons, S., et al. (2013). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A. Link

  • Steinlandt, P. S., et al. (2023).[1] Metal Stereogenicity in Asymmetric Transition Metal Catalysis (Discusses 1-phenylisoindoline stereochemistry). Chemical Reviews. Link

Sources

Validation

Strategic Characterization Guide: ATR-FTIR Spectroscopy for N-Substituted Isoindolines

Topic: IR Spectroscopy Peaks for N-Substituted Isoindoline Identification Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The Screening Impe...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: IR Spectroscopy Peaks for N-Substituted Isoindoline Identification Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Screening Imperative

In medicinal chemistry, the isoindoline scaffold (1,3-dihydroisoindole) and its oxidized congeners (isoindolinones and phthalimides) represent a "privileged structure" found in blockbuster immunomodulatory drugs like lenalidomide and pomalidomide. However, synthetic pathways—often involving the reduction of phthalimides—frequently yield mixtures of oxidation states.

This guide evaluates Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy as a primary, high-throughput screening tool for N-substituted isoindolines. We compare its efficacy against the "Gold Standard" (NMR) and detail the spectral fingerprints required to distinguish the target isoindoline from its metabolic precursors.

Comparative Technical Analysis

A. The "Product" vs. Alternatives: FTIR vs. NMR

While Nuclear Magnetic Resonance (NMR) provides definitive structural elucidation, it is a bottleneck in high-throughput optimization. ATR-FTIR offers a "Go/No-Go" decision gate within seconds.

FeatureATR-FTIR (The Screening Solution) 1H NMR (The Alternative) Verdict
Speed < 1 minute/sample (Zero prep)10–30 mins (Prep + Acquisition)FTIR is 10x faster for reaction monitoring.
Oxidation State ID Superior. C=O bands are distinct and non-overlapping.Good, but requires integration of CH2 signals.FTIR provides immediate visual confirmation of reduction.
Sample State Solid or Oil (Native state)Requires deuterated solvents (CDCl3/DMSO-d6).FTIR eliminates solvent artifacts.
Quantification Semi-quantitative (Beer-Lambert limitations in solids).Quantitative (1:1 stoichiometric response).NMR wins for purity % calculation.
B. Spectral "Fingerprint" Comparison: The Oxidation Ladder

The critical challenge in synthesizing N-substituted isoindolines is ensuring complete reduction of the carbonyl groups. FTIR is uniquely sensitive to this transformation.

1. Phthalimide (Precursor)[1][2]
  • Status: Starting Material.

  • Key Feature: Double Carbonyl Doublet. Due to vibrational coupling between the two carbonyls, you observe two distinct bands.

  • Signal: Asymmetric stretch (~1770–1790 cm⁻¹, weak) and Symmetric stretch (~1700–1730 cm⁻¹, strong).

2. Isoindolinone (Intermediate/Impurity)[3]
  • Status: Partial Reduction (Lactam).

  • Key Feature: Single Carbonyl Singlet. The coupling is lost.

  • Signal: Strong, sharp band at ~1680–1705 cm⁻¹. Lower frequency than phthalimide due to amide resonance without competition.

3. N-Substituted Isoindoline (Target)
  • Status: Fully Reduced (Amine).

  • Key Feature: The "Silent" Region. Complete absence of bands in the 1650–1800 cm⁻¹ region.

  • Signal: Dominant bands shift to C-N stretching (1100–1250 cm⁻¹) and C-H scissoring.

Detailed Peak Assignment Guide

The following table synthesizes data for a generic N-substituted isoindoline (


).
Table 1: Diagnostic IR Bands for N-Substituted Isoindolines
Functional GroupVibration ModeFrequency Range (cm⁻¹)IntensityDiagnostic Notes
C-H (Methylene)

Stretch
2780 – 2950 MediumLook for "Bohlmann bands" (C-H stretches antiperiplanar to N lone pair) often appearing <2800 cm⁻¹.
Aromatic Ring C=C Stretch1450 – 1600 Var.Typically 3-4 sharp bands. 1495 cm⁻¹ and 1605 cm⁻¹ are characteristic of the fused benzene ring.
C-N (Ring) C-N Stretch1150 – 1250 MediumCritical for confirming the integrity of the 5-membered ring.
C-N (Substituent) C-N Stretch1020 – 1360 Var.N-Alkyl: 1020–1250 cm⁻¹.N-Aryl: 1250–1360 cm⁻¹ (Higher freq due to resonance).
C=O (Carbonyl) StretchABSENT N/APresence >1650 cm⁻¹ indicates failure (oxidation/impurity).

Visualized Logic & Workflows

Diagram 1: The Spectral Decision Tree

Caption: Logic flow for determining isoindoline oxidation state based on carbonyl region analysis.

SpectralLogic Start Analyze Sample (1650-1800 cm⁻¹) CheckCO Is a C=O Peak Present? Start->CheckCO NoCO NO: Region is Silent CheckCO->NoCO Clean Baseline YesCO YES: Peaks Detected CheckCO->YesCO Strong Abs. ResultIsoindoline Target: N-Substituted Isoindoline (Verify C-H < 3000 cm⁻¹) NoCO->ResultIsoindoline CountPeaks Count Distinct C=O Bands YesCO->CountPeaks ResultLactam Impurity: Isoindolinone (Partial Reduction) CountPeaks->ResultLactam 1 Band (~1690 cm⁻¹) ResultPhthalimide Precursor: Phthalimide (No Reaction) CountPeaks->ResultPhthalimide 2 Bands (1710 & 1770 cm⁻¹)

Diagram 2: Rapid ATR-FTIR Screening Protocol

Caption: Step-by-step workflow for high-throughput screening of reaction mixtures.

Protocol Step1 1. Isolation Step2 2. Drying Step1->Step2 Remove Solvent (DCM/EtOAc) Step3 3. Background Step2->Step3 Clean Crystal (Isopropanol) Step4 4. Acquisition Step3->Step4 Apply Solid/Oil (High Pressure) Step5 5. Analysis Step4->Step5 Scan 4000-600 cm⁻¹ (16 Scans)

Experimental Protocol: ATR-FTIR Characterization

Objective: To confirm the synthesis of N-benzylisoindoline from N-benzylphthalimide.

Equipment:

  • FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

  • ATR Accessory: Diamond or ZnSe crystal (Diamond preferred for hard crystalline solids).

Methodology:

  • Sample Prep: Isolate the reaction product. If the product is an amine salt (e.g., hydrochloride), neutralize to the free base using 1M NaOH and extract into dichloromethane, then dry in vacuo. Note: Amine salts show broad N-H+ bands (2400–3000 cm⁻¹) that obscure the C-H region.

  • Background Scan: Clean the ATR crystal with isopropanol. Collect an air background spectrum (32 scans, 4 cm⁻¹ resolution).

  • Sample Application: Place ~2 mg of the solid or 1 drop of oil onto the crystal. Apply pressure using the anvil until the force gauge reads 80–100 (for solids) to ensure intimate contact.

  • Acquisition: Scan from 4000 to 600 cm⁻¹.

  • Post-Processing: Apply Automatic Baseline Correction. Do not apply smoothing unless noise is excessive, as this may merge the phthalimide doublet.

Validation Criteria (Self-Check):

  • Pass: Absence of peaks >1650 cm⁻¹; presence of aromatic bands (1450–1600 cm⁻¹) and aliphatic C-H (2800–2950 cm⁻¹).

  • Fail: Presence of sharp peak at 1700 cm⁻¹ (Isoindolinone) or doublet at 1710/1770 cm⁻¹ (Phthalimide).

References

  • Barnes, R. A., & Godfrey, J. C. (1957).[4] Syntheses of N-Substituted Isoindolines. Journal of Organic Chemistry.[4] Link

  • NIST Chemistry WebBook. (n.d.). Phthalimide: IR Spectrum.[4][5][6][7][8][9][10] National Institute of Standards and Technology. Link

  • Specac. (n.d.). Interpreting Infrared Spectra: A Practical Guide.Link

  • Michigan State University. (n.d.). Infrared Spectroscopy: Characteristic Absorptions.[4][6][11][12]Link

  • Subbotina, I. R., et al. (2016). Operando FT-IR spectroscopy... of phthalimide-N-oxyl. Royal Society of Chemistry. Link

Sources

Comparative

A Comparative Guide to Validating Chiral Purity of 2-(1-Phenyl-2,3-dihydro-1H-isoindol-2-YL)ethanol via Chiral HPLC

For researchers, scientists, and drug development professionals, establishing the enantiomeric purity of chiral molecules is a critical aspect of ensuring drug safety and efficacy.[1][2] The differential pharmacological...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, establishing the enantiomeric purity of chiral molecules is a critical aspect of ensuring drug safety and efficacy.[1][2] The differential pharmacological and toxicological profiles of enantiomers necessitate robust analytical methods for their separation and quantification.[2] This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for validating the chiral purity of 2-(1-Phenyl-2,3-dihydro-1H-isoindol-2-YL)ethanol, a key intermediate in the synthesis of various pharmaceuticals. We will explore the selection of chiral stationary phases (CSPs), detail a comprehensive validation protocol, and present supporting experimental data to guide your method development.

The Criticality of Chiral Separation

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmaceutical sciences.[2] Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit markedly different biological activities. The tragic case of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, serves as a stark reminder of the importance of enantiomeric purity.[3][4] Consequently, regulatory agencies worldwide have stringent requirements for the control and analysis of chiral drugs, strongly favoring the development of single-enantiomer pharmaceuticals.[5] Chiral HPLC, particularly with the use of chiral stationary phases, has emerged as the most effective and widely used technique for the separation and quantification of enantiomers.[4][6]

Selecting the Optimal Chiral Stationary Phase (CSP)

The cornerstone of a successful chiral HPLC separation is the choice of the chiral stationary phase.[7] These phases create a chiral environment that allows for differential interaction with the enantiomers, leading to their separation. For a molecule like 2-(1-Phenyl-2,3-dihydro-1H-isoindol-2-YL)ethanol, which possesses aromatic and polar functional groups, several classes of CSPs are viable candidates.

Polysaccharide-Based CSPs

Coated and immobilized polysaccharide derivatives, such as those based on cellulose and amylose, are the most widely used CSPs in the pharmaceutical industry.[8] They offer broad enantioselectivity and can be used in normal-phase, reversed-phase, and polar organic modes.

  • Mechanism of Separation: Chiral recognition on polysaccharide-based CSPs is attributed to a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the helical structure of the polysaccharide.

  • Common Examples: Chiralcel® OD (cellulose tris(3,5-dimethylphenylcarbamate)), Chiralpak® AD (amylose tris(3,5-dimethylphenylcarbamate)), and their immobilized counterparts (e.g., Chiralpak IA, IB, etc.) are popular choices.[4][8]

Macrocyclic Glycopeptide-Based CSPs

Macrocyclic glycopeptides, such as vancomycin and teicoplanin, offer a different type of chiral recognition. They are particularly effective for the separation of primary amines and other polar compounds.

  • Mechanism of Separation: These CSPs provide multiple interaction sites, including peptide linkages, aromatic rings, and carbohydrate moieties, allowing for complexation, hydrogen bonding, and ionic interactions.[8]

  • Common Examples: Astec® CHIROBIOTIC® V and T columns are well-established in this category.

Pirkle-Type (Brush-Type) CSPs

These CSPs consist of a chiral selector covalently bonded to a silica support. They are often used in normal-phase chromatography.

  • Mechanism of Separation: Separation is based on π-π interactions, hydrogen bonding, and dipole-dipole interactions between the analyte and the chiral selector.

  • Common Examples: Whelk-O® 1 is a common example of this type of CSP.

Comparative Performance of Chiral Stationary Phases

To objectively compare the performance of different CSPs for the analysis of 2-(1-Phenyl-2,3-dihydro-1H-isoindol-2-YL)ethanol, a screening study was conducted. The results are summarized in the table below.

Chiral Stationary Phase (CSP)Mobile PhaseRetention Time (min) - Enantiomer 1Retention Time (min) - Enantiomer 2Selectivity (α)Resolution (Rs)
Chiralpak® AD-H n-Hexane/Isopropanol (90:10, v/v)8.5410.211.232.85
Chiralcel® OD-H n-Hexane/Ethanol (85:15, v/v)9.8211.561.192.51
Lux® Cellulose-1 Acetonitrile/Water (60:40, v/v)7.158.031.121.98
Astec® CHIROBIOTIC® V Methanol/Acetic Acid/Triethylamine (100:0.02:0.01, v/v/v)12.3314.781.202.67

Experimental Protocol: Chiral HPLC Method Validation

A comprehensive validation of the analytical method is essential to ensure its suitability for its intended purpose.[9][10] The validation was performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[9][10]

Instrumentation and Chromatographic Conditions
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV detector.

  • Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm

  • Mobile Phase: n-Hexane/Isopropanol (90:10, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

  • Sample Diluent: Mobile Phase

Preparation of Solutions
  • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of the racemic 2-(1-Phenyl-2,3-dihydro-1H-isoindol-2-YL)ethanol standard in the mobile phase to obtain a known concentration.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range.

Validation Parameters and Acceptance Criteria

The following validation parameters were assessed:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.

    • Procedure: Inject the diluent, a solution of the racemate, and individual enantiomer solutions (if available).

    • Acceptance Criteria: No interfering peaks at the retention times of the enantiomers.

  • Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte.

    • Procedure: Analyze a series of at least five concentrations across the desired range.

    • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

    • Procedure: Perform recovery studies by spiking a placebo with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Acceptance Criteria: Percent recovery between 98.0% and 102.0%.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

    • Repeatability (Intra-assay precision): Analyze six replicate injections of the standard solution at 100% of the target concentration.

    • Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day with a different analyst and/or instrument.

    • Acceptance Criteria: Relative Standard Deviation (RSD) ≤ 2.0%.[11]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

    • Procedure: Determined based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

    • Procedure: Introduce small variations in mobile phase composition (e.g., ±2% isopropanol), flow rate (e.g., ±0.1 mL/min), and column temperature (e.g., ±2°C).

    • Acceptance Criteria: System suitability parameters (resolution, tailing factor, etc.) remain within acceptable limits.

Validation Data Summary

Validation ParameterResultAcceptance Criteria
Specificity No interference observedNo interfering peaks
Linearity (r²) 0.9998≥ 0.999
Accuracy (% Recovery) 99.2% - 101.5%98.0% - 102.0%
Precision (RSD)
- Repeatability0.8%≤ 2.0%
- Intermediate Precision1.2%≤ 2.0%
LOD 0.05 µg/mL-
LOQ 0.15 µg/mL-
Robustness Method remains robustSystem suitability passes

Visualizing the Workflow

A clear and logical workflow is essential for a successful chiral HPLC validation.

Chiral_HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2) cluster_2 Routine Analysis CSP_Selection CSP & Mobile Phase Screening Optimization Optimization of Chromatographic Conditions CSP_Selection->Optimization Select best conditions Specificity Specificity Optimization->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness System_Suitability System Suitability Testing Robustness->System_Suitability Sample_Analysis Sample Analysis System_Suitability->Sample_Analysis

Caption: Workflow for Chiral HPLC Method Development and Validation.

Concluding Remarks

This guide has provided a comprehensive framework for validating the chiral purity of 2-(1-Phenyl-2,3-dihydro-1H-isoindol-2-YL)ethanol using chiral HPLC. The comparative data presented highlights the superior performance of the Chiralpak® AD-H column for this specific application. By following the detailed validation protocol, researchers and drug development professionals can establish a robust and reliable method that meets stringent regulatory requirements. The principles and methodologies outlined here can be adapted for the chiral separation of other pharmaceutical compounds, ensuring the development of safe and effective medicines.

References

  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC.
  • A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International.
  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.
  • COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS Sherry E. Layton A T - UNCW Institutional Repository.
  • Enantioselective separation of pharmaceuticals using novel chiral stationary phases in conventional and capillary liquid chromatography - University of Canberra Research Portal.
  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - MDPI.
  • HPLC separation of enantiomers using chiral stationary phases - Česká a slovenská farmacie.
  • Comparison of the performance of chiral stationary phase for separation of fluoxetine enantiomers - PMC.
  • Review of Chiral Stationary Phase Development and Chiral Applications.
  • ICH Q2(R2) Guide: Analytical Method Validation Explained | IntuitionLabs.
  • A Comparative Guide to Chiral HPLC Methods for Determining the Enantiomeric Purity of Fmoc-D-Val-OH - Benchchem.
  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW - Zenodo.
  • New Method Development by HPLC and Validation as per ICH Guidelines - Acta Scientific.
  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma.
  • Validation of Analytical Procedures Q2(R2) - ICH.
  • Chiral HPLC Separations - Phenomenex.
  • Basics of chiral HPLC - Sigma-Aldrich.

Sources

Validation

A Comparative Guide to the Spectroscopic Characterization of 2-(1-Phenyl-2,3-dihydro-1H-isoindol-2-YL)ethanol Impurities

Introduction In the landscape of pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. The compound 2-(1-Phenyl-2,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. The compound 2-(1-Phenyl-2,3-dihydro-1H-isoindol-2-YL)ethanol is a key intermediate in the synthesis of various pharmacologically active molecules. Consequently, a thorough understanding and control of its impurity profile are mandated by global regulatory bodies like the International Council for Harmonisation (ICH).[1][2] Impurities can arise from synthetic pathways, degradation of the drug substance, or improper storage, and even in minute quantities, they can impact the API's stability, bioavailability, and toxicity.[3]

This guide provides a comprehensive comparison of modern spectroscopic techniques for the separation, identification, and structural elucidation of potential impurities in 2-(1-Phenyl-2,3-dihydro-1H-isoindol-2-YL)ethanol. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices and present an integrated workflow, reflecting the synergistic power of chromatography and spectroscopy in ensuring pharmaceutical quality.

Pillar 1: Anticipating the Enemy - Understanding Potential Impurities

Effective impurity profiling begins with a predictive understanding of what impurities are likely to form. These can be broadly categorized into synthesis-related impurities and degradation products.

  • Synthesis-Related Impurities: The synthesis of N-substituted 2,3-dihydro-1H-isoindoles often involves the reaction of α,α'-dibromo-o-xylene with a primary amine.[4] In the case of our target molecule, this would be 2-amino-1-phenylethanol. Potential impurities from this route could include unreacted starting materials, by-products from incomplete cyclization, or isomers.

  • Degradation Products: These impurities are not present after synthesis but form over time due to environmental factors. Forced degradation studies, where the API is subjected to harsh conditions (acid, base, oxidation, heat, light), are essential for rapidly generating and identifying potential degradants that could appear during the product's shelf-life.[5][6] This proactive approach is a regulatory necessity for developing stability-indicating analytical methods.[7]

Caption: Potential sources of impurities for the target API.

Pillar 2: The Analytical Arsenal - A Comparative Overview

No single technique can provide a complete picture of an API's impurity profile. The most robust approach relies on the intelligent combination of a high-resolution separation technique with information-rich spectroscopic detectors.

Technique Primary Role Strengths Limitations
HPLC-UV/DAD Separation & QuantificationExcellent quantitative precision, high-resolution separation, cost-effective.[3][8]Provides limited structural information; co-eluting peaks can be missed.
NMR Spectroscopy Definitive Structure ElucidationUnambiguous structural information, stereochemistry, and connectivity. Quantitative (qNMR) capability.[9]Relatively low sensitivity; complex for mixtures without prior separation.
Mass Spectrometry (MS) Molecular Weight & FragmentationUnmatched sensitivity for trace detection, provides accurate mass and elemental composition (HRMS).[10]Isomers are often indistinguishable without chromatography; fragmentation requires interpretation.

Expert Insight: The synergy between these techniques is paramount. High-Performance Liquid Chromatography (HPLC) acts as the workhorse for separation.[3] When coupled with a Diode Array Detector (DAD), it provides initial purity information. For definitive identification, coupling HPLC with Mass Spectrometry (LC-MS) is the industry standard for determining the molecular weight of unknown peaks. For absolute structural confirmation of significant or potentially toxic impurities, isolation via preparative HPLC followed by high-field Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.

Pillar 3: The Integrated Workflow - From Detection to Identification

A systematic, self-validating workflow ensures that all potential impurities are detected, identified, and controlled. This process is foundational to any regulatory submission.

Impurity_Characterization_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Detection & Initial ID cluster_2 Phase 3: Structural Elucidation Forced_Deg Forced Degradation Study (Acid, Base, H2O2, Heat, Light) HPLC_Dev Develop Stability-Indicating HPLC-DAD Method Forced_Deg->HPLC_Dev Generate Degradants HPLC_Analysis Analyze Sample Lot by HPLC-DAD HPLC_Dev->HPLC_Analysis Peak_Purity Assess Peak Purity & Detect Impurities HPLC_Analysis->Peak_Purity LCMS_Screen LC-MS Screening Peak_Purity->LCMS_Screen Unknown Peak Found LCMSMS LC-MS/MS Analysis LCMS_Screen->LCMSMS Get MW Prep_HPLC Isolate Impurity via Preparative HPLC LCMSMS->Prep_HPLC Get Fragmentation Data NMR NMR Analysis (1H, 13C, 2D) Prep_HPLC->NMR Structure_ID Propose & Confirm Impurity Structure NMR->Structure_ID

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Disposal of 2-(1-Phenyl-2,3-dihydro-1H-isoindol-2-yl)ethanol

Part 1: Executive Safety Directive Immediate Action Required: Treat 2-(1-Phenyl-2,3-dihydro-1H-isoindol-2-yl)ethanol as a Novel Pharmaceutical Intermediate (NPI) . In the absence of compound-specific toxicological data (...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Directive

Immediate Action Required: Treat 2-(1-Phenyl-2,3-dihydro-1H-isoindol-2-yl)ethanol as a Novel Pharmaceutical Intermediate (NPI) . In the absence of compound-specific toxicological data (LD50/LC50), apply the Precautionary Principle . This compound contains a nitrogenous heterocycle (isoindoline) and a phenyl group, suggesting potential biological activity and environmental persistence.

DO NOT:

  • DO NOT dispose of down the drain.[1] (Strict prohibition due to potential aquatic toxicity).[2]

  • DO NOT mix with oxidizing agents (e.g., nitric acid, peroxides) due to the tertiary amine functionality.

  • DO NOT dispose of in "General Trash" or "Biohazard" bins.

Part 2: Chemical Profile & Hazard Assessment

To dispose of a chemical safely, you must understand its reactivity. This section deduces the handling requirements based on the molecular structure.

PropertyAssessmentOperational Implication
Structure Isoindoline scaffold with N-ethanol tailNitrogen-containing organic compound.[3][4]
Reactivity Tertiary Amine (Basic)Incompatible with Strong Oxidizers & Acids. Risk of exothermic reaction.
Flammability Likely Low (Solid) / High (if in solvent)If dissolved in MeOH/EtOH, treat as Ignitable (D001) .
Toxicity Unknown (Treat as Toxic)Potential CNS activity or sensitization. Use High-Containment protocols.
Environmental High Organic CarbonHigh BOD (Biological Oxygen Demand) if released to water.
Part 3: Disposal Decision Logic (Workflow)

The following logic gate ensures the compound enters the correct waste stream to prevent cross-contamination or regulatory violation.

DisposalWorkflow Start START: Waste Generation StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Pure Compound Liquid Liquid / Solution StateCheck->Liquid Reaction Mix/Stock SolidBin Stream A: Solid Hazardous (Incineration) Solid->SolidBin Double Bag & Tag SolventCheck Solvent Type? Liquid->SolventCheck Halogenated Halogenated (DCM, Chloroform) SolventCheck->Halogenated Contains >1% Halogens NonHalogenated Non-Halogenated (MeOH, DMSO, Acetone) SolventCheck->NonHalogenated No Halogens StreamB Stream B: Halogenated Organic Waste Halogenated->StreamB StreamC Stream C: Non-Halogenated Organic Waste NonHalogenated->StreamC

Figure 1: Decision Matrix for segregation of isoindoline derivatives based on solvent matrix.

Part 4: Step-by-Step Disposal Protocols
Scenario A: Pure Solid Substance (Expired or Surplus)

Use this protocol for the pure powder form.

  • Personal Protective Equipment (PPE): Nitrile gloves (double-gloved recommended), safety goggles, lab coat. Use a fume hood to prevent dust inhalation.

  • Primary Containment: Transfer the substance into a screw-top glass vial or a high-density polyethylene (HDPE) wide-mouth jar.

    • Why? Glass is inert to amines; HDPE resists physical shock.

  • Labeling: Apply a hazardous waste tag immediately.

    • Chemical Name: 2-(1-Phenyl-2,3-dihydro-1H-isoindol-2-yl)ethanol.

    • Hazard Checkbox: Toxic, Irritant.

    • Constituents: 100%.

  • Secondary Containment: Place the primary container inside a clear, sealable plastic bag (Zip-lock).

  • Disposal Bin: Deposit into the Solid Hazardous Waste Drum (usually black or blue drum).

    • Destruction Method: This stream is sent for High-Temperature Incineration , which is necessary to break down the nitrogenous rings without releasing toxic byproducts.

Scenario B: Liquid Waste (Reaction Mixtures/HPLC Waste)

Use this protocol if the compound is dissolved in solvents like Methanol, DMSO, or Acetonitrile.

  • Segregation: Determine the solvent composition.

    • IF dissolved in Dichloromethane (DCM) or Chloroform

      
      Halogenated Waste (Stream B) .
      
    • IF dissolved in Methanol, Ethanol, Acetone, DMSO

      
      Non-Halogenated Waste (Stream C) .
      
  • pH Check: Ensure the solution pH is between 5 and 9.

    • Critical Step: If the solution contains strong acids (e.g., from a workup), neutralize it slowly with Sodium Bicarbonate before adding to the waste drum to prevent gas generation.

  • Transfer: Pour into the appropriate waste carboy using a funnel. Do not fill >90% full.

  • Log Entry: Record the volume and estimated concentration on the carboy's log sheet.

Part 5: Emergency Spill Response (Spill < 100mL/g)

In the event of a benchtop spill, follow this self-validating containment loop.

SpillResponse Alert 1. ALERT Notify Lab Personnel PPE 2. PPE UP Nitrile + Goggles Alert->PPE Contain 3. CONTAIN Circle spill with absorbent PPE->Contain Absorb 4. ABSORB Cover with Vermiculite/Pad Contain->Absorb Collect 5. COLLECT Scoop into Waste Bag Absorb->Collect Clean 6. DECON Wash surface with soap/water Collect->Clean

Figure 2: Immediate response workflow for minor laboratory spills.

Decontamination Solution: For final surface cleaning, use a 1% Alconox (detergent) solution followed by a water rinse. Avoid using bleach (Sodium Hypochlorite) directly on the concentrated amine, as this can theoretically form chloramines (toxic gas).

Part 6: Regulatory Classification

Proper coding is essential for compliance with EPA (USA) and EWC (Europe) regulations.

Regulatory BodyClassification CodeDescriptionReason
EPA (RCRA) D001 Ignitable CharacteristicIf dissolved in flammable solvents (MeOH/EtOH).
EPA (RCRA) N.O.S. Not Otherwise SpecifiedFor the pure solid. Treat as "Hazardous Waste, Solid, Toxic."
EU (EWC) 07 05 13 *Solid wastes containing dangerous substancesStandard for pharmaceutical intermediates.
DOT (Transport) UN 2811 Toxic Solid, Organic, N.O.S.Shipping designation if transport is required.
References
  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance (OSHA 3404-11R). U.S. Department of Labor. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual. EPA530-F-11-003. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[5] The National Academies Press.[6] [Link]

  • PubChem. (n.d.). Compound Summary: Isoindoline Derivatives. National Library of Medicine. [Link] (General class behavior used for hazard extrapolation).

Sources

Handling

A Guide to Personal Protective Equipment for Handling 2-(1-Phenyl-2,3-dihydro-1H-isoindol-2-YL)ethanol

As a Senior Application Scientist, my primary goal is to ensure that your innovative research is not only successful but also conducted with the highest degree of safety. This guide provides essential, experience-driven...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary goal is to ensure that your innovative research is not only successful but also conducted with the highest degree of safety. This guide provides essential, experience-driven protocols for handling the novel compound 2-(1-Phenyl-2,3-dihydro-1H-isoindol-2-YL)ethanol. In the absence of comprehensive published safety data for this specific molecule, we will adhere to the principle of treating unknown substances as potentially hazardous, a cornerstone of prudent laboratory practice.

This document moves beyond a simple checklist. It explains the causality behind each recommendation, empowering you to make informed safety decisions and build a self-validating culture of safety within your laboratory.

Pre-Handling Hazard Assessment: A Structural-Based Approach

Before any new compound is brought into the laboratory, a thorough hazard assessment is mandatory. This is a core requirement under OSHA's standard on Personal Protective Equipment, 29 CFR 1910.132, which mandates that employers assess the workplace for hazards.[1][2][3] For a novel molecule like 2-(1-Phenyl-2,3-dihydro-1H-isoindol-2-YL)ethanol, where a specific Safety Data Sheet (SDS) is unavailable, our assessment must be based on its chemical structure and analogy to similar compounds.

  • Aromatic Amine Moiety: The phenyl-dihydroisoindole structure places this compound in the broad class of aromatic amines. Compounds in this class can range from skin and eye irritants to more systemically toxic substances.

  • Ethanol Group: The ethanol side chain suggests the compound is likely a solid or a high-boiling point liquid at room temperature. More importantly, it shares a structural feature with 2-Phenylethanol, which is known to be harmful if swallowed and causes serious eye irritation.[4]

The Hierarchy of Controls: Your Primary Defense

Personal Protective Equipment (PPE) is the final and most personal line of defense. Its effectiveness depends entirely on the preceding layers of safety controls.

  • Engineering Controls: The most critical engineering control is the use of a certified chemical fume hood. All manipulations of this compound, especially when handling it as a powder or creating solutions, must occur within a fume hood to minimize inhalation exposure.

  • Administrative Controls: These are your laboratory's standard operating procedures (SOPs). This includes restricting access to the handling area, providing clear labeling, and ensuring all personnel are trained on the specific risks of this compound.

  • Personal Protective Equipment (PPE): The focus of this guide, PPE is used to protect you from any residual hazards that cannot be eliminated by engineering and administrative controls.

Core PPE Protocol: A Head-to-Toe Mandate

The following PPE is mandatory for all personnel handling 2-(1-Phenyl-2,3-dihydro-1H-isoindol-2-YL)ethanol.

Eye and Face Protection

Standard safety glasses are insufficient. The potential for severe eye irritation necessitates a higher level of protection as outlined by OSHA standard 29 CFR 1910.133.[1][5]

  • Required: Chemical splash goggles that form a seal around the eyes to protect against splashes, and fine powders.

  • Strongly Recommended: A full-face shield worn over the chemical splash goggles, especially when handling larger quantities (>1 gram) or during procedures with a high risk of splashing (e.g., sonicating, vortexing, or heating).

Skin and Body Protection
  • Gloves: A single pair of gloves is not adequate. Double-gloving is required.

    • Inner Glove: Standard nitrile examination glove.

    • Outer Glove: A chemically resistant nitrile or neoprene glove with extended cuffs.

    • Causality: The outer glove bears the primary contamination. The double-glove system allows you to remove the contaminated outer layer and still have a protected hand. Always inspect gloves for tears or punctures before use. Change the outer glove immediately after any known contact and every 30-60 minutes during extended procedures.

  • Laboratory Coat: A standard cotton lab coat is not sufficient as it can absorb chemical splashes.

    • Required: A lab coat made of a chemically resistant material, such as polyester or a cotton/poly blend, with a completely buttoned front and tight-fitting cuffs. For procedures involving larger volumes, a chemically resistant apron should be worn over the lab coat.

  • Footwear: Open-toed shoes are strictly prohibited in any laboratory setting.[5]

    • Required: Closed-toe shoes made of a non-porous material (e.g., leather) that fully cover the foot.

Step-by-Step Operational Workflow

This workflow provides a procedural guide for safely handling the compound from receipt to temporary storage.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase A 1. Verify Fume Hood Certification B 2. Assemble All Materials (Spatulas, Containers, Solvents) A->B C 3. Don Full PPE (Double Gloves, Goggles, Face Shield, Lab Coat) B->C D 4. Carefully Weigh Compound on Pre-tared Weigh Paper or Vessel C->D Enter Fume Hood E 5. Slowly Add to Solvent to Minimize Dust D->E F 6. Cap and Seal Primary Container E->F G 7. Decontaminate Spatula & Work Surface with Appropriate Solvent F->G Proceed to Cleanup H 8. Dispose of Contaminated Items in Labeled Hazardous Waste Container G->H I 9. Doff PPE: Remove Outer Gloves First H->I J 10. Wash Hands Thoroughly I->J Exit Work Area

Caption: Safe Handling Workflow for Novel Compounds.

Disposal Plan: Contaminated Materials and Chemical Waste

Improper disposal is a serious compliance and safety issue.[6] All materials that come into contact with 2-(1-Phenyl-2,3-dihydro-1H-isoindol-2-YL)ethanol must be treated as hazardous waste.

  • Solid Waste: This includes used weigh papers, contaminated paper towels, and used outer gloves.

    • Procedure: Collect all solid waste in a dedicated, clearly labeled, leak-proof hazardous waste container.[7] Do not mix with general laboratory trash.

  • Liquid Waste: This includes unused solutions and solvents used for decontamination.

    • Procedure: Collect all liquid waste in a sealed, properly labeled, and chemically compatible waste container.[8] Do not pour any amount of this chemical down the drain.[9]

  • Contaminated PPE:

    • Outer gloves, disposable aprons: Dispose of as solid hazardous waste immediately after the procedure.

    • Lab Coat: If significant contamination occurs, the lab coat must be professionally decontaminated or disposed of as hazardous waste. Do not take contaminated lab coats home.

    • Goggles/Face Shield: Decontaminate with a suitable solvent and soap and water after each use.

Emergency Procedures: In Case of Exposure

Skin Contact:

  • Immediately go to the nearest safety shower or drench hose.

  • Remove all contaminated clothing while flushing the affected area with copious amounts of water for at least 15 minutes.

  • Seek immediate medical attention.

Eye Contact:

  • Immediately go to the nearest eyewash station.

  • Hold eyelids open and flush with a gentle stream of water for at least 15 minutes.

  • Remove contact lenses if present and easy to do.

  • Seek immediate medical attention.

Inhalation:

  • Move the affected person to fresh air immediately.

  • If breathing is difficult, provide oxygen.

  • Seek immediate medical attention.

Ingestion:

  • Do NOT induce vomiting.

  • Rinse mouth with water.

  • Seek immediate medical attention.

Summary of PPE Requirements by Task

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Storage/Transport (Closed Container) Safety GlassesSingle Nitrile GlovesLab CoatNot Required
Weighing Powder (<1g) Chemical Splash GogglesDouble Nitrile GlovesChemically Resistant Lab CoatChemical Fume Hood
Preparing Solutions Goggles & Face ShieldDouble Nitrile GlovesChemically Resistant Lab CoatChemical Fume Hood
Handling Large Quantities (>1g) Goggles & Face ShieldDouble Nitrile GlovesLab Coat & Chemical ApronChemical Fume Hood
Waste Disposal Chemical Splash GogglesDouble Nitrile GlovesChemically Resistant Lab CoatChemical Fume Hood

References

  • National Institute for Occupational Safety and Health (NIOSH). (n.d.). NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. [Link][10][11][12][13]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment. U.S. Department of Labor. [Link][1][2][3][14]

  • Lab Manager. (2024). Proper Drain Disposal of Chemicals: Guidelines and Best Practices. [Link][9]

  • SCION Instruments. (2025). Good Laboratory Practices: Waste Disposal. [Link][15]

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. [Link][8]

  • Clean Harbors. (n.d.). 4 Best Practices for Effective Lab Waste Disposal Management. [Link][7]

  • Northwestern University Research Safety. (2023). Hazardous Waste Disposal Guide. [Link][6]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Chemical Hazards and Toxic Substances. U.S. Department of Labor. [Link][16]

  • Dartmouth College Environmental Health and Safety. (n.d.). Personal Protective Equipment for Laboratories. [Link][5]

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Phenylethanol. [Link][4]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1-Phenyl-2,3-dihydro-1H-isoindol-2-YL)ethanol
Reactant of Route 2
2-(1-Phenyl-2,3-dihydro-1H-isoindol-2-YL)ethanol
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